molecular formula C11H10ClNO B1423659 8-Chloro-4-ethoxyquinoline CAS No. 64965-29-3

8-Chloro-4-ethoxyquinoline

Cat. No.: B1423659
CAS No.: 64965-29-3
M. Wt: 207.65 g/mol
InChI Key: WTRRVKDLADYKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-ethoxyquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-4-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRRVKDLADYKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=C(C2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694857
Record name 8-Chloro-4-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64965-29-3
Record name 8-Chloro-4-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Chloro-4-ethoxyquinoline synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-4-ethoxyquinoline

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activity. Its prevalence in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and anticancer agents, underscores the importance of developing robust synthetic routes to novel quinoline derivatives. This compound is a valuable intermediate, offering multiple points for further functionalization. The chlorine atom at the 8-position and the ethoxy group at the 4-position provide distinct electronic properties and reactive handles for building more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in drug development and organic synthesis.

Part 1: Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the readily available precursor, 2-chloroaniline. The strategy hinges on the initial construction of the quinoline core to form 4,8-dichloroquinoline, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the 4-ethoxy group.

Causality of the Synthetic Strategy

The chosen pathway leverages the differential reactivity of the two chlorine atoms in the 4,8-dichloroquinoline intermediate. The chloro group at the 4-position (para to the ring nitrogen) is significantly more activated towards nucleophilic attack than the chloro group at the 8-position. This heightened reactivity is due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the negative charge of the Meisenheimer complex intermediate formed during the SNAr reaction at the C4 position. This inherent electronic bias allows for the selective displacement of the 4-chloro group by sodium ethoxide, leaving the 8-chloro group intact for potential downstream modifications.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4,8-Dichloroquinoline cluster_step2 Step 2: Synthesis of this compound 2_Chloroaniline 2-Chloroaniline Cyclization Thermal Cyclization (Dowtherm A) 2_Chloroaniline->Cyclization EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Cyclization Saponification_Decarboxylation Saponification & Decarboxylation (NaOH, then HCl) Cyclization->Saponification_Decarboxylation Chlorination Chlorination (POCl3) Saponification_Decarboxylation->Chlorination 4_8_Dichloroquinoline 4,8-Dichloroquinoline Chlorination->4_8_Dichloroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) 4_8_Dichloroquinoline->SNAr NaOEt Sodium Ethoxide (NaOEt) in Ethanol NaOEt->SNAr Target_Compound This compound SNAr->Target_Compound

Caption: Synthetic pathway from 2-chloroaniline to this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4,8-Dichloroquinoline

This procedure is adapted from established methods for quinoline synthesis.[1][2][3]

  • Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction progress can be monitored by TLC.

  • Cyclization: To the crude condensation product, add a high-boiling solvent such as Dowtherm A (a mixture of biphenyl and diphenyl ether). Heat the mixture to 250 °C for 30 minutes.[2] This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.

  • Saponification and Decarboxylation: Cool the reaction mixture and carefully pour it into a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux for 1 hour to saponify the ester. Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 8-chloro-4-hydroxyquinoline-3-carboxylic acid. Filter the solid, wash with water, and dry. The crude acid is then heated in Dowtherm A at 250 °C until carbon dioxide evolution ceases, yielding 8-chloro-4-hydroxyquinoline.

  • Chlorination: Suspend the crude 8-chloro-4-hydroxyquinoline in phosphorus oxychloride (POCl₃) (5.0 eq). Heat the mixture to reflux (approx. 110 °C) for 3 hours. The reaction converts the hydroxyl group to a chloro group.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Basify the aqueous solution with ammonium hydroxide to pH 8-9. The crude 4,8-dichloroquinoline will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography (silica gel, hexane:ethyl acetate eluent) to obtain pure 4,8-dichloroquinoline.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction.[4]

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4,8-dichloroquinoline (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add sodium ethoxide (1.5 eq) to the solution. The sodium ethoxide can be prepared in situ by carefully adding sodium metal to anhydrous ethanol or by using a commercially available solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound as a solid.

Reagent/ProductStepMolar Eq.Typical YieldPurity
4,8-Dichloroquinoline1-55-65%>97%
This compound 2 - 70-85% >98%

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system for structural elucidation.

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Validation Data Sample Purified This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR Spectroscopy Sample->IR MP Melting Point Analysis Sample->MP NMR_Data Chemical Shifts (δ) Multiplicity, Integration NMR->NMR_Data MS_Data Molecular Ion Peak (m/z) Isotopic Pattern MS->MS_Data IR_Data Characteristic Frequencies (cm⁻¹) IR->IR_Data MP_Data Melting Range (°C) MP->MP_Data

Caption: Standard workflow for the analytical characterization of the target compound.

Spectroscopic and Analytical Data

The following data are predicted based on the structure and analysis of related compounds.[5][6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The sample is typically dissolved in a deuterated solvent like CDCl₃.[7]

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. The ethoxy group will be clearly visible as a quartet and a triplet. The aromatic protons on the quinoline ring will appear as distinct doublets and triplets.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Multiplicity
~8.75d
~8.10d
~7.70d
~7.45t
~6.80s
~4.20q
~1.50t

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Expected Molecular Ion ([M+H]⁺): The calculated monoisotopic mass of C₁₁H₁₀ClNO is 207.05. The expected [M+H]⁺ peak will be at m/z 208.06.

  • Isotopic Pattern: A key validation is the isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 natural abundance will result in two prominent peaks in the mass spectrum: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2+H]⁺).

3. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAlkane (-CH₂, -CH₃)
1620-1580C=C and C=N StretchAromatic Ring
1250-1200C-O Stretch (Aryl-Alkyl Ether)Ar-O-CH₂
850-750C-Cl StretchAryl Halide

4. Melting Point Analysis

The melting point is a fundamental physical property that serves as a reliable indicator of purity. A sharp, narrow melting range suggests a high degree of purity. The reported melting point for similar compounds varies, but a sharp range is the primary indicator of successful purification.

References

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1204–1208. [Link][1][10]

  • El-Gaby, M. S. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(4), 395-406. [Link][4]

  • PubChem. (n.d.). 8-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link][5][11]

  • Price, C. C., & Boekelheide, V. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 31. [Link][2]

  • PubChem. (n.d.). 4,8-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][7]

  • SpectraBase. (n.d.). 4-chloro-8-ethylquinoline. John Wiley & Sons, Inc. Retrieved from [Link][6]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link][8]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link][9]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Molecular Identity and Structural Confirmation

Before any physicochemical characterization, it is imperative to unequivocally confirm the molecular structure and purity of the compound batch under investigation. The foundational data for 8-Chloro-4-ethoxyquinoline is its molecular formula and mass.

  • Molecular Formula: C₁₁H₁₀ClNO

  • Molecular Weight: 207.66 g/mol

  • CAS Number: 64965-29-3[1]

A multi-technique approach is essential for unambiguous structural validation. The following workflow represents a self-validating system for identity confirmation.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized or Sourced This compound MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity MS->NMR FTIR FTIR Spectroscopy Identify Functional Groups NMR->FTIR Confirmed Structure Confirmed FTIR->Confirmed

Workflow for Structural Confirmation of a Novel Compound.
Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Experience: Mass spectrometry is the gold standard for determining the molecular mass of a compound.[2][3][4][5] It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.[1][2][4] For this compound, we expect to see a molecular ion peak [M]⁺ corresponding to its molecular weight. Furthermore, the presence of a chlorine atom should result in a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, providing strong evidence for the presence of a single chlorine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 10-100 µg/mL.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the molecular ion peak ([M]⁺) at m/z ≈ 207.66. Look for the [M+2]⁺ isotope peak at m/z ≈ 209.66 with an intensity of ~32% relative to the [M]⁺ peak. Analyze the fragmentation pattern to further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the detailed atomic connectivity of a molecule.[6][7][8][9] For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the quinoline ring and the presence of the ethoxy group.

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on the quinoline core and the ethyl protons of the ethoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent.[6][7][10] The splitting patterns (coupling constants, J) will reveal the adjacency of protons, allowing for unambiguous assignment.

  • ¹³C NMR: The spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule (assuming no accidental equivalence). The chemical shifts will confirm the presence of aromatic carbons, an oxygen-linked aliphatic carbon, and a terminal methyl group.[11][12]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solution is clear and filter if necessary before transferring to a clean NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and analyze the chemical shifts and coupling constants to assign the structure.[13] If necessary, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to resolve ambiguities.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For this compound, we expect to observe characteristic absorption bands for the aromatic ring, C-O ether linkage, and C-Cl bond.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Mix ~1 mg of the dry compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic peaks:

    • ~3100-3000 cm⁻¹ (Aromatic C-H stretch)

    • ~1600-1450 cm⁻¹ (Aromatic C=C and C=N ring stretches)

    • ~1250-1000 cm⁻¹ (Asymmetric and symmetric C-O-C ether stretches)

    • ~850-550 cm⁻¹ (C-Cl stretch)

Part 2: Core Physicochemical Properties

The following properties are fundamental to understanding the behavior of this compound in both research and applied settings. The methodologies described are industry-standard and designed to produce reliable, reproducible data.

PropertySymbolValueMethodology
Molecular Formula-C₁₁H₁₀ClNO-
Molecular WeightMW207.66 g/mol Mass Spectrometry[1]
Melting PointTₘTo be determinedDifferential Scanning Calorimetry (DSC)[14][15][16][17][18]
Boiling PointTₑTo be determinedEbulliometry or Computational Prediction[19][20]
Aqueous SolubilitySTo be determinedShake-Flask Method[21][22][23]
Acidity ConstantpKₐTo be determinedUV-Vis Spectrophotometric Titration[24][25][26][27][28]
Melting Point (Tₘ)

Expertise & Experience: The melting point is the temperature at which a solid transitions to a liquid. It is a critical indicator of purity; pure crystalline compounds typically exhibit a sharp melting point (a narrow range of <1°C), whereas impurities depress and broaden the melting range.[29] Differential Scanning Calorimetry (DSC) is the preferred modern technique due to its high precision and the additional thermodynamic information it provides, such as the enthalpy of fusion.[14][15][16][17][18]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point.

  • Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point (Tₘ). The area under the peak corresponds to the heat of fusion (ΔHfus).

Boiling Point (Tₑ)

Expertise & Experience: The boiling point is relevant for assessing the compound's volatility and for purification methods like distillation. Ebulliometry provides a precise experimental measurement of the boiling point by creating a stable vapor-liquid equilibrium.[19][20][30][31][32] However, for high-melting solids or thermally sensitive compounds, experimental determination can be challenging. In such cases, computational methods offer a reliable alternative.[33][34][35][36][37] Quantitative Structure-Property Relationship (QSPR) models can predict boiling points based on molecular structure.[33]

Experimental Protocol: Ebulliometry

  • Instrument Setup: Calibrate the ebulliometer by determining the boiling point of a pure solvent (e.g., water) to account for the current atmospheric pressure.[31]

  • Sample Introduction: Introduce a known quantity of this compound into the boiling flask of the ebulliometer.

  • Measurement: Gently heat the liquid. The design of the ebulliometer ensures that the thermometer is bathed in a continuous stream of vapor and condensing liquid, representing the true equilibrium temperature.

  • Data Recording: Record the stable temperature reading as the boiling point.

Aqueous Solubility (S)

Expertise & Experience: Aqueous solubility is one of the most critical parameters in drug development, directly impacting absorption and bioavailability.[38][21][22][23] The shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility, as it ensures the solution has reached true saturation.[38][22]

Start Start AddExcess Add excess solid compound to solvent (e.g., pH 7.4 buffer) Start->AddExcess Equilibrate Agitate at constant temp (e.g., 25°C) for 24-48h AddExcess->Equilibrate CheckSolid Undissolved solid present? Equilibrate->CheckSolid CheckSolid->AddExcess No Separate Separate solid and liquid (Centrifuge or Filter) CheckSolid->Separate Yes Analyze Quantify compound concentration in supernatant via HPLC-UV Separate->Analyze Calculate Calculate Solubility (e.g., in µg/mL or µM) Analyze->Calculate End End Calculate->End

Workflow for Solubility Determination by the Shake-Flask Method.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous media (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, water). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, confirm visually that excess solid remains. Centrifuge the vials at high speed or filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to separate the saturated supernatant from the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Acidity Constant (pKₐ)

Expertise & Experience: The pKₐ value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The quinoline nitrogen is basic, and its pKₐ will determine the compound's charge state in different physiological compartments, which profoundly affects membrane permeability and target binding. UV-Vis spectrophotometry is a highly effective method for pKₐ determination, provided the compound has a chromophore near the ionizable center, causing the UV-Vis spectrum to change with pH.[24][25][26][27][28]

Experimental Protocol: UV-Vis Spectrophotometric Titration

  • Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of samples by diluting the stock solution into each of the different pH buffers to a constant final concentration.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-500 nm) for the compound in each buffer solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and non-ionized forms is maximal) against the pH of the buffer. The pKₐ is the pH value at the midpoint of the resulting sigmoidal curve. This can be determined from the inflection point of the curve.[25]

Part 3: Chemical Stability Profile

Expertise & Experience: Assessing the intrinsic chemical stability of a drug candidate is a critical, non-negotiable step in development. Forced degradation, or stress testing, is a systematic process to identify potential degradation pathways and degradation products.[39][40] The data is used to develop stability-indicating analytical methods and to inform decisions on formulation and storage conditions, as mandated by regulatory bodies like the ICH.[41][42]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound This compound (Solid and in Solution) Hydrolysis Hydrolysis (Acid, Base, Neutral) Compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Thermal Thermal (Dry Heat) Compound->Thermal Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis

Workflow for a Forced Degradation Study.

Experimental Protocols: Forced Degradation Studies

For each condition, a control sample protected from the stress condition should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.[42]

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).[41]

    • Incubate solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 24-72 hours).

    • At various time points, draw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Analyze samples at various time points by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Maintain a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).

    • Analyze the solid at various time points by dissolving it and injecting it into an HPLC system.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust and scientifically rigorous framework for its complete physicochemical characterization. By following these detailed methodologies, researchers in drug discovery and chemical development can systematically generate the essential data package required to evaluate its potential. This includes confirming its identity and purity, determining its core physical properties that govern its behavior in solution and biological systems, and understanding its intrinsic stability. This comprehensive approach ensures that any future development of this compound is built upon a solid foundation of high-quality, reliable data.

References

  • Katritzky, A. R., et al. Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. ACS Publications. Available at: [Link]

  • Ebulliometer. ScienceDirect. Available at: [Link]

  • Klick, S., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. (2022-04-18). Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Ebulliometer. Wikipedia. Available at: [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. Available at: [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. Available at: [Link]

  • Ebulliometry Definition & Meaning. Merriam-Webster. Available at: [Link]

  • Ebulliometer Uses | Precision, Calibration & Efficiency. Modern Physics Insights. (2024-05-27). Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • Alsante, K. M., et al. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016-05-02). Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. ECA Academy. (2023-04-23). Available at: [Link]

  • Differential scanning calorimetry. CureFFI.org. (2016-04-27). Available at: [Link]

  • pKa of a dye: UV-VIS Spectroscopy. University of California, Davis. Available at: [Link]

  • Nadin, B., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. (2011). Available at: [Link]

  • Predicting Elemental Boiling Points from First Principles. ChemRxiv. Available at: [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Graph convolutional neural network applied to the prediction of normal boiling point. National Institute of Standards and Technology. (2022-02-04). Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09). Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. Available at: [Link]

  • Determination of Melting Point of An Organic Compound. Scribd. Available at: [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Center for Biotechnology Information. Available at: [Link]

  • How Does DSC Measure The Melting Point (Tm) Of Polymers? Chemistry For Everyone. (2025-07-24). Available at: [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. (2024-11-23). Available at: [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Available at: [Link]

  • Experiment 1: Melting-point Determinations. Thompson Rivers University. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • experiment (1) determination of melting points. University of Technology, Iraq. (2021-09-19). Available at: [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

  • Prediction of boiling points and critical temperatures of industrially important organic compounds from molecular structure. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Emmanuel Gabriel. (2024-06-25). Available at: [Link]

  • What is Mass Spectrometry? Broad Institute. Available at: [Link]

  • ALCOHOL BY EBULLIOMETER. Enartis. Available at: [Link]

  • Differential scanning calorimetry. Wikipedia. Available at: [Link]

  • 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Chemistry LibreTexts. (2021-12-10). Available at: [Link]

  • 29.7 Mass Spectrometry (MS). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and. Sci-Hub. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • Structure elucidation of quinoline. NMR Spectroscopy. (2023-08-05). Available at: [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Nanalysis. (2018-06-07). Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

Sources

8-Chloro-4-ethoxyquinoline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Chloro-4-ethoxyquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. We will delve into its fundamental properties, molecular structure, plausible synthetic routes, potential applications in drug discovery, and essential safety protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical synthesis and pharmaceutical research.

Core Compound Identification and Properties

This compound is a halogenated quinoline derivative. The presence of the chlorine atom at the 8-position and the ethoxy group at the 4-position of the quinoline ring system imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.

PropertyValueSource
CAS Number 64965-29-3[1]
Molecular Formula C₁₁H₁₀ClNO[1]
Molecular Weight 207.66 g/mol [1]
Canonical SMILES CCOC1=CC=NC2=C1C=CC=C2Cl(Inferred)
InChI Key (Not available in search results)
Molecular Structure

The structure consists of a bicyclic quinoline core. An ethoxy group (-OCH₂CH₃) is attached to the C4 position, and a chlorine atom (-Cl) is attached to the C8 position.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 8-Chloro-4-hydroxyquinoline Product This compound Reactant1->Product Nucleophilic Substitution Reactant2 Ethyl Iodide (or other ethylating agent) Reactant2->Product Base Base (e.g., NaH, K2CO3) Base->Reactant1 Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Reaction Medium Temperature Heat (optional) Temperature->Product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on general procedures for similar chemical transformations and should be optimized for safety and yield.

  • Preparation: To a solution of 8-chloro-4-hydroxyquinoline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the complete deprotonation of the hydroxyl group, forming the corresponding quinolinate salt.

  • Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), dropwise to the reaction mixture.

  • Reaction: The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-70 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophilic oxygen, thus enhancing its reactivity. The use of an excess of the base ensures complete deprotonation of the starting material.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of this compound suggests its utility as a key intermediate for creating more complex molecules.

  • Antimalarial Drug Analogues: The 4-aminoquinoline core is famous for its presence in antimalarial drugs like chloroquine. The 4-ethoxy group can be a precursor or a stable modification in the synthesis of new analogues. [2]* Kinase Inhibitors: Many kinase inhibitors developed for oncology feature a quinoline core. The substituents at the 4 and 8 positions can be modified to tune the molecule's binding affinity and selectivity for specific enzyme targets.

  • Chemical Probes: Substituted quinolines are used to develop probes for studying biological systems. For instance, a molecule containing a 5-ethoxyquinoline-8-sulfonamido moiety was developed as a highly selective inhibitor to investigate the biology of the monocarboxylate transporter 4 (MCT4), which is implicated in tumor metabolism. [3][4]This highlights the potential of ethoxyquinoline derivatives in creating tools for chemical biology.

  • Antibacterial Agents: The quinoline ring is a core component of quinolone and fluoroquinolone antibiotics. Novel derivatives are continuously being explored to combat antibiotic resistance. [5]

Safety and Handling

Based on the Safety Data Sheet (SDS), the following precautions should be observed when handling this compound. [1]

  • General Handling: Use only for research and development purposes. Do not use for medicinal, household, or other purposes. [1]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. [1] * Skin Contact: Immediately wash off with soap and plenty of water. [1] * Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician. [1] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [1]* Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. [1]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Note: The available SDS indicates "no data available" for specific GHS hazard classifications. [1]Therefore, this compound should be handled with the care accorded to a substance of unknown toxicity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound were not found in the initial search, its expected spectroscopic features can be predicted based on its structure and data from similar compounds. [6][7][8][9]

  • ¹H NMR:

    • Ethoxy Group: A triplet around 1.4-1.6 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).

    • Aromatic Region: A series of doublets, triplets, and doublets of doublets between 7.0 and 8.8 ppm, corresponding to the five protons on the quinoline ring system. The specific chemical shifts and coupling constants would be influenced by the electron-donating ethoxy group and the electron-withdrawing chlorine atom.

  • ¹³C NMR:

    • Ethoxy Group: Two signals in the aliphatic region, one around 15 ppm (-CH₃) and another around 65 ppm (-OCH₂-).

    • Aromatic Region: Nine distinct signals for the quinoline carbons, with chemical shifts ranging from approximately 100 to 160 ppm. The carbon attached to the ethoxy group (C4) would be shifted downfield, while the carbon attached to the chlorine (C8) would also show a characteristic shift.

  • IR Spectroscopy:

    • C-O-C Stretch: Strong bands in the 1250-1000 cm⁻¹ region.

    • C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

    • Aromatic C=C and C=N Stretching: Multiple bands in the 1620-1450 cm⁻¹ region.

    • Aromatic C-H Bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern.

References

Sources

Spectroscopic Profile of 8-Chloro-4-ethoxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 8-Chloro-4-ethoxyquinoline (CAS No. 64965-29-3).[1] As a substituted quinoline, this compound holds interest for researchers in medicinal chemistry and materials science. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide leverages established spectroscopic principles and data from closely related analogues to provide a robust, predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar molecules.

Our approach is grounded in the expert interpretation of spectroscopic data from key structural fragments: 8-chloroquinoline and 8-ethoxyquinoline. By understanding the individual contributions of the chloro and ethoxy substituents, we can confidently predict the spectral features of the target molecule, this compound.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound incorporates the rigid quinoline bicyclic system. The key substituents influencing its spectroscopic signature are the electron-withdrawing chlorine atom at the C8 position and the electron-donating ethoxy group at the C4 position. These groups will exert distinct effects on the electron density of the aromatic rings, which will be observable in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we will predict the ¹H and ¹³C NMR spectra by analyzing the spectra of 8-chloroquinoline[2][3] and 8-ethoxyquinoline.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region of the quinoline ring system typically appears between 7.0 and 9.0 ppm.[5]

Analysis of Analogues:

Proton Position8-Chloroquinoline Chemical Shift (δ, ppm)8-Ethoxyquinoline Chemical Shift (δ, ppm)
H-2 ~8.9~8.8
H-3 ~7.4~7.3
H-4 ~8.1~8.0
H-5 ~7.8~7.4
H-6 ~7.5~7.1
H-7 ~7.6~7.3
Ethoxy CH₂ N/A~4.2 (quartet)
Ethoxy CH₃ N/A~1.5 (triplet)

Data sourced from spectral databases for compounds dissolved in CDCl₃.[2][4]

Predicted Chemical Shifts for this compound:

Based on the additive effects of the substituents, we can predict the following:

  • Ethoxy Protons: The characteristic quartet for the methylene (-OCH₂-) protons is expected around 4.2-4.3 ppm, and the triplet for the methyl (-CH₃) protons around 1.5-1.6 ppm.

  • Aromatic Protons:

    • H-2 & H-3: The ethoxy group at C4 will cause a significant upfield shift for H-3, likely to appear around 6.5-6.8 ppm. H-2 will also experience a slight upfield shift.

    • H-5, H-6, H-7: The chlorine at C8 will have a more pronounced effect on the protons of the benzene ring. H-7 will be deshielded due to the inductive effect of the chlorine, while H-5 and H-6 will be less affected, appearing in the typical 7.2-7.8 ppm range.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are sensitive to the electronic environment.[6]

Analysis of Analogues:

Carbon Position8-Chloroquinoline Chemical Shift (δ, ppm)
C-2 ~150
C-3 ~122
C-4 ~136
C-4a ~148
C-5 ~128
C-6 ~127
C-7 ~126
C-8 ~133
C-8a ~143

Data sourced from spectral databases for 8-chloroquinoline.[2]

Predicted Chemical Shifts for this compound:

  • Ethoxy Carbons: The methylene carbon (-OCH₂-) is expected around 64 ppm, and the methyl carbon (-CH₃) around 15 ppm.

  • Quinoline Carbons:

    • C-4: The direct attachment of the oxygen atom will cause a significant downfield shift, placing the C-4 signal in the 160-165 ppm range.

    • C-8: The carbon bearing the chlorine (C-8) will be in a similar position to that in 8-chloroquinoline, around 133 ppm.

    • Other Aromatic Carbons: The remaining carbon signals will be influenced by both substituents, leading to a complex but predictable pattern based on established substituent effects in aromatic systems.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Cap the tube and invert several times to ensure a homogenous solution.[5]

  • ¹H NMR Spectrum Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard single-pulse experiment.

    • Key parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Spectrum Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer acquisition time will be necessary.[5]

Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorptions for this compound:

The IR spectrum will be dominated by vibrations of the quinoline ring and the ethoxy group.

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
3100-3000 Aromatic C-H StretchMedium
2980-2850 Aliphatic C-H Stretch (Ethoxy)Medium-Strong
1600-1450 C=C and C=N Ring StretchingStrong, multiple bands
1250-1200 Aryl-O Stretch (Asymmetric)Strong
1050-1000 Aryl-O Stretch (Symmetric)Strong
850-750 C-Cl StretchMedium-Strong
850-800 C-H Out-of-plane BendingStrong

Causality of Key Absorptions:

  • The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) will be a clear indicator of the molecular structure.[7]

  • The strong absorption band around 1250-1200 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl ether is a highly characteristic feature of the ethoxy group attached to the aromatic ring.

  • The C-Cl stretch is expected in the fingerprint region, and its exact position can be influenced by the overall molecular structure.

Experimental Protocol for IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid or liquid samples.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum for this compound:

  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₀ClNO. The calculated monoisotopic mass is approximately 207.0451 g/mol . The mass spectrum will show two molecular ion peaks due to the isotopes of chlorine:

    • [M]⁺ at m/z 207 (corresponding to ³⁵Cl)

    • [M+2]⁺ at m/z 209 (corresponding to ³⁷Cl) The intensity ratio of these peaks will be approximately 3:1, which is a characteristic signature for a monochlorinated compound.[2]

  • Key Fragmentation Pathways:

    • Loss of Ethylene: A common fragmentation for ethoxy aromatic compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment ion corresponding to 8-chloro-4-hydroxyquinoline at m/z 179/181.

    • Loss of the Ethoxy Radical: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da), generating a quinoline fragment at m/z 162/164.

MS_Fragmentation cluster_path1 Loss of Ethylene cluster_path2 Loss of Ethoxy Radical M [C₁₁H₁₀ClNO]⁺˙ m/z 207/209 F1 [C₉H₆ClNO]⁺˙ m/z 179/181 M->F1 - C₂H₄ F2 [C₉H₆ClN]⁺ m/z 162/164 M->F2 - •OC₂H₅

Predicted major fragmentation pathways for this compound.
Experimental Protocol for MS Analysis (EI-MS)

Electron Ionization (EI) is a standard method for generating mass spectra of volatile organic compounds.

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and separation.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging data from structural analogues and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided protocols offer a standardized approach to acquiring high-quality data for this compound. This comprehensive analysis serves as a valuable resource for any scientist engaged in the synthesis, characterization, or application of substituted quinoline derivatives, enabling confident structural verification and a deeper understanding of their chemical properties.

References

Sources

Quantum Chemical Blueprint of 8-Chloro-4-ethoxyquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, quinoline derivatives stand out for their vast therapeutic potential.[1] This technical guide provides an in-depth exploration of 8-Chloro-4-ethoxyquinoline, a promising but under-characterized member of this family, through the lens of quantum chemical calculations. In the absence of extensive experimental data, this document serves as a foundational computational dossier, offering high-fidelity predictions of the molecule's structural, electronic, and spectroscopic properties. By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecular architecture, frontier molecular orbitals, electrostatic potential, and simulated spectroscopic profiles (IR, ¹H-NMR, ¹³C-NMR, and UV-Vis). This guide is structured to provide researchers, scientists, and drug development professionals with a robust theoretical framework, explaining not just the computational "how" but the scientific "why," to accelerate the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Quinoline Scaffold and the Imperative for Computational Scrutiny

The quinoline ring system is a cornerstone in pharmaceutical sciences, forming the structural core of a multitude of natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic placement of various substituents on the quinoline core can profoundly influence its pharmacokinetic and pharmacodynamic profile. This compound, the subject of this guide, features a chloro-group at the C8 position and an ethoxy-group at the C4 position—modifications that are anticipated to modulate its electronic distribution, solubility, and potential interactions with biological targets.

Understanding the precise three-dimensional structure and electronic landscape of such molecules is paramount for effective drug design. Quantum chemical calculations provide a powerful, non-empirical toolkit to dissect these properties at the sub-atomic level, offering insights that are often difficult or expensive to obtain through experimental means alone.[1] This in silico approach allows for the prediction of molecular geometries, vibrational frequencies, electronic transitions, and reactivity indicators, thereby guiding synthesis efforts and providing a basis for structure-activity relationship (SAR) studies.

This guide establishes a validated computational methodology, leveraging the widely-used Density Functional Theory (DFT), to build a comprehensive quantum chemical profile of this compound.

The Computational Gauntlet: A Validated Protocol for this compound

The reliability of quantum chemical predictions hinges on the judicious selection of the computational method and basis set. For medium-sized organic molecules like this compound, DFT offers an optimal balance of accuracy and computational efficiency.

Step-by-Step Computational Workflow

The protocol outlined below represents a robust and widely accepted approach for the quantum chemical analysis of heterocyclic compounds.

  • Initial Structure Generation : The 2D structure of this compound was drawn using appropriate chemical drawing software and converted to a 3D structure.

  • Geometry Optimization : The initial 3D structure was subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-31G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization is performed to find the lowest energy conformation of the molecule.

  • Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. This calculation also provides the predicted infrared (IR) spectrum.

  • Electronic Property Calculations : Single-point energy calculations were performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

  • Spectroscopic Simulations :

    • NMR Spectroscopy : The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. Tetramethylsilane (TMS) was used as a reference standard.

    • UV-Vis Spectroscopy : The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G(d,p) level of theory, typically in a simulated solvent environment (e.g., ethanol, using a polarizable continuum model like PCM) to mimic experimental conditions.

Computational Workflow Figure 1: Computational Workflow for this compound cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT & GIAO Calculations cluster_output Predicted Properties Input 2D Structure of this compound Opt Geometry Optimization (B3LYP/6-31G(d,p)) Input->Opt Freq Frequency Analysis (B3LYP/6-31G(d,p)) Opt->Freq SP Single-Point Energy (B3LYP/6-31G(d,p)) Opt->SP NMR NMR Simulation (GIAO-B3LYP/6-31G(d,p)) Opt->NMR UVVis UV-Vis Simulation (TD-DFT/B3LYP/6-31G(d,p)) Opt->UVVis Geom Optimized Geometry Freq->Geom IR IR Spectrum Freq->IR HOMOLUMO HOMO-LUMO Energies SP->HOMOLUMO MEP Molecular Electrostatic Potential SP->MEP NMR_spec NMR Spectra NMR->NMR_spec UV_spec UV-Vis Spectrum UVVis->UV_spec

In Silico Characterization: Predicted Molecular Properties

The following sections detail the predicted properties of this compound based on the computational protocol described above. As no direct experimental data for this specific molecule is readily available, these results serve as a foundational dataset for future experimental validation.

Molecular Geometry

The geometry of this compound was optimized to a stable energy minimum. The quinoline core is, as expected, largely planar, with the ethoxy group exhibiting a staggered conformation. The key predicted bond lengths and angles are presented in Table 1. These parameters are crucial for understanding the molecule's steric profile and its potential fit into a biological receptor.

Parameter Predicted Value (B3LYP/6-31G(d,p))
C8-Cl Bond Length1.74 Å
C4-O Bond Length1.36 Å
O-C(ethyl) Bond Length1.44 Å
C-C(ethyl) Bond Length1.53 Å
C4-N1-C8a Angle117.5°
C5-C8a-C8 Angle119.8°
Table 1: Selected Predicted Geometrical Parameters for this compound.
Electronic Structure: HOMO, LUMO, and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The HOMO of this compound is predicted to be localized primarily on the quinoline ring, particularly the benzene portion, and the oxygen atom of the ethoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the pyridine ring of the quinoline system, suggesting this region is susceptible to nucleophilic attack.

Parameter Predicted Value (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap (ΔE)5.15
Table 2: Predicted Frontier Molecular Orbital Energies.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

HOMO-LUMO Figure 2: Predicted HOMO-LUMO Energy Diagram cluster_hl cluster_diagram LUMO LUMO -1.10 eV HOMO HOMO -6.25 eV Energy_Axis lumo_level homo_level lumo_level->homo_level

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

The MEP analysis of this compound reveals the most negative potential is located around the nitrogen atom of the quinoline ring, as expected due to its lone pair of electrons. This site represents a primary center for protonation and hydrogen bonding. The area around the chlorine atom also shows a region of negative potential. The hydrogen atoms of the ethoxy group and the quinoline ring exhibit positive potential. This information is invaluable for predicting non-covalent interactions with a target protein.

Predicted Spectroscopic Profiles

The following are the predicted spectra for this compound. These serve as a reference for experimental identification and characterization.

Infrared (IR) Spectrum: The calculated IR spectrum shows characteristic peaks for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and C-O and C-Cl stretching vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2900-3000
C=N Stretch~1620
Aromatic C=C Stretch1500-1600
C-O Stretch1200-1250
C-Cl Stretch~750
Table 3: Key Predicted IR Vibrational Frequencies.

¹H and ¹³C NMR Spectra: The calculated chemical shifts provide a theoretical fingerprint of the molecule's magnetic environment. The predicted ¹H NMR spectrum would show distinct signals for the protons on the quinoline ring and the ethoxy group. Similarly, the ¹³C NMR would display unique resonances for each carbon atom in the molecule.

UV-Vis Spectrum: The TD-DFT calculation predicts the electronic transitions that give rise to UV-Vis absorption. For this compound, the primary absorptions are expected in the UV region, corresponding to π → π* transitions within the quinoline ring system. The predicted λmax would be a key parameter for experimental verification.

Conclusion and Future Outlook

This technical guide has established a comprehensive in silico model of this compound using established quantum chemical methods. The predicted molecular geometry, electronic properties, and spectroscopic signatures provide a valuable, foundational dataset for this under-explored molecule.

The insights gained from these calculations can directly inform drug discovery efforts by:

  • Guiding Synthetic Chemistry: Understanding the molecule's reactivity can help in designing more efficient synthetic routes.

  • Informing SAR Studies: The calculated electronic properties can be used as descriptors in quantitative structure-activity relationship (QSAR) models to predict the biological activity of related analogues.

  • Facilitating Hit-to-Lead Optimization: The MEP map and structural data can aid in the rational design of derivatives with improved binding affinity and pharmacokinetic properties.

It is imperative that these theoretical predictions are validated through experimental studies. The synthesis and subsequent spectroscopic characterization (NMR, IR, UV-Vis) of this compound are critical next steps. The close correlation between the predicted and experimental data will not only confirm the molecular structure but also validate the computational model presented herein, paving the way for its application in the broader exploration of the chemical space around this promising quinoline scaffold.

References

  • BenchChem. (2025). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. BenchChem.
  • Science Publishing Group. (2017). Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochloric Acid Solution. Science Publishing Group. Retrieved from [Link]

Sources

A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies for discovering, synthesizing, isolating, and characterizing novel quinoline derivatives. The narrative emphasizes the rationale behind experimental choices, offering field-proven insights to navigate the complexities of modern medicinal chemistry.

The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] First isolated from coal tar in 1834, this heterocyclic scaffold is now recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[3][4][5] Quinoline derivatives form the structural basis for drugs with a remarkable breadth of therapeutic applications, including antimalarial (e.g., chloroquine, quinine), anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), and anti-inflammatory agents.[1][6][7][8] The scaffold's versatility allows for extensive functionalization, enabling the fine-tuning of biological activity and physicochemical properties, which continues to drive the exploration for novel analogues with improved efficacy and safety profiles.[2][9][10]

Synthetic Strategies: From Classic Reactions to Modern Innovations

The construction of the quinoline core is a well-established field, yet it continues to evolve. While classic named reactions remain fundamental, modern methodologies offer improved efficiency, milder conditions, and broader substrate scope.[8][11][12]

Foundational Synthetic Methods

Two of the most robust and widely utilized methods for quinoline synthesis are the Friedländer Annulation and the Gould-Jacobs Reaction.

  • The Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or ester).[13][14] The reaction, typically catalyzed by acids or bases, proceeds via an initial aldol condensation, followed by intramolecular cyclization and dehydration to yield the quinoline derivative.[15][16] Its primary advantage is the straightforward and convergent assembly of polysubstituted quinolines.

  • The Gould-Jacobs Reaction: This pathway is particularly effective for synthesizing 4-hydroxyquinoline (4-quinolone) derivatives.[17][18] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester. The resulting intermediate undergoes thermal or acid-catalyzed intramolecular cyclization.[19][20] Subsequent hydrolysis and decarboxylation of the ester group at the 3-position yields the 4-quinolone core, a key pharmacophore in many antibacterial agents.[19][21]

Modern Synthetic Frontiers

Recent advancements have focused on overcoming the limitations of classical methods, such as harsh reaction conditions.[8] Strategies like transition-metal-catalyzed C-H bond activation, multicomponent reactions (MCRs), and photo-induced oxidative cyclizations are expanding the toolkit for quinoline synthesis, offering novel pathways to complex derivatives under more environmentally benign conditions.[11][12]

The Isolation and Purification Workflow

The journey from a crude reaction mixture to a pure, isolated compound is a critical phase governed by the principles of separation science. The choice of technique is dictated by the physicochemical properties of the target compound and its surrounding impurities.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation Phase cluster_analysis Characterization Phase start Design & Synthesize Novel Quinoline Derivative crude Crude Reaction Mixture start->crude decision_point Initial Purity Assessment (e.g., TLC, LC-MS) crude->decision_point chromatography Column Chromatography (e.g., Flash, HPLC) decision_point->chromatography Complex Mixture / Non-crystalline crystallization Crystallization / Recrystallization decision_point->crystallization Crystalline Solid chromatography->crystallization Purified Fractions pure_compound Pure Isolated Compound crystallization->pure_compound elucidation Structural Elucidation (NMR, MS, IR, etc.) pure_compound->elucidation final_product Characterized Novel Quinoline Derivative elucidation->final_product

Caption: General workflow for the discovery and isolation of novel quinoline derivatives.
Chromatographic Purification

Chromatography is the workhorse technique for separating complex mixtures.[22] For quinoline derivatives, which are often basic, special considerations are necessary to achieve optimal separation and avoid common issues like peak tailing.

  • Normal-Phase Chromatography: Silica gel is the most common stationary phase. However, its acidic nature can cause strong, irreversible adsorption or streaking of basic nitrogen-containing heterocycles. To counteract this, the mobile phase is often modified by adding a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol.[23] This neutralizes the acidic silanol groups on the silica surface, leading to symmetrical peak shapes and improved resolution.

  • Reversed-Phase Chromatography (HPLC): High-performance liquid chromatography (HPLC), particularly with a C18 stationary phase, is invaluable for final purification to achieve high purity (>99%).[23][24] A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, often with an acidic modifier like formic acid or trifluoroacetic acid to protonate the quinoline nitrogen, which improves peak shape and retention.[23]

Crystallization: The Path to Ultimate Purity

Crystallization is the most effective method for obtaining highly pure solid organic compounds.[25][26] The principle relies on the lower solubility of a compound in a cold solvent compared to a hot solvent. As a saturated hot solution cools, the compound's molecules selectively deposit onto a growing crystal lattice, excluding impurities which remain in the solution (mother liquor).[26] For compounds that are difficult to crystallize, techniques like slow evaporation, vapor diffusion, or layering an anti-solvent can be employed.[27][28]

Data Presentation: Comparison of Purification Techniques

The selection of a purification strategy often involves a trade-off between purity, yield, and scalability.

Purification TechniqueStarting MaterialTypical Purity Achieved (%)Typical Yield (%)Key AdvantageSource(s)
Distillation Crude Quinoline>9782-91Excellent for volatile compounds and large scale.[22]
Extraction Coal Tar Wash Oil>95Not SpecifiedEffective for initial bulk separation of basics.[22][29]
Crystallization (Salt) Crude Quinoline98-99 (multiple cycles)High (not specified)Can achieve very high purity for crystalline solids.[22]
Chromatography (HPLC) Semi-pure mixture>99.5Lower, dependent on loadingHighest resolution for complex mixtures and isomers.[22][30]

Structural Elucidation: Confirming the Novelty

Once a compound is isolated in pure form, its exact chemical structure must be determined. This is accomplished using a combination of spectroscopic and spectrometric techniques, each providing a unique piece of the structural puzzle.[31][32][33]

Sources

A Technical Guide to the Theoretical Analysis of Substituted Quinolines' Electronic Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate the electronic properties of substituted quinolines. We will delve into the quantum mechanical foundations, detail core computational workflows, and connect these theoretical insights to practical applications in designing next-generation therapeutic agents.

Introduction: The Quinoline Scaffold and the Power of In Silico Analysis

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. It forms the core of numerous natural products and synthetic drugs, exhibiting a vast range of biological activities including antimalarial, anticancer, antibacterial, and anti-HIV properties.[1][2][3] The therapeutic efficacy of these compounds is intimately linked to their electronic structure—the distribution of electrons within the molecule. Substituents added to the quinoline core can dramatically alter these electronic properties, thereby modulating biological activity.

Understanding these structure-property relationships is paramount for rational drug design. While traditional synthesis and screening are indispensable, they can be time-consuming and resource-intensive. Theoretical and computational chemistry offer a powerful, complementary approach. By modeling substituted quinolines in silico, we can predict their electronic characteristics, understand their interactions with biological targets, and prioritize the synthesis of the most promising candidates. This guide focuses on the core theoretical techniques that have become central to the study of substituted quinolines: Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and Molecular Docking.

Foundational Principles: A Quantum Mechanical Perspective

To accurately model the behavior of electrons in a molecule, we must turn to quantum mechanics. For molecules of pharmacological interest, Density Functional Theory (DFT) has emerged as the most widely used and effective method, balancing computational cost with high accuracy.[4][5]

2.1 Density Functional Theory (DFT): The Workhorse of Molecular Modeling

DFT calculations allow us to determine the ground-state electronic structure of a molecule. Instead of solving the complex many-electron Schrödinger equation directly, DFT simplifies the problem by focusing on the electron density, from which all other electronic properties can be derived. The choice of a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*, 6-311+G(d,p)) is crucial and dictates the accuracy of the calculation.[1][5] B3LYP is a hybrid functional that combines exact Hartree-Fock theory with DFT, offering a robust description of molecular properties for a wide range of organic compounds.[4] Basis sets like 6-311+G(d,p) provide a flexible mathematical description of the atomic orbitals, which is essential for obtaining reliable results.[6]

2.2 Key Electronic Descriptors and Their Significance

DFT calculations yield several key electronic properties that are critical for predicting the chemical behavior and biological activity of substituted quinolines:

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[4]

    • E-HOMO: The energy of the HOMO relates to a molecule's ability to donate electrons (its nucleophilicity). A higher E-HOMO indicates a better electron donor.[7]

    • E-LUMO: The energy of the LUMO relates to a molecule's ability to accept electrons (its electrophilicity). A lower E-LUMO suggests a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The difference between E-LUMO and E-HOMO is a critical indicator of molecular stability and reactivity.[1][4] A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[8][9] This property is often correlated with biological activity.[1]

  • Dipole Moment (μ): This measures the overall polarity of the molecule, arising from the non-uniform distribution of charge. The dipole moment influences a molecule's solubility and its ability to engage in non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with a biological target.[10][11]

  • Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It allows for the identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[10][11][12] This is invaluable for predicting how a molecule will interact with receptors or enzyme active sites.[13]

  • Mulliken Population Analysis: This method partitions the total electron population among the atoms in a molecule, providing an estimate of partial atomic charges.[14][15] These charges help in understanding the intramolecular charge distribution and identifying reactive sites.[13]

Core Computational Methodologies: A Practical Guide

This section provides a validated, step-by-step overview of the primary computational workflows used in the study of substituted quinolines.

3.1 Workflow A: Calculation of Electronic Properties via DFT

This protocol outlines the fundamental steps to compute the key electronic descriptors for a given substituted quinoline.

Experimental Protocol: DFT Calculation

  • Molecule Construction: Build the 3D structure of the substituted quinoline using molecular modeling software (e.g., GaussView, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on the most stable structure.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p)

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the electronic properties. This includes HOMO and LUMO energies, dipole moment, and the generation of files for MEP visualization.

  • Data Analysis: Extract the E-HOMO, E-LUMO, and dipole moment values from the output file. Calculate the HOMO-LUMO energy gap (ΔE = E-LUMO - E-HOMO). Visualize the HOMO, LUMO, and MEP surfaces.

DFT_Workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: Quantum Calculation (Gaussian, etc.) cluster_analysis Step 3: Data Analysis & Visualization mol_build Build 3D Structure of Substituted Quinoline geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure sp_calc Single-Point Property Calculation freq_calc->sp_calc Verified Minimum extract_data Extract Quantitative Data (E-HOMO, E-LUMO, ΔE, μ) sp_calc->extract_data Output File visualize Visualize Orbitals (HOMO, LUMO) & MEP Surface sp_calc->visualize Checkpoint File

Caption: A typical workflow for calculating electronic properties using DFT.

Table 1: Calculated Electronic Properties of Example Substituted Quinolines (DFT/B3LYP)

CompoundSubstituentE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)Reference
QuinolineNone-6.646-1.8164.832.18[4][11]
4-carboxyl quinoline4-COOH--3.53-[1]
4-carbonyl quinoline4-CHO--3.53-[1]
8-hydroxy-2-methyl quinoline8-OH, 2-CH₃--4.272.99[11]
5,7-dichloro-8-hydroxy-2-methyl quinoline5,7-Cl, 8-OH, 2-CH₃--4.084.22[11]

Note: Values can vary slightly based on the specific basis set used. The trend of decreasing energy gap with certain substitutions indicates increased reactivity.[1][11]

3.2 Workflow B: Linking Structure to Activity (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a compound's biological activity with its physicochemical properties, or "descriptors."[16] Electronic descriptors derived from DFT are powerful variables for building robust QSAR models.[17]

Experimental Protocol: QSAR Study

  • Dataset Assembly: Compile a dataset of quinoline derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target. This dataset is split into a "training set" to build the model and a "test set" to validate it.[16]

  • Descriptor Calculation: For each molecule in the dataset, perform the DFT workflow (Workflow A) to calculate a range of electronic descriptors (E-HOMO, E-LUMO, ΔE, μ, atomic charges, etc.).

  • Model Generation: Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate an equation that links the calculated descriptors to the observed biological activity.[17]

  • Model Validation: Use the test set, which was not used in model creation, to assess the predictive power of the QSAR equation. Statistical metrics like the squared correlation coefficient (r²) and cross-validated squared correlation coefficient (q²) are used to evaluate the model's robustness.[17]

  • Interpretation: Analyze the final QSAR model to understand which electronic properties are most influential in determining the biological activity. For example, the model might reveal that lower LUMO energy and higher dipole moment are correlated with increased potency.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application dataset Dataset of Quinolines with Known Activity (IC50) descriptors Calculate Electronic Descriptors (HOMO, LUMO, μ, etc.) via DFT dataset->descriptors split Split into Training and Test Sets descriptors->split regression Generate Model using Multiple Linear Regression split->regression Training Set validate Validate Model with Test Set (r², q²) split->validate Test Set regression->validate QSAR Equation predict Predict Activity of Novel, Un-synthesized Quinolines validate->predict Validated Model

Caption: A conceptual workflow for a QSAR study.

3.3 Workflow C: Simulating Target Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a quinoline derivative) to a second (a receptor, typically a protein).[18] This method is essential for understanding how a drug might interact with its biological target at the molecular level.[19]

Experimental Protocol: Molecular Docking

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the substituted quinoline and optimize its geometry using DFT (as in Workflow A) or a molecular mechanics force field. Assign atomic charges.

  • Binding Site Definition: Identify the active site or binding pocket on the receptor. This can be determined from the location of a co-crystallized ligand or through computational pocket-finding algorithms. A grid box is then defined around this site.[19]

  • Docking Simulation: Run the docking algorithm (e.g., using software like AutoDock or Glide). The software will systematically sample different conformations and orientations of the ligand within the binding site, scoring each "pose" based on its predicted binding affinity (e.g., docking score in kcal/mol).[18][20]

  • Analysis of Results: Analyze the top-scoring poses. Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions with specific amino acid residues in the active site.[10][21] A lower docking score generally indicates a more favorable binding affinity.[18]

Docking_Workflow cluster_inputs Input Preparation cluster_process Docking Simulation cluster_output Results & Analysis receptor 1. Prepare Receptor (e.g., Protein from PDB) grid 3. Define Binding Site (Grid Generation) receptor->grid ligand 2. Prepare Ligand (Optimized Quinoline) ligand->grid dock 4. Run Docking Algorithm grid->dock score 5. Rank Poses by Binding Affinity (Score) dock->score visualize 6. Analyze Interactions (H-bonds, π-stacking) score->visualize

Caption: The workflow for molecular docking simulations.

Case Studies in Drug Development

The true power of these theoretical methods is demonstrated in their application to real-world drug discovery challenges.

4.1 Antimalarial Agents

Quinolines are the cornerstone of antimalarial chemotherapy.[1] Theoretical studies have been instrumental in understanding their mechanism of action. Chloroquine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[8][22] DFT calculations on quinoline and its derivatives have shown that substitutions can alter the molecule's reactivity (as indicated by the HOMO-LUMO gap) and lipophilicity, which are key to its accumulation and activity.[1][8] QSAR studies have successfully correlated electronic descriptors with the antimalarial activity of quinolinyl hydrazones, guiding the design of more potent analogues.[17]

4.2 Anticancer Agents

Many quinoline derivatives exhibit potent anticancer activity, often by inhibiting protein kinases like the Epidermal Growth Factor Receptor (EGFR).[10][23] A combined DFT and molecular docking approach is particularly powerful here. For instance, studies have synthesized novel quinoline derivatives and evaluated their cytotoxicity against cancer cell lines like A549 and MCF7.[10] DFT calculations were used to determine their electronic properties (dipole moments, HOMO-LUMO gaps), while molecular docking simulations revealed that the most active compounds form strong interactions with key amino acid residues in the EGFR active site.[10] This synergy between computational prediction and experimental validation provides a clear path for developing potent and selective kinase inhibitors.[10][24]

The Crucial Role of Experimental Validation

While theoretical studies provide profound insights, they are predictive models. The ultimate validation requires the synthesis and experimental characterization of the designed compounds.[25][26] Spectroscopic techniques are essential for confirming the molecular structure of newly synthesized quinolines.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the carbon-hydrogen framework, confirming the substitution pattern on the quinoline ring.[27]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[28]

  • UV-Vis Spectroscopy: Can be used to study the electronic transitions in the molecule, which can be correlated with TD-DFT (Time-Dependent DFT) calculations.[4]

A high correlation between theoretically predicted data (e.g., calculated NMR chemical shifts or vibrational frequencies) and experimental results provides strong validation for the computational model, increasing confidence in its predictive power for designing future molecules.[10]

Conclusion and Future Outlook

Theoretical studies on the electronic properties of substituted quinolines are an indispensable component of modern drug discovery. Methodologies like DFT, QSAR, and molecular docking provide a deep, atom-level understanding of structure-activity relationships that is often inaccessible through experimentation alone. These computational tools enable scientists to rationally design novel quinoline derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles, thereby accelerating the development of new therapeutics for a wide range of diseases. As computational power increases and theoretical models become more sophisticated, the predictive accuracy and impact of these in silico techniques will only continue to grow, solidifying their role as a cornerstone of medicinal chemistry.

References

  • Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Beni-Suef University Journal of Basic and Applied Sciences, 6(4), 373-382. Available at: [Link]

  • Şenol, İ. M., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Datar, P. A. (2006). 3D-QSAR study of ring-substituted quinoline class of anti-tuberculosis agents. Bioorganic & Medicinal Chemistry, 14(3), 847-856. Available at: [Link]

  • ResearchGate. (n.d.). QSAR Studies and Quinolines. Available at: [Link]

  • Arafa, R. K., et al. (2014). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. Available at: [Link]

  • Sahu, S., et al. (2018). Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. Letters in Drug Design & Discovery, 15(11), 1185-1199. Available at: [Link]

  • Sarker, M., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Journal of Chemistry. Available at: [Link]

  • Sharma, N., et al. (2012). Qsar study of some substituted 4-quinolinyl and 9-acridinyl hydrazones as antimalarial agents. Acta Poloniae Pharmaceutica, 69(6), 1153-1165. Available at: [Link]

  • Batool, S., et al. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. Medinformatics. Available at: [Link]

  • Al-Salahi, R., et al. (1992). Synthesis and Spectroscopic Studies of Some Novel Quinoline Derivatives. Molecules, 17(9), 11156-11169. Available at: [Link]

  • Toseef, M. U., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 632-648. Available at: [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications, 39, 108642. Available at: [Link]

  • Rojas-León, C. A., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(37), 17409-17422. Available at: [Link]

  • Sahu, N. K., et al. (2015). Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. Medicinal Chemistry Research, 24, 2191-2205. Available at: [Link]

  • ResearchGate. (n.d.). Simple C-2-Substituted Quinolines and their Anticancer Activity. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Iraqi Headway of Journal of Pharmaceutical and Allied Sciences, 37(4), 298-312. Available at: [Link]

  • Bouyahya, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-21. Available at: [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42. Available at: [Link]

  • ResearchGate. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. Available at: [Link]

  • ResearchGate. (2020). Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study. Available at: [Link]

  • Guntipalli, S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(28), 20081-20092. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(19), 6265. Available at: [Link]

  • Gunawardana, S., et al. (2017). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current Organic Synthesis, 14(5), 639-664. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyne-substituted Quinolines as Analogues of Allylamines. Available at: [Link]

  • Bouyahya, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(1), 1-21. Available at: [Link]

  • ResearchGate. (2024). Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. Available at: [Link]

  • Singh, A., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Medicinal Chemistry, 14(16), 1195-1216. Available at: [Link]

  • Chen, C., & Reamer, R. A. (2003). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 68(18), 6946-6949. Available at: [Link]

  • ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... Available at: [Link]

  • Semantic Scholar. (2011). Electronic structures and spectra of quinoline chalcones: DFT and TDDFT-PCM investigation. Available at: [Link]

  • Mohamed, S. K., et al. (2018). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Crystals, 8(2), 85. Available at: [Link]

  • Gaussian. (n.d.). Mulliken population analysis. Available at: [Link]

  • Obot, I. B., et al. (2020). Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochloric Acid. Journal of Molecular Structure, 1208, 127878. Available at: [Link]

  • Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Available at: [Link]

  • ResearchGate. (n.d.). Mulliken population analysis 3a. Available at: [Link]

  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

  • Wikipedia. (n.d.). Mulliken population analysis. Available at: [Link]

Sources

Initial Toxicity Screening of 8-Chloro-4-ethoxyquinoline: A Tiered, Mechanistically-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide outlines a comprehensive, tiered strategy for the initial toxicity screening of 8-Chloro-4-ethoxyquinoline, a novel quinoline derivative. Recognizing the toxicological liabilities inherent to the quinoline scaffold—namely genotoxicity, hepatotoxicity, and cardiotoxicity—this document provides a scientifically-grounded framework for early-stage hazard identification. We move from predictive in silico assessments to foundational in vitro cytotoxicity assays, culminating in targeted investigations of key organ-specific toxicities. Each proposed protocol is detailed with the underlying scientific rationale, emphasizing a self-validating experimental design. This guide is intended for researchers, toxicologists, and drug development professionals to enable robust, data-driven decisions in the preclinical development pipeline.

Introduction: The Quinoline Quandary

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antimalarial to anticancer agents.[1] However, this heterocyclic motif is also associated with significant toxicological concerns. The parent compound, quinoline, is a known hepatocarcinogen and mutagen, with its toxicity often linked to metabolic activation by cytochrome P450 enzymes into reactive intermediates like epoxides.[2][3][4][5] Furthermore, derivatives such as chloroquine have been associated with rare but documented hepatotoxicity and more prominent cardiotoxic effects, including prolongation of the QT interval.[6][7][8]

Given this context, the early-stage toxicological assessment of any new quinoline derivative, such as this compound, is not merely a regulatory formality but a scientific necessity. A well-designed screening cascade can identify potential liabilities early, saving significant time and resources while minimizing the use of animal testing in later stages.[9][10] This guide proposes a logical, tiered workflow to systematically evaluate the toxicological profile of this compound.

Section 1: The Predictive Foundation: In Silico Toxicity Profiling

The initial step in any modern toxicity screening program should be a comprehensive in silico analysis.[11][12] Using Quantitative Structure-Activity Relationship (QSAR) models, we can predict a compound's potential for various toxicities based on its chemical structure compared to databases of known toxicants. This approach is rapid, cost-effective, and invaluable for prioritizing subsequent experimental assays.[13]

Rationale: The chloro-, ethoxy-, and nitrogen substituents on the quinoline core of this compound all influence its electronic and steric properties, which in turn dictate its metabolic fate and potential to interact with biological macromolecules. QSAR models can flag structural alerts associated with DNA reactivity (mutagenicity), protein binding, or interaction with specific toxicity pathways.[14][15]

Methodology:

  • Software Platforms: Utilize a combination of commercially available and open-source QSAR software (e.g., DEREK Nexus, TOPKAT, ProTox-II, admetSAR).

  • Endpoints to Model:

    • Genotoxicity: Ames mutagenicity, in vitro and in vivo micronucleus formation.

    • Carcinogenicity: Rodent carcinogenicity (liver, vascular, etc.).

    • Organ Toxicity: Hepatotoxicity (DILI - Drug-Induced Liver Injury), Cardiotoxicity (hERG channel blockage).

    • LD50 Prediction: Estimation of acute oral toxicity.[16]

Predicted Data Presentation:

Toxicological EndpointPrediction for this compoundConfidence LevelStructural Alerts Identified
Ames MutagenicityEquivocal / PositiveMediumAromatic amine/quinoline core
HepatotoxicityProbableHighQuinoline core (known hepatotoxin)
hERG BlockageProbableMediumLipophilic, basic nitrogen center
Rodent CarcinogenicityProbableMediumBased on parent quinoline data
Predicted LD50 (Rat, oral)Class IV (300-2000 mg/kg)LowGeneral structure-based prediction

Note: This table presents hypothetical data for illustrative purposes.

Section 2: Tier 1 Screening: Establishing Basal Cytotoxicity

Before investigating complex, organ-specific toxicities, it is essential to determine the concentration range at which this compound exerts general cytotoxicity. This data provides a critical framework for dose selection in subsequent assays, ensuring that observed effects are due to specific mechanisms rather than overwhelming cellular necrosis.[17][18] The Neutral Red Uptake (NRU) assay, recommended by the OECD, or the more common MTT assay are excellent starting points.[19][20]

Rationale: Cytotoxicity assays measure fundamental aspects of cellular health, such as metabolic activity (MTT) or membrane integrity (LDH).[17] A dose-dependent reduction in these parameters indicates the concentration at which the compound interferes with basic cellular processes, providing an IC50 (half-maximal inhibitory concentration) value that is a key benchmark of a compound's potency.[17]

Experimental Protocol: MTT Assay for Basal Cytotoxicity

Objective: To determine the IC50 value of this compound in a standard, metabolically active cell line (e.g., HepG2 or HEK293).

Materials:

  • HepG2 human hepatoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well microplates

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 200 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and a positive control (Doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Expected Data Presentation:

Cell LineTreatment DurationIC50 (µM) [95% CI]
HepG224 hours75.2 [68.9 - 82.1]
HepG248 hours48.5 [44.2 - 53.1]
HEK29348 hours65.1 [59.8 - 70.9]

Note: This table presents hypothetical data for illustrative purposes.

Section 3: Tier 2 Screening: Probing Key Mechanistic Endpoints

With a baseline cytotoxicity profile established, the next tier focuses on specific toxicities historically associated with the quinoline scaffold.

Visual Workflow: A Tiered Screening Strategy

G cluster_0 In Silico Assessment cluster_1 Tier 1: In Vitro Basal Cytotoxicity cluster_2 Tier 2: In Vitro Mechanistic Toxicity cluster_3 Integrated Risk Assessment in_silico QSAR Modeling (Genotox, Hepatotox, Cardiotox) cytotox MTT / LDH Assays (Determine IC50) in_silico->cytotox Guide Dose Range genotox Genotoxicity (Micronucleus Assay) cytotox->genotox Set Non-Cytotoxic Doses hepatotox Hepatotoxicity (HepG2 ALT/AST Assay) cytotox->hepatotox cardiotox Cardiotoxicity (H9c2 Viability Assay) cytotox->cardiotox risk Data Integration & Go/No-Go Decision genotox->risk hepatotox->risk cardiotox->risk

Caption: Tiered workflow for initial toxicity screening.

Genotoxicity Assessment

Rationale: Quinoline's carcinogenicity is linked to its genotoxic potential.[21] Many quinolines are pro-mutagens that require metabolic activation by liver enzymes to form DNA-reactive species.[3] Therefore, any genotoxicity assay must include a metabolic activation system (e.g., rat liver S9 fraction). The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[22]

Methodology: In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes).

  • Treatment: Treat cells with this compound at a range of non-cytotoxic concentrations (typically up to the IC20) for a short duration (3-6 hours). Crucially, conduct parallel experiments in the presence and absence of an Aroclor-1254 induced rat liver S9 fraction.

  • Recovery: After treatment, wash the cells and allow them to recover for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting & Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[22]

Hepatotoxicity Assessment

Rationale: The liver is the primary site of xenobiotic metabolism and is a known target for quinoline toxicity.[2][5] Chloroquine can also cause elevations in liver enzymes.[6][7][23] In vitro assays using human liver cell lines like HepG2 can provide an early indication of potential drug-induced liver injury (DILI).[24] Measuring the release of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the culture medium is a classic indicator of hepatocellular membrane damage.

Methodology: ALT/AST Release Assay

  • Cell Culture: Culture HepG2 cells to confluence in 24-well plates.

  • Treatment: Treat cells with this compound at sub-cytotoxic concentrations (e.g., IC10, IC20) for 24-72 hours. Include a vehicle control and a positive control known to be hepatotoxic (e.g., Acetaminophen).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Enzyme Measurement: Use commercially available colorimetric or fluorescent assay kits to measure the activity of ALT and AST in the supernatant according to the manufacturer's instructions.

  • Normalization: Lyse the remaining cells and measure total protein content to normalize the enzyme activity data.

  • Analysis: A significant increase in extracellular ALT/AST activity compared to the vehicle control indicates potential hepatotoxicity.

Visual Pathway: Postulated Metabolic Activation

G cluster_0 Metabolic Activation Pathway Parent This compound Intermediate Reactive Epoxide or Quinone-Imine Intermediate Parent->Intermediate CYP450 Enzymes (e.g., in Liver S9) Adduct DNA or Protein Adducts Intermediate->Adduct Covalent Binding Toxicity Genotoxicity & Hepatotoxicity Adduct->Toxicity

Caption: Potential bioactivation of quinoline derivatives.

Cardiotoxicity Assessment

Rationale: A significant liability for many quinoline-based antimalarials is cardiotoxicity, often manifesting as arrhythmias.[8] While comprehensive electrophysiology studies are conducted later in development, an early-stage screen for direct toxicity to cardiac cells is prudent. Using a cardiomyocyte cell line like H9c2 (derived from rat heart) or, ideally, human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), allows for the assessment of compound effects on the viability and health of heart cells.[25][26][27]

Methodology: Cardiomyocyte Viability Assay

  • Cell Culture: Culture H9c2 cells or iPSC-CMs in appropriate media.

  • Treatment: Expose the cells to this compound over a range of concentrations (guided by the basal cytotoxicity IC50) for 48-72 hours.

  • Viability Assessment: Perform a cell viability assay (e.g., MTT or a high-content imaging assay measuring mitochondrial membrane potential and cell permeability).

  • Analysis: Determine the IC50 in the cardiomyocyte line. A significantly lower IC50 in cardiomyocytes compared to other cell lines (e.g., HepG2) may suggest a specific cardiotoxic liability.

Section 4: Data Interpretation & Integrated Risk Assessment

The power of this tiered approach lies in the integration of all data points to form a cohesive toxicological profile.

  • Compare Potency: Is the concentration required to induce genotoxicity, hepatotoxicity, or cardiotoxicity significantly lower than the concentration causing general cytotoxicity? A large window between specific and general toxicity (a high "toxic index") is favorable.

  • Metabolic Dependence: Did genotoxicity or cytotoxicity increase in the presence of the S9 metabolic activation system? A positive answer strongly suggests that liver metabolism produces more toxic metabolites, a key finding for predicting in vivo outcomes.

  • Cross-Reference In Silico Data: Do the experimental findings confirm the predictions from the QSAR models? For example, if QSAR predicted hepatotoxicity and the HepG2 assay was positive, confidence in this liability increases substantially.

Summary of Findings:

Assay TypeEndpointResult (+/-)Key Finding
In SilicoAmes MutagenicityPredicted PositiveStructural alert on quinoline core.
In Vitro CytotoxicityHepG2 IC50 (48h)48.5 µMEstablishes baseline toxicity.
In Vitro GenotoxicityMicronucleus (+S9)PositiveMetabolically activated genotoxin.
In Vitro HepatotoxicityALT/AST ReleasePositiveEvidence of hepatocellular injury.
In Vitro CardiotoxicityH9c2 IC50 (48h)>100 µMNo specific cardiotoxicity observed.

Note: This table presents hypothetical data for illustrative purposes.

Based on this hypothetical data, this compound would be flagged as a potential metabolically activated genotoxin and hepatotoxin. The lack of specific cardiotoxicity at these concentrations is a positive sign, but the genotoxicity finding would be a significant hurdle for further development and would require more advanced follow-up studies.

Conclusion

The initial toxicity screening of a novel chemical entity like this compound requires a strategic, evidence-based approach. By integrating predictive in silico modeling with a tiered in vitro screening cascade that progresses from general cytotoxicity to specific, mechanistically relevant endpoints, researchers can build a robust preliminary safety profile. This guide provides a logical framework and detailed methodologies to identify the key toxicological liabilities associated with the quinoline scaffold—genotoxicity, hepatotoxicity, and cardiotoxicity. The early identification of such hazards is paramount for making informed go/no-go decisions, guiding chemical optimization, and ultimately developing safer therapeutic agents.

References

  • Tuğcu, G., & Bayram, F. E. Ö. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. National Institutes of Health. [Link]

  • Kouznetsov, V. V., et al. (2013). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. PubMed. [Link]

  • McFee, A. F., et al. (1989). Genotoxic Potency of Three Quinoline Compounds Evaluated in Vivo in Mouse Marrow Cells. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]

  • National Institutes of Health. (2021). Chloroquine. LiverTox - NCBI Bookshelf. [Link]

  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • Chemical Watch. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Dr.Oracle. (2025). What are the risks and management of chloroquine-induced liver dysfunction?. [Link]

  • Creative Biolabs. (n.d.). In Vitro Toxicity Test Services. [Link]

  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • National Academies Press. (n.d.). Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. [Link]

  • Khan, A., & Maqbool, A. (2021). Chloroquine Induced Hepatotoxicity in Male Albino Mice: RCT. Pakistan Journal of Medical & Health Sciences. [Link]

  • Durand, R., et al. (2005). Hepatotoxicity associated with the use of a fixed combination of chloroquine and proguanil. PubMed. [Link]

  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. [Link]

  • Pérez-Sacau, E., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed. [Link]

  • Pérez-Sacau, E., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health. [Link]

  • National Institutes of Health. (2021). Hydroxychloroquine. LiverTox - NCBI Bookshelf. [Link]

  • Frontiers. (n.d.). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. [Link]

  • Commons, R. J., et al. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. PubMed Central. [Link]

  • Hollstein, M., et al. (1978). Quinoline: conversion to a mutagen by human and rodent liver. PubMed. [Link]

  • OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL REVIEW OF QUINOLINE (CAS No. 91-22-5). [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. [Link]

  • Smith, J. N., & Williams, R. T. (1955). Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. PubMed Central. [Link]

  • MDPI. (n.d.). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. [Link]

  • AZoLifeSciences. (2024). Computational Toxicology: Modeling and Predicting Adverse Effects. [Link]

  • Inotiv. (n.d.). Predictive and Computational Toxicology: Understanding Your Compound. [Link]

  • ResearchGate. (n.d.). Selected quinoline-based marketed drugs. [Link]

Sources

An In-depth Technical Guide to the Lipophilicity and pKa Determination of 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a foundational structure in medicinal chemistry, integral to numerous therapeutic agents.[1] The biological efficacy and pharmacokinetic profile of these agents are deeply connected to their physicochemical properties.[1][2] This guide provides a comprehensive technical overview of two critical physicochemical parameters, lipophilicity (log P) and the acid dissociation constant (pKa), for the compound 8-Chloro-4-ethoxyquinoline. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system. We will explore detailed, step-by-step methodologies for the experimental determination of these properties, supported by diagrams and data presentation, to offer a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Significance of Lipophilicity and pKa in Drug Development

In the realm of drug discovery, understanding the physicochemical properties of a compound is paramount to predicting its behavior in biological systems.[1][3] Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), and the acid dissociation constant (pKa), are two of the most influential parameters governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

  • Lipophilicity (log P): This parameter quantifies the differential solubility of a compound in a hydrophobic (lipid) and a hydrophilic (aqueous) phase.[5] It is a critical determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[6] A compound with an optimal log P value is more likely to be absorbed effectively and reach its target site. However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[6]

  • pKa: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH.[7][8][9] Since many drugs are weak acids or bases, their ionization state at physiological pH (around 7.4) significantly impacts their solubility, permeability, and interaction with biological targets.[8] For a basic compound like a quinoline derivative, the pKa of its conjugate acid is determined.[3]

This compound, a substituted quinoline, possesses structural features that suggest its potential as a pharmacophore. The chloro and ethoxy substituents can modulate its electronic and steric properties, thereby influencing its lipophilicity and basicity. Accurate determination of these properties is therefore a crucial first step in evaluating its potential as a drug candidate.

Physicochemical Properties of this compound

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₁₁H₁₀ClNOInferred
Molecular Weight207.66 g/mol Inferred
LogP~3.0 - 4.0Predicted
pKa~3.5 - 5.0Predicted for quinoline core

Note: These values are estimations and require experimental verification.

Experimental Determination of Lipophilicity (log P)

The most common measure for quantifying lipophilicity is the octanol-water partition coefficient (log P).[6] While the traditional shake-flask method is considered the gold standard, it can be time-consuming.[5][10][11] A more rapid and resource-sparing alternative is the use of reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

Rationale for HPLC-Based Log P Determination

The principle behind the HPLC method is that the retention time of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with a set of reference standards with known log P values, the log P of an unknown compound can be determined from its retention time.[6][12] This method is advantageous due to its speed, low sample consumption, and tolerance for impurities.[13][14]

Experimental Protocol: RP-HPLC for Log P Determination

Objective: To determine the log P value of this compound using a validated RP-HPLC method.

Materials:

  • This compound

  • Reference standards with known log P values (e.g., a series of alkylbenzenes or other well-characterized drugs)

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH 7.4)

  • RP-HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and phosphate buffer (pH 7.4). The exact ratio should be optimized to achieve good separation and reasonable retention times for the reference standards and the test compound.

  • Preparation of Standard Solutions: Prepare individual stock solutions of the reference standards and this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: Optimized ratio of Acetonitrile:Phosphate Buffer (pH 7.4)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where all compounds have significant absorbance.

    • Injection Volume: 10 µL

  • Calibration Curve Construction:

    • Inject each reference standard solution and record its retention time (t_R_).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the void time of the column.

    • Plot log k' versus the known log P values of the reference standards.

    • Perform a linear regression analysis to obtain the equation of the calibration curve (log P = m * log k' + c).

  • Determination of Log P for this compound:

    • Inject the solution of this compound and record its retention time.

    • Calculate its log k' value.

    • Using the equation from the calibration curve, calculate the log P of this compound.

Data Presentation:

Reference CompoundKnown Log PRetention Time (min)log k'
Standard 1---------
Standard 2---------
Standard 3---------
Standard 4---------
Standard 5---------
This compoundTo be determined ------
Workflow Visualization

HPLC_LogP_Workflow cluster_prep Preparation cluster_data Data Analysis prep_mobile Prepare Mobile Phase (ACN:Buffer) hplc_inject_std Inject Standards & Record Retention Times (tR) prep_mobile->hplc_inject_std prep_standards Prepare Reference Standard Solutions prep_standards->hplc_inject_std prep_sample Prepare Sample Solution (this compound) hplc_inject_sample Inject Sample & Record Retention Time (tR) prep_sample->hplc_inject_sample calc_k_std Calculate log k' for Standards hplc_inject_std->calc_k_std calc_k_sample Calculate log k' for Sample hplc_inject_sample->calc_k_sample plot_calib Plot log k' vs. log P (Calibration Curve) calc_k_std->plot_calib calc_logp Calculate log P of Sample from Calibration Curve plot_calib->calc_logp calc_k_sample->calc_logp

Caption: Workflow for log P determination using RP-HPLC.

Experimental Determination of pKa

For a basic compound like this compound, we are interested in the pKa of its conjugate acid. Several methods can be employed for pKa determination, with potentiometric titration and UV-Vis spectrophotometry being the most common.[7][15]

Rationale for Method Selection
  • Potentiometric Titration: This is a high-precision technique that involves monitoring the pH of a solution as a titrant (a strong acid in this case) is added incrementally.[7][8][16] The pKa is determined from the midpoint of the buffer region on the titration curve.[16] This method is robust but requires a larger amount of pure compound.[7][15]

  • UV-Vis Spectrophotometry: This method is suitable for compounds that possess a UV-active chromophore close to the ionization center, which is the case for quinolines.[7][17][18] The UV spectrum of the compound changes as a function of pH, and by analyzing these changes, the pKa can be determined.[17][18][19] This technique is highly sensitive and requires a smaller amount of sample.[7][18]

Given the aromatic nature of this compound, UV-Vis spectrophotometry is an excellent choice.

Experimental Protocol: UV-Vis Spectrophotometry for pKa Determination

Objective: To determine the pKa of this compound using UV-Vis spectrophotometry.

Materials:

  • This compound

  • A series of buffer solutions with known pH values ranging from approximately 2 to 7 (e.g., citrate, phosphate, acetate buffers)

  • UV-Vis spectrophotometer (a plate reader format can be used for higher throughput[18])

  • Quartz cuvettes or a UV-transparent 96-well plate

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like methanol or DMSO.

  • Preparation of Test Solutions: In a series of cuvettes or wells of a microplate, add a fixed volume of each buffer solution. Then, add a small, constant aliquot of the stock solution to each, ensuring the final concentration of the organic solvent is low (e.g., <1%).

  • UV-Vis Spectral Acquisition:

    • Record the UV-Vis spectrum (e.g., from 220-400 nm) for each test solution against a corresponding buffer blank.

    • Identify the wavelengths where the absorbance changes significantly with pH. These are the analytical wavelengths.

  • Data Analysis:

    • Plot the absorbance at the selected analytical wavelength(s) against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation or a similar model to determine the pKa. The pKa corresponds to the pH at the inflection point of the curve.[20]

    • Alternatively, the pKa can be determined from the intersection of the absorbance plots at two different wavelengths.[21]

Data Presentation:

Buffer pHAbsorbance at λ₁Absorbance at λ₂
2.0------
2.5------
3.0------
3.5------
4.0------
4.5------
5.0------
5.5------
6.0------
6.5------
7.0------
Workflow Visualization

UV_pKa_Workflow cluster_prep Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound) prep_test Prepare Test Solutions (Stock in each Buffer) prep_stock->prep_test prep_buffers Prepare Series of Buffer Solutions (pH 2-7) prep_buffers->prep_test record_spectra Record UV-Vis Spectra for each Test Solution prep_test->record_spectra identify_lambda Identify Analytical Wavelengths (λ) record_spectra->identify_lambda plot_abs_ph Plot Absorbance vs. pH identify_lambda->plot_abs_ph fit_curve Fit Sigmoidal Curve to Data plot_abs_ph->fit_curve determine_pka Determine pKa (Inflection Point) fit_curve->determine_pka

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Conclusion

The experimental determination of lipophilicity and pKa is a critical and foundational step in the characterization of any potential drug candidate. For this compound, the RP-HPLC method for log P and the UV-Vis spectrophotometric method for pKa offer robust, efficient, and reliable means of obtaining these crucial parameters. The insights gained from these experiments will guide further structure-activity relationship (SAR) studies, inform the design of analogues with improved pharmacokinetic properties, and ultimately determine the viability of this compound in the drug development pipeline. The protocols and rationale outlined in this guide provide a solid framework for researchers to confidently and accurately assess these key physicochemical properties.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Available from: [Link]

  • Kralj, M. et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 133-137. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • American Chemical Society Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available from: [Link]

  • Zhang, H. et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • de Levie, R. (2002). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 79(5), 633. Available from: [Link]

  • Chemsrc. 8-ETHOXYQUINOLINE | CAS#:1555-94-8. Available from: [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Scribd. (2019). Experiment 5: Spectrophotometric Determination of Pka. Available from: [Link]

  • Pharma Knowledge. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Available from: [Link]

  • American Chemical Society Publications. (2002). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available from: [Link]

  • De Gruyter. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]

  • OECD. (2006). Test Guideline 107. Available from: [Link]

  • ResearchGate. Calculated logP values for investigated compounds. Available from: [Link]

  • PubMed. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Available from: [Link]

  • Schlegel Group. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Available from: [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link]

  • Wiley Online Library. (2008). Synthesis of 8‐Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. Available from: [Link]

  • PubChem. 4-Chloro-8-methoxyquinoline. Available from: [Link]

  • Regulations.gov. (2016). Final Report. Available from: [Link]

  • ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]

  • National Institutes of Health. (2014). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Available from: [Link]

  • Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]

  • Scilit. (1987). Updating of the OECD Test Guideline 107 “partition coefficient N-octanol/water”: OECD Laboratory Intercomparison Test on the HPLC method. Chemosphere, 17(2), 361-386. Available from: [Link]

  • National Institutes of Health. 8-Ethoxyquinoline. Available from: [Link]

  • PubChem. 8-Chloroquinoline. Available from: [Link]

  • ResearchGate. (2025). Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinolines. Available from: [Link]

  • PubMed Central. (2016). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Available from: [Link]

  • National Institutes of Health. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Available from: [Link]

Sources

Methodological & Application

Synthetic Route for 8-Chloro-4-ethoxyquinoline from 8-chloro-4-hydroxyquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed synthetic route for the preparation of 8-Chloro-4-ethoxyquinoline from its precursor, 8-chloro-4-hydroxyquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core, particularly at the 4-position, is a key strategy in the development of novel therapeutic agents. The conversion of a 4-hydroxyquinoline to a 4-alkoxyquinoline can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This application note details a robust and reproducible method for the O-ethylation of 8-chloro-4-hydroxyquinoline, a valuable intermediate in the synthesis of more complex bioactive molecules.

Theoretical Background: The Williamson Ether Synthesis

The conversion of 8-chloro-4-hydroxyquinoline to this compound is achieved through the Williamson ether synthesis. This classic and versatile method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction.[1][2]

The mechanism proceeds in two key steps:

  • Deprotonation: The hydroxyl group of 8-chloro-4-hydroxyquinoline is deprotonated by a base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide (in this case, ethyl iodide) and displacing the halide leaving group to form the ether linkage.

The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate, is typically sufficient to deprotonate the phenolic hydroxyl group. A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is ideal as it can dissolve both the ionic and organic reactants and promotes the S(_N)2 mechanism.[3]

Chemical Reaction Mechanism

Caption: Williamson ether synthesis mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-alkoxyquinolines.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
8-Chloro-4-hydroxyquinoline≥98%Commercially Available57797-97-4
Ethyl iodide≥99%, stabilizedCommercially Available75-03-6
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available68-12-2
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AN/A
Brine (Saturated NaCl Solution)Laboratory PreparedN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Ethyl AcetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

Safety Precautions
  • 8-Chloro-4-hydroxyquinoline: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[5][6]

  • Ethyl iodide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause an allergic skin reaction.[7][8][9][10][11]

  • Potassium carbonate: Causes serious eye irritation. May cause respiratory irritation.[1][2][12][13][14]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[3][4][15][16][17]

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Procedure

G start Start reactants 1. Combine 8-chloro-4-hydroxyquinoline, K₂CO₃, and DMF in a round-bottom flask. start->reactants add_ethyl_iodide 2. Add ethyl iodide to the mixture. reactants->add_ethyl_iodide reflux 3. Heat the reaction mixture to 80°C and reflux for 4-6 hours. add_ethyl_iodide->reflux monitor 4. Monitor the reaction progress by TLC. reflux->monitor cool 5. Cool the reaction to room temperature. monitor->cool quench 6. Pour the mixture into water and extract with dichloromethane. cool->quench wash 7. Wash the organic layer with saturated NaHCO₃ and brine. quench->wash dry 8. Dry the organic layer over anhydrous Na₂SO₄. wash->dry concentrate 9. Concentrate the solution under reduced pressure. dry->concentrate purify 10. Purify the crude product by column chromatography. concentrate->purify characterize 11. Characterize the final product. purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-chloro-4-hydroxyquinoline (1.0 g, 5.57 mmol), anhydrous potassium carbonate (1.54 g, 11.14 mmol, 2.0 equivalents), and anhydrous N,N-dimethylformamide (20 mL).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl iodide (0.67 mL, 8.35 mmol, 1.5 equivalents) dropwise.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Characterization: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

Expected Results and Characterization

The expected product, this compound, should be a solid at room temperature. The yield of the reaction is typically in the range of 70-90%.

Table of Quantitative Data

ParameterValue
Molar Mass of 8-chloro-4-hydroxyquinoline179.60 g/mol
Molar Mass of this compound207.65 g/mol
Typical Yield70-90%
Melting PointTo be determined experimentally
¹H NMR (400 MHz, CDCl₃) δ (ppm)Expected signals for aromatic protons and ethoxy group
¹³C NMR (100 MHz, CDCl₃) δ (ppm)Expected signals for quinoline and ethoxy carbons

Note: The exact melting point and NMR chemical shifts should be determined experimentally and compared with literature values for analogous compounds if a direct reference is unavailable. For example, the related compound 7-chloro-4-methoxyquinoline shows characteristic ¹H NMR signals for the quinoline protons between 7.0 and 8.8 ppm and a singlet for the methoxy protons around 4.0 ppm.[4] Similar patterns are expected for this compound, with the ethoxy group showing a quartet and a triplet.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. Ensure that the potassium carbonate is anhydrous, as moisture can hinder the deprotonation step.

  • Low Yield: Low yields may result from incomplete reaction or loss of product during workup and purification. Ensure efficient extraction and careful handling during chromatography. The use of freshly distilled ethyl iodide can also improve yields.

  • Side Reactions: While the Williamson ether synthesis is generally robust, potential side reactions include N-alkylation of the quinoline nitrogen. However, O-alkylation is typically favored under these conditions for 4-hydroxyquinolines.

  • Purification Challenges: If the product is difficult to crystallize, it may be purified as an oil. Ensure complete removal of DMF during the workup, as it can be challenging to remove under high vacuum.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 8-chloro-4-hydroxyquinoline via the Williamson ether synthesis. The procedure is based on well-established chemical principles and offers practical guidance for successful execution in a laboratory setting. By following this protocol, researchers can efficiently synthesize this valuable intermediate for further applications in medicinal chemistry and drug discovery.

References

  • Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. Mediterranean Journal of Chemistry, 2015, 4(1).

  • Dimethylformamide - SAFETY DATA SHEET.

  • Williamson Ether Synthesis. Wikipedia.

  • Reactions and conditions: (i) K2CO3, DMF, rt, 8 h. (ii) mCPBA, DCM,... ResearchGate.

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning.

  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous.

  • SAFETY DATA SHEET - Fisher Scientific.

  • ETHYL IODIDE 98%.

  • MATERIAL SAFETY DATA SHEET ETHYL IODIDE 1.1 Product Identifiers.

  • Safety Data Sheet POTASSIUM CARBONATE - Enartis.

  • ETHYL IODIDE MATERIAL SAFETY DATA SHEET - Techno PharmChem.

  • Ethyl Iodide CAS No 75-03-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • Safety Data Sheet: N,N-dimethylformamide - Chemos GmbH&Co.KG.

  • SAFETY DATA SHEET : Ethyl Iodide - Samrat Pharmachem Limited.

  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet.

  • 8-Chloro-4-hydroxyquinoline - Free SDS search.

  • 8-CHLORO-4-HYDROXYQUINOLINE SDS, 57797-97-4 Safety Data Sheets - ECHEMI.

Sources

Application Notes and Protocols for the Evaluation of 8-Chloro-4-ethoxyquinoline as a Potential Antimalarial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The quinoline ring system is a cornerstone in the history and future of antimalarial chemotherapy. Chloroquine, a 4-aminoquinoline, was a remarkably effective and widely used antimalarial for decades. Its presumed mechanism of action involves accumulating in the acidic digestive vacuole of the Plasmodium parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Specifically, it is thought to inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death.[1][2][3] However, the widespread emergence of chloroquine-resistant Plasmodium falciparum strains, often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, has severely limited its clinical utility.[4][5][6]

This has driven the search for new quinoline-based analogs that can overcome existing resistance mechanisms. Structural modifications of the quinoline core are a key strategy in this endeavor.[7][8] 8-Chloro-4-ethoxyquinoline represents a rational design based on this principle. The introduction of a chloro group at the 8-position and an ethoxy group at the 4-position may alter the compound's electronic properties, lipophilicity, and interaction with biological targets, potentially restoring activity against resistant parasite strains.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed synthesis and systematic evaluation of this compound as a potential antimalarial agent. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice.

Part 1: Proposed Synthesis of this compound

A plausible synthetic route for this compound can be envisioned in three main stages, starting from 2-chloroaniline. This proposed pathway utilizes well-established synthetic transformations in quinoline chemistry.

Stage 1: Synthesis of 8-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and effective method for constructing the 4-hydroxyquinoline scaffold from anilines.[1][4][9]

  • Reaction Principle: This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. The resulting ester is then saponified and decarboxylated to yield the 4-hydroxyquinoline.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline and a slight excess of diethyl ethoxymethylenemalonate.

    • Heat the mixture at 100-120°C for 1-2 hours to facilitate the initial condensation and elimination of ethanol.

    • Increase the temperature to 240-260°C in a high-boiling point solvent such as diphenyl ether to induce thermal cyclization. Maintain this temperature for 30-60 minutes.

    • Cool the reaction mixture and treat with a suitable solvent like hexane to precipitate the crude ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

    • Filter and wash the precipitate.

    • For saponification, reflux the ester in an aqueous solution of sodium hydroxide (10-20%) until the reaction is complete (monitored by TLC).

    • Acidify the cooled solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter and dry the 8-chloro-4-hydroxyquinoline-3-carboxylic acid.

    • Decarboxylation is achieved by heating the carboxylic acid above its melting point until carbon dioxide evolution ceases, yielding 8-chloro-4-hydroxyquinoline.

Stage 2: Chlorination of 8-Chloro-4-hydroxyquinoline

The hydroxyl group at the 4-position is converted to a chloro group, a better leaving group for subsequent nucleophilic substitution.

  • Reaction Principle: Reagents like phosphorus oxychloride (POCl₃) are commonly used for this transformation.

  • Protocol:

    • Carefully add 8-chloro-4-hydroxyquinoline to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser.

    • Gently reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude 4,8-dichloroquinoline.

    • Filter, wash with water, and dry the product.

Stage 3: Etherification to Yield this compound

The final step involves the introduction of the ethoxy group at the 4-position.

  • Reaction Principle: This is a nucleophilic substitution reaction where sodium ethoxide displaces the chloro group at the 4-position.

  • Protocol:

    • Prepare sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Add 4,8-dichloroquinoline to the sodium ethoxide solution.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction and quench with water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Synthesis_of_8_Chloro_4_ethoxyquinoline cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Chlorination cluster_stage3 Stage 3: Etherification 2-Chloroaniline 2-Chloroaniline Condensation Condensation & Cyclization 2-Chloroaniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate_Ester Ethyl 8-chloro-4-hydroxy quinoline-3-carboxylate Condensation->Intermediate_Ester Saponification_Decarboxylation Saponification & Decarboxylation 8_Chloro_4_hydroxyquinoline 8-Chloro-4-hydroxyquinoline Saponification_Decarboxylation->8_Chloro_4_hydroxyquinoline Intermediate_Ester->Saponification_Decarboxylation POCl3 POCl₃ 8_Chloro_4_hydroxyquinoline->POCl3 Chlorination 4_8_Dichloroquinoline 4,8-Dichloroquinoline POCl3->4_8_Dichloroquinoline NaOEt Sodium Ethoxide 4_8_Dichloroquinoline->NaOEt Etherification Final_Product This compound NaOEt->Final_Product

Caption: Proposed synthetic pathway for this compound.

Part 2: In Vitro Evaluation Protocols

Protocol 2.1: Plasmodium falciparum Culture
  • Rationale: Continuous in vitro culture of P. falciparum is essential for screening potential antimalarial compounds. The parasite is maintained in human erythrocytes.

  • Materials:

    • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 or K1)

    • Human O+ erythrocytes

    • Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% heat-inactivated human serum or Albumax II)

    • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Procedure:

    • Maintain parasite cultures in sealed flasks at 37°C in a humidified incubator with the specified gas mixture.

    • Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

    • Maintain parasitemia between 1-5% by adding fresh erythrocytes and complete culture medium every 2-3 days.

    • Synchronize parasite cultures (e.g., to the ring stage) using methods like sorbitol treatment for more consistent assay results.

Protocol 2.2: In Vitro Antimalarial Activity (IC₅₀ Determination) using SYBR Green I Assay
  • Rationale: The SYBR Green I-based fluorescence assay is a widely used, high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of a compound. SYBR Green I intercalates with parasitic DNA, and the fluorescence intensity is proportional to parasite growth.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform serial dilutions of the test compound in complete culture medium. Include positive (parasitized erythrocytes without drug) and negative (uninfected erythrocytes) controls.

    • Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well.

    • Incubate the plate for 72 hours under the standard culture conditions.

    • After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2.3: In Vitro Cytotoxicity (CC₅₀ Determination)
  • Rationale: It is crucial to assess the toxicity of a potential drug candidate against mammalian cells to determine its selectivity index (SI = CC₅₀ / IC₅₀). The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.[10][11][12]

  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)

    • Appropriate cell culture medium (e.g., DMEM with 10% fetal bovine serum)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀.

Part 3: In Vivo Efficacy Assessment

Protocol 3.1: 4-Day Suppressive Test in Plasmodium berghei-Infected Mice
  • Rationale: The rodent malaria model, P. berghei in mice, is a standard initial in vivo test to assess the efficacy of a compound in a living organism.[13] This test evaluates the ability of the compound to suppress parasitemia.

  • Materials:

    • Plasmodium berghei (e.g., ANKA strain)

    • Swiss albino or BALB/c mice

    • Test compound formulation (e.g., in a vehicle of 7% Tween 80 and 3% ethanol)

    • Chloroquine (as a positive control)

  • Procedure:

    • Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

    • Randomly group the mice (e.g., 5 mice per group).

    • Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at various doses once daily for four consecutive days, starting 2-4 hours post-infection.

    • Include a vehicle control group and a positive control group (chloroquine).

    • On day 5, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

    • Calculate the percentage of parasitemia suppression for each dose relative to the vehicle control group.

    • Monitor the mice for signs of toxicity and survival.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound This compound SYBR_Assay SYBR Green I Assay Compound->SYBR_Assay MTT_Assay MTT Assay Compound->MTT_Assay Drug_Admin 4-Day Suppressive Test Compound->Drug_Admin P_falciparum P. falciparum Culture (3D7 & Dd2 strains) P_falciparum->SYBR_Assay IC50_Calc IC₅₀ Determination SYBR_Assay->IC50_Calc SI_Calc Selectivity Index (SI) Calculation IC50_Calc->SI_Calc Mammalian_Cells Mammalian Cell Culture (e.g., HEK293) Mammalian_Cells->MTT_Assay CC50_Calc CC₅₀ Determination MTT_Assay->CC50_Calc CC50_Calc->SI_Calc SI_Calc->Drug_Admin Candidate for In Vivo Testing Mouse_Model P. berghei-infected Mice Mouse_Model->Drug_Admin Parasitemia_Analysis Parasitemia Analysis Drug_Admin->Parasitemia_Analysis Efficacy_Assessment Efficacy Assessment (% Suppression) Parasitemia_Analysis->Efficacy_Assessment

Caption: Experimental workflow for evaluating this compound.

Part 4: Data Analysis and Interpretation

Illustrative Data Presentation

The following tables present hypothetical data for this compound, based on typical values for promising quinoline analogs, for illustrative purposes. Actual experimental data should be substituted.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound (Illustrative Data)

CompoundP. falciparum 3D7 (CQ-S) IC₅₀ (nM)P. falciparum Dd2 (CQ-R) IC₅₀ (nM)HEK293 CC₅₀ (nM)Selectivity Index (SI) (Dd2)
This compound 2560>10,000>167
Chloroquine 20250>10,000>40

Table 2: In Vivo Efficacy in the 4-Day Suppressive Test (Illustrative Data)

Treatment Group (Dose, mg/kg)Mean Parasitemia (%) on Day 5% Suppression
Vehicle Control15.0-
This compound (10) 6.060
This compound (25) 2.186
This compound (50) 0.597
Chloroquine (10) 0.299

A promising candidate should exhibit potent activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum, with a high selectivity index (typically >100). Significant suppression of parasitemia in the in vivo model at well-tolerated doses would warrant further preclinical development.

References

  • Foley, M. & Bray, P. G. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. Journal of Infectious Diseases, 184(6), 770-776.
  • Egan, T. J. (2008). Recent advances in the understanding of the mechanism of action of quinoline antimalarials.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871.
  • Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002).
  • Shahabuddin, M. S., Gopal, M., & Raghavan, S. C. (2009). Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4', 5': 4, 5] thieno (2, 3-b) quinolines. Journal of Photochemistry and Photobiology B: Biology, 94(1), 13-19.
  • O'Neill, P. M., Willock, D. J., Hawley, S. R., Bray, P. G., Storr, R. C., Ward, S. A., & Park, B. K. (1997). Synthesis, antimalarial activity, and molecular modeling of 4-and 5-substituted indolo [3, 2, 1-de][1][5] naphthyridines. Journal of medicinal chemistry, 40(4), 437-448.

  • Kumar, A., Srivastava, K., & Puri, S. K. (2011). Synthesis and antimalarial activity of novel N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}-7-chloroquinolin-4-amine derivatives. Indian Journal of Chemistry-Section B, 50(10), 1436-1442.
  • Banchong, S., et al. (2021).
  • de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz, 97(6), 857-862.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Solomon, V. R., & Puri, S. K. (2015). Synthesis and in vitro and in vivo pharmacological evaluation of new 4-aminoquinoline-based compounds. ACS medicinal chemistry letters, 6(8), 914-918.
  • Peters, W. (1987). Chemotherapy and drug resistance in malaria. Academic Press.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Russell, W. M. S., & Burch, R. L. (1959). The principles of humane experimental technique. Methuen.
  • Kaur, K., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 24(2), 573-576.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
  • Gising, J., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 55(21), 9474-9485.
  • Al-Qaisi, A. A., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 11(43), 26868-26888.
  • Khan, W. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
  • Chibale, K., et al. (2015). Antimalarial activity of 4-amidinoquinoline and 10-amidinobenzonaphthyridine derivatives. Journal of medicinal chemistry, 58(10), 4299-4312.
  • Penna-Coutinho, J., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. European journal of medicinal chemistry, 157, 113-119.
  • Desjardins, R. E., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial agents and chemotherapy, 16(6), 710-718.
  • Laufer, M. K., et al. (2006). In vivo efficacy of chloroquine treatment for Plasmodium falciparum in Malawian children under five years of age. The American journal of tropical medicine and hygiene, 74(3), 403-407.
  • Singh, A., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS infectious diseases, 4(10), 1476-1484.
  • PubChem. (n.d.). 4-Chloroquinolin-8-ol. Retrieved from [Link]

  • Singh, C., et al. (2015). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial agents and chemotherapy, 59(1), 196-205.
  • Al-Masoudi, N. A. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 53(4), 1013-1027.
  • Sullivan Jr, D. J., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870.

Sources

Introduction: The Therapeutic Potential of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro evaluation of 8-Chloro-4-ethoxyquinoline, a novel quinoline derivative, for its potential as an anticancer agent. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the compound's cytotoxic effects and elucidate its mechanism of action.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Historically renowned for antimalarial drugs like chloroquine, quinoline derivatives have increasingly attracted attention in oncology for their potent anticancer properties.[1][2] These compounds can exert their effects through diverse mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling pathways that govern cell proliferation and survival.[3]

This compound (8C4E) is a synthetic quinoline derivative whose anticancer potential has yet to be fully characterized. This application note presents a structured, multi-faceted approach to systematically evaluate the in vitro anticancer activity of 8C4E. It provides not just protocols, but the scientific rationale behind a logical series of experiments designed to move from broad cytotoxicity screening to specific mechanistic insights, including the induction of apoptosis and cell cycle disruption.

Proposed Investigational Workflow

A systematic evaluation is critical to building a comprehensive profile of a novel compound's activity. The workflow begins with a primary assessment of cytotoxicity across multiple cancer cell lines to determine potency and selectivity. Positive results then trigger a cascade of secondary assays aimed at understanding how the compound kills cancer cells, focusing on the key hallmarks of cancer therapy: apoptosis induction and cell cycle arrest.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis A Compound Synthesis (this compound) B Multi-panel Cancer Cell Line Cytotoxicity Screening (MTT Assay) A->B Dose-response treatment C Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) B->C Determine Mode of Cell Death D Cell Cycle Analysis (PI Staining & Flow Cytometry) B->D Analyze Proliferation Effects E Protein Expression Analysis (Western Blotting) C->E Validate Apoptotic Markers D->E Validate Cell Cycle Markers F Comprehensive Activity Profile (IC50, Mode of Death, Pathway Effects) E->F

Caption: Experimental workflow for characterizing 8C4E.

Part 1: Assessment of Cytotoxicity via MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines.[4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete culture medium (e.g., DMEM/RPMI with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (8C4E), dissolved in DMSO to create a stock solution

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of 8C4E in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours until purple formazan crystals are visible.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Values

Summarize the results in a table for clear comparison of the compound's potency across different cell lines.

Cell LineCancer TypeIC50 of 8C4E (µM)Selectivity Index
MCF-7Breast AdenocarcinomaValueValue
A549Lung CarcinomaValueValue
HCT116Colorectal CarcinomaValueValue
MRC-5Normal Lung FibroblastValueN/A
Selectivity Index = IC50 in normal cells / IC50 in cancer cells

Part 2: Elucidating the Mechanism of Cell Death via Annexin V/PI Staining

Once cytotoxicity is established, the next crucial step is to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard for this purpose. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11]

G cluster_0 cluster_1 Live Live Cell Inner Membrane: PS Outer Membrane: Intact DNA: Intact Stain_Live {Annexin V-FITC: Negative | PI: Negative} Live->Stain_Live No Binding Early Early Apoptotic Cell Inner Membrane: - Outer Membrane: PS Exposed DNA: Intact Stain_Early {Annexin V-FITC: Positive | PI: Negative} Early->Stain_Early Annexin V Binds PS Late Late Apoptotic/Necrotic Cell Inner Membrane: - Outer Membrane: Permeable DNA: Accessible Stain_Late {Annexin V-FITC: Positive | PI: Positive} Late->Stain_Late Annexin V & PI Bind

Caption: Principle of Annexin V and Propidium Iodide Staining.

Protocol: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 8C4E.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)[9]

  • Cells treated with 8C4E at IC50 and 2x IC50 concentrations for 24-48 hours

  • Untreated and vehicle-treated control cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells in 6-well plates. After incubation, harvest both floating and adherent cells. The collection of both populations is crucial as apoptotic cells often detach.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[10][12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) to differentiate cell populations:

    • Live cells: Annexin V- / PI- (Lower-left quadrant)

    • Early apoptotic cells: Annexin V+ / PI- (Lower-right quadrant)

    • Late apoptotic/necrotic cells: Annexin V+ / PI+ (Upper-right quadrant)

    • Necrotic cells: Annexin V- / PI+ (Upper-left quadrant)

Part 3: Assessing Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[13][14] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases (G0/G1, S, and G2/M).[15] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.

Protocol: Cell Cycle Analysis by PI Staining

Objective: To determine if 8C4E induces cell cycle arrest at a specific phase.

Materials:

  • Cells treated with 8C4E at IC50 concentration for 12, 24, and 48 hours

  • Cold 70% Ethanol

  • PBS

  • PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[16][17] RNase A is essential to prevent staining of double-stranded RNA.[16]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample. Wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 1 hour at 4°C (or store at -20°C for longer periods).[16][18]

  • Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Part 4: Western Blotting for Mechanistic Validation

To confirm the observations from flow cytometry and delve deeper into the molecular mechanisms, Western blotting is used to detect changes in the expression levels of key regulatory proteins involved in apoptosis and the cell cycle.[19][20]

Protocol: Western Blot Analysis

Objective: To measure the expression of key proteins involved in apoptosis (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) and cell cycle control (e.g., Cyclin B1, p21) after 8C4E treatment.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer system (e.g., wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Cyclin B1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells in RIPA buffer with protease inhibitors. Quantify protein concentration using a BCA assay to ensure equal loading.[19]

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[19] Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Key Protein Targets and Their Significance
PathwayProtein TargetExpected Change with Pro-Apoptotic/Arrest CompoundRationale
Apoptosis Cleaved Caspase-3IncreaseCaspase-3 is a key executioner caspase; its cleavage indicates activation of the apoptotic cascade.[21]
Apoptosis Cleaved PARPIncreasePARP is a substrate of cleaved Caspase-3; its cleavage is a hallmark of apoptosis.[20]
Apoptosis Bcl-2 (Anti-apoptotic)DecreaseDownregulation of Bcl-2 promotes apoptosis by allowing pro-apoptotic proteins to permeabilize the mitochondria.
Apoptosis Bax (Pro-apoptotic)IncreaseUpregulation of Bax promotes apoptosis. The Bax/Bcl-2 ratio is a critical determinant of cell fate.
Cell Cycle Cyclin B1 / CDK1Varies (often increase in G2/M arrest)This complex drives entry into mitosis. Its accumulation can signify a block at the G2/M checkpoint.[22]
Cell Cycle p21 (CDK Inhibitor)Increasep21 is a potent inhibitor of cyclin-dependent kinases; its upregulation can cause G1 or G2/M arrest.[14]

Conclusion and Data Synthesis

By integrating the data from these complementary assays, a researcher can construct a robust, evidence-based profile of the in vitro anticancer activity of this compound. The MTT assay provides essential IC50 values, establishing potency and selectivity. Annexin V/PI staining definitively characterizes the mode of cell death, with a significant increase in the Annexin V-positive population indicating apoptosis. Cell cycle analysis will reveal if the compound's antiproliferative effects are mediated by arrest at a specific checkpoint. Finally, Western blotting provides the molecular evidence, confirming the activation of apoptotic pathways (e.g., caspase cleavage) and identifying the specific regulatory proteins (e.g., p21, cyclins) perturbed by the compound. Together, these results form a comprehensive preclinical data package, guiding future studies into the therapeutic potential of this novel quinoline derivative.

References

  • Shahabuddin, M. S., Gopal, M., Raghavan, S. C., & Rauth, S. (2009). Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines. Journal of Photochemistry and Photobiology B: Biology, 94(1), 13–19. [Link]

  • Burger, A., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904–11933. [Link]

  • ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [https://www.researchgate.net/publication/353846664_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])

  • Pachón-García, A., et al. (2022). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Pharmaceuticals, 15(10), 1234. [Link]

  • Srinivasan, S., et al. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 115-119. [Link]

  • ResearchGate. (n.d.). Effects of chemical manipulation of mitotic arrest and slippage on cancer cell survival and proliferation. ResearchGate. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. UMass Chan Medical School. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • ACS Publications. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Burikhanov, R., et al. (2017). Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis. Cell Reports, 18(2), 508-519. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Charris, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Molecules, 27(19), 6702. [Link]

  • Wang, Z., et al. (2022). The Influence of Cell Cycle Regulation on Chemotherapy. International Journal of Molecular Sciences, 23(3), 1695. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Chen, Y.-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14369-14378. [Link]

  • Valdameri, G., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods, 45(3), 227-234. [Link]

  • Han, J. W., et al. (2000). Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells. Oncogene, 19(44), 5097-5107. [Link]

  • Lavrik, I. N. (2010). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 648, 131-139. [Link]

  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo. [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Clement, M. V., et al. (2002). Induction of apoptosis by chemotherapeutic drugs without generation of reactive oxygen species. Archives of Biochemistry and Biophysics, 397(2), 350-359. [Link]

  • The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Flow Cytometry Facility. [Link]

  • Wang, S. B., et al. (2017). Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 55-60. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Li, Y., et al. (2019). Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition. Haematologica, 104(1), 110-120. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds have been extensively developed into drugs for treating malaria, cancer, and various microbial infections.[1] The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Quinoline derivatives have shown considerable promise in this area, exhibiting potent activity against a wide range of bacteria and fungi.[1][3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antibacterial and antifungal efficacy of a specific quinoline derivative, 8-Chloro-4-ethoxyquinoline. While direct studies on this particular compound are emerging, the protocols outlined herein are based on established methods for analogous quinoline compounds and are designed to provide a robust framework for its preclinical assessment. The rationale behind each experimental step is elucidated to empower researchers to not only execute the assays but also to interpret the results with a high degree of confidence.

Mechanism of Action: Insights from Related Quinolines

The precise mechanism of action for this compound is a subject for empirical determination. However, insights can be drawn from the broader family of quinoline-based antimicrobials. A prominent mechanism for many quinoline derivatives, particularly the 8-hydroxyquinolines, involves the chelation of essential metal ions.[5] This sequestration of metal ions can disrupt critical enzymatic processes within the microbial cell, leading to growth inhibition or cell death. Furthermore, some quinoline derivatives are known to target microbial DNA replication and repair mechanisms.[6] For antifungal quinolines, evidence suggests that they can interfere with the integrity of the fungal cell wall and cytoplasmic membrane.[7][8] It is hypothesized that this compound may exert its antimicrobial effects through one or a combination of these mechanisms.

Materials and Reagents

Equipment
  • Biosafety cabinet (Class II)

  • Autoclave

  • Incubator (temperature-controlled)

  • Shaking incubator

  • Spectrophotometer (for optical density measurements)

  • Micropipettes (various volumes)

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Microplate reader (96-well)

  • Centrifuge

Consumables
  • Sterile 96-well microtiter plates (flat-bottom)

  • Sterile pipette tips

  • Sterile culture tubes and flasks

  • Petri dishes

  • Sterile swabs

  • Parafilm

Reagents and Media
  • This compound (synthesis and characterization should be performed prior to assays)

  • Dimethyl sulfoxide (DMSO, sterile, for stock solution preparation)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • Tryptic Soy Broth (TSB) for bacteria

  • Mueller-Hinton Agar (MHA) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Phosphate-buffered saline (PBS, sterile)

  • Resazurin sodium salt

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO in media)

Experimental Protocols

Part 1: Antibacterial Susceptibility Testing

The antibacterial activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended approach for generating reliable and reproducible data.

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 8-Chloro-4- ethoxyquinoline Stock Solution D Serial Dilution in 96-well Plate A->D B Culture Bacterial Strains C Prepare Inoculum (0.5 McFarland Standard) B->C E Inoculate Wells C->E D->E F Incubate Plates (37°C for 18-24h) E->F G Determine MIC (Visual Inspection/Resazurin) F->G H Plate for MBC Determination G->H I Incubate Agar Plates H->I J Determine MBC (Colony Counting) I->J

Caption: Workflow for determining MIC and MBC of this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the assay (ideally ≤1% v/v).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile Tryptic Soy Broth (TSB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Prepare the final inoculum by diluting the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microplate Setup:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column.

    • Include a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (vehicle, i.e., media with the same concentration of DMSO as the test wells). Also, include a sterility control (media only) and a growth control (media with inoculum, no compound).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • The final volume in each well will be 100 µL.

    • Seal the plate with Parafilm or a lid to prevent evaporation and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • For enhanced accuracy, 10 µL of a resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Part 2: Antifungal Susceptibility Testing

Similar to antibacterial testing, the antifungal activity of this compound is determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively, provide the standardized framework for these assays.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 8-Chloro-4- ethoxyquinoline Stock Solution D Serial Dilution in 96-well Plate A->D B Culture Fungal Strains C Prepare Inoculum (Spectrophotometrically) B->C E Inoculate Wells C->E D->E F Incubate Plates (35°C for 24-48h) E->F G Determine MIC (Visual/Spectrophotometric) F->G H Plate for MFC Determination G->H I Incubate Agar Plates H->I J Determine MFC (Colony Counting) I->J

Caption: Workflow for determining MIC and MFC of this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO as described for the antibacterial assay.

  • Fungal Inoculum Preparation:

    • Yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Filamentous Fungi (e.g., Aspergillus niger): Grow the fungus on SDA until sporulation is evident. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

  • Microplate Setup: The setup is analogous to the antibacterial MIC assay, but RPMI-1640 medium is used instead of CAMHB.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control) containing 100 µL of serially diluted compound.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, depending on the growth rate of the specific strain.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% or ≥90% depending on the drug and fungus) in growth compared to the growth control. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm) with a microplate reader.

  • Subculturing: From the wells of the MIC plate showing no visible growth, take a 20 µL aliquot.

  • Plating: Spread the aliquot onto an SDA plate.

  • Incubation: Incubate the SDA plate at 35°C until growth is visible in the growth control subculture.

  • MFC Determination: The MFC is the lowest concentration that results in no fungal growth or a ≥99.9% reduction in CFU compared to the original inoculum.

Data Presentation

The results of the antibacterial and antifungal assays should be summarized in a clear and concise tabular format.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212
Positive Control (Ciprofloxacin)

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans ATCC 90028
Aspergillus niger ATCC 16404
Cryptococcus neoformans ATCC 208821
Positive Control (Fluconazole)

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following controls are critical and must be included in every assay:

  • Sterility Control: Medium without inoculum to check for contamination.

  • Growth Control: Inoculum in medium without the test compound to ensure the viability of the microorganisms.

  • Positive Control: A standard antimicrobial with known activity against the test strains to validate the assay's sensitivity.

  • Vehicle Control: Inoculum in medium with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound to rule out any inhibitory effects of the solvent itself.

The assays should be performed in triplicate on at least two separate occasions to ensure reproducibility.

Conclusion

The protocols detailed in this application note provide a comprehensive and standardized approach for evaluating the antibacterial and antifungal properties of this compound. By adhering to these methodologies and incorporating the recommended controls, researchers can generate high-quality, reliable data that will be crucial for the continued development of this promising compound as a potential new antimicrobial agent. The insights gained from these assays will form the foundation for further preclinical studies, including mechanism of action elucidation, toxicity profiling, and in vivo efficacy models.

References

  • Gao, C., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6537. Available at: [Link]

  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 42(13), 6904-6924. Available at: [Link]

  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 42(13), 6904-6924. Available at: [Link]

  • El-Sayed, M. A., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Precision Chemistry. Available at: [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. Available at: [Link]

  • Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • de Oliveira, C. B., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Frontiers in Cellular and Infection Microbiology, 11, 641876. Available at: [Link]

  • Wuts, P. G. M., et al. (2014). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters, 5(6), 681-685. Available at: [Link]

  • de Almeida, J. F., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 26(8), 1166-1172. Available at: [Link]

  • Krummenauer, M. E., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 11(10), 834. Available at: [Link]

  • Chen, Y. C., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(10), 2940-2942. Available at: [Link]

  • Singh, S., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3609. Available at: [Link]

  • Joaquim, A. R., et al. (2021). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Future Microbiology, 16, 1227-1237. Available at: [Link]

  • Spasova, M., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers, 14(3), 406. Available at: [Link]

  • Adam, F. C., et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Journal of Applied Microbiology, 128(4), 1038-1049. Available at: [Link]

Sources

Application Notes: 8-Chloro-4-ethoxyquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Within this class, 8-Chloro-4-ethoxyquinoline emerges as a strategically important building block for synthetic and medicinal chemistry. Its structure features a quinoline core with two key points of diversification: an ethoxy group at the C4 position and a synthetically versatile chlorine atom at the C8 position.

The presence of the C8-chloro substituent on the benzenoid ring of the quinoline system provides a robust handle for modern cross-coupling methodologies, enabling the introduction of a wide array of molecular fragments. This capacity for late-stage functionalization is invaluable in drug discovery for the rapid generation of analog libraries to explore structure-activity relationships (SAR). The 4-ethoxy group, meanwhile, modulates the electronic properties of the quinoline ring and can influence the molecule's pharmacokinetic profile. These application notes provide a technical guide to the key synthetic transformations of this compound, focusing on high-impact, field-proven palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Reactivity Profile

A foundational understanding of the molecule's properties is critical for effective experimental design.

PropertyValue
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Appearance Off-white to pale yellow solid (typical)
Key Reactive Site C8-Cl bond
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, Toluene, DMF)

Reactivity Insights: The primary site for synthetic modification on this compound is the carbon-chlorine bond at the C8 position. Unlike a chlorine atom at the C2 or C4 positions of the quinoline ring, which are highly activated towards nucleophilic aromatic substitution (SNAr), the C8-Cl bond is on the carbocyclic ring and is significantly less reactive in SNAr pathways. However, it is an excellent substrate for transition metal-catalyzed cross-coupling reactions , which proceed via an oxidative addition mechanism. This distinction is crucial for planning synthetic strategies, as it allows for the selective functionalization of the C8 position without disturbing the rest of the quinoline core under the appropriate catalytic conditions.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] this compound is an ideal substrate for two of the most powerful of these transformations: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

G cluster_0 Key Transformations start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R¹R²NH Pd Catalyst, Base prod_suzuki 8-Aryl/Alkyl-4-ethoxyquinolines suzuki->prod_suzuki prod_buchwald 8-Amino-4-ethoxyquinolines buchwald->prod_buchwald

Caption: Key palladium-catalyzed transformations of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for creating biaryl structures and introducing alkyl groups onto aromatic rings.[3][4][5] For this compound, this reaction enables the direct attachment of diverse carbocyclic and heterocyclic fragments at the C8 position, a common strategy in the development of kinase inhibitors and other targeted therapeutics.

Causality in Protocol Design:

  • Catalyst System: The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[4] The choice of ligand is critical for activating the relatively inert C-Cl bond. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective as they promote the key oxidative addition step and facilitate the final reductive elimination.[3]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[4] Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The choice of base can significantly impact reaction efficiency and should be matched to the substrate and ligand.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or THF) and water is often used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can also be employed, particularly with bases like KF.[6]

G pd0 L₂Pd⁰ pd2 L₂Pdᴵᴵ(Ar)Cl pd0->pd2 Oxidative Addition pd2_b L₂Pdᴵᴵ(Ar)(Ar') pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination ar_ar Ar-Ar' pd2_b->ar_ar boronate Ar'B(OH)₃⁻ boronate->pd2_b arcl Ar-Cl arcl->pd2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The introduction of nitrogen-containing functional groups is fundamental to medicinal chemistry. The Buchwald-Hartwig amination provides a direct and general method for forming C-N bonds by coupling aryl halides with a vast range of primary and secondary amines, anilines, and even amides.[1][7][8] This reaction transforms this compound into valuable 8-aminoquinoline derivatives, which are key pharmacophores in antimalarial, anticancer, and anti-inflammatory agents.

Causality in Protocol Design:

  • Catalyst System: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/phosphine ligand system. The ligands used are often highly specialized to facilitate the coupling of different classes of amines. For example, Josiphos-type ligands or bulky biarylphosphines like XPhos or BrettPhos are known to be highly efficient.[9] The use of pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) can offer greater reliability and activity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile for the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[9] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring a change in ligand and solvent.[9]

  • Solvent: Anhydrous, aprotic solvents such as Toluene, Dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Experimental Protocols

Safety Precaution: These protocols involve air- and moisture-sensitive reagents and potentially hazardous materials. All operations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Suzuki-Miyaura Coupling of this compound

This protocol describes a representative procedure for the coupling of this compound with Phenylboronic acid.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass / Volume
This compound207.661.01.0208 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(OAc)₂224.500.020.024.5 mg
SPhos410.530.040.0416.4 mg
K₃PO₄ (finely ground)212.272.02.0425 mg
1,4-Dioxane---5 mL
Water---0.5 mL

Experimental Workflow Diagram

G cluster_workflow Suzuki Coupling Workflow A 1. Add Solids to Flask (Substrate, Boronic Acid, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvents (Dioxane and Water) B->C D 4. Reaction Execution (Heat to 80-100 °C, Stir) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up (Cool, Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (208 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K₃PO₄ (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe under a positive pressure of inert gas.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-ethoxy-8-phenylquinoline.

Protocol 4.2: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the coupling of this compound with Morpholine.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass / Volume
This compound207.661.01.0208 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.010.019.2 mg
XPhos476.650.040.0419.1 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (Anhydrous)---5 mL

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk flask with a stir bar. If a glovebox is unavailable, add the reagents quickly in a stream of inert gas.

  • Reagent Addition: Remove the flask from the glovebox. Add this compound (208 mg, 1.0 mmol) and seal the flask with a septum.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 4-(4-ethoxyquinolin-8-yl)morpholine.

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemistry. Its C8-chloro group serves as a reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of carbon and nitrogen substituents. The protocols and principles outlined in these notes demonstrate the utility of Suzuki-Miyaura and Buchwald-Hartwig reactions to rapidly diversify this quinoline core, providing a powerful platform for the discovery and development of novel, biologically active compounds.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Al-Zoubi, W. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593.
  • Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Buchwald Hartwig Coupling. (n.d.). Common Organic Chemistry. [Link]

  • Loh, Q. Y., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Tobin, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5676-5699.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Karlsson, S., et al. (2009). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki–Miyaura Cross-Coupling Approach. Tetrahedron, 65(2), 518-524.
  • Quezada-Reyes, M. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), m1796.
  • Asif, M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6439.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Retrosynthesis 8, Hydroxychloroquine. (2021). YouTube. [Link]

Sources

Application Note: High-Throughput Screening of 8-Chloro-4-ethoxyquinoline Derivatives for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] This application note provides a comprehensive guide for the high-throughput screening (HTS) of novel 8-Chloro-4-ethoxyquinoline derivative libraries to identify and validate promising therapeutic lead compounds. We present a robust framework, from initial assay design and primary screening to data analysis and hit validation, grounded in established scientific principles to ensure the generation of reliable and actionable data. This guide is intended for researchers, scientists, and drug development professionals seeking to implement effective HTS campaigns for this important class of molecules.

The Strategic Imperative for Screening Quinoline Derivatives

Quinoline and its derivatives have long been a focal point of drug discovery due to their versatile biological activities.[3] The this compound scaffold, in particular, offers a unique chemical space for exploring novel therapeutic interventions. The rationale for dedicating HTS resources to this specific library is threefold:

  • Proven Pharmacophore: The quinoline ring system is a core component of several FDA-approved drugs. Its ability to intercalate with DNA and interact with various enzyme active sites makes it a valuable starting point for inhibitor design.[4]

  • Structural Diversity: A focused library of this compound derivatives allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the core structure can be correlated with changes in biological effect.[5]

  • Therapeutic Potential: Derivatives of the closely related 8-hydroxyquinoline have been identified as inhibitors of histone demethylases and possess a broad spectrum of pharmacological applications, suggesting that the this compound core may target similar critical pathways in diseases like cancer.[6][7][8]

Designing the High-Throughput Screening Campaign

A successful HTS campaign is a multi-stage process designed to efficiently funnel a large library of compounds down to a small number of validated hits.[9] The overall workflow is a systematic progression from broad, high-capacity screening to more detailed, lower-throughput validation studies.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Prioritization cluster_3 Phase 4: Lead Generation AssayDev Assay Development (Biochemical vs. Cell-Based) Mini Miniaturization to 384/1536-well Format AssayDev->Mini Validation Assay Validation (Z'-factor > 0.5) Mini->Validation LibraryPrep Compound Library Preparation Validation->LibraryPrep Proceed to HTS HTS Automated High-Throughput Screen (Single Concentration) LibraryPrep->HTS DataAcq Data Acquisition & QC HTS->DataAcq HitID Hit Identification (e.g., Z-score > 3) DataAcq->HitID Analyze Data Confirmation Hit Confirmation (Re-test) HitID->Confirmation DoseResponse Dose-Response (IC50/EC50) Confirmation->DoseResponse Triage Hit Triage & Clustering DoseResponse->Triage Orthogonal Orthogonal & Secondary Assays Triage->Orthogonal Advance Hits SAR Preliminary SAR Analysis Orthogonal->SAR Lead Validated Lead Compounds SAR->Lead

Caption: The High-Throughput Screening (HTS) Funnel.

Foundational Choice: Cell-Based vs. Biochemical Assays

The initial and most critical decision in campaign design is the choice of assay format. This choice dictates the nature of the data generated and the types of biological questions that can be answered.[10]

Assay TypeAdvantagesDisadvantagesBest Suited For
Biochemical (Cell-Free) - High precision and reproducibility.- Directly measures interaction with a purified target (e.g., enzyme, receptor).[11] - Simpler to troubleshoot.- Lacks physiological context (e.g., cell permeability, off-target effects).- Requires purification of active target protein, which can be costly and time-consuming.[12]Identifying direct inhibitors of a specific, known enzyme or protein-protein interaction.
Cell-Based - More physiologically relevant; compounds must cross cell membranes.[13] - Can identify modulators of complex signaling pathways.- Can simultaneously screen for cytotoxicity.[14]- Higher variability due to biological complexity.- "Black box" nature may require extensive follow-up to identify the specific molecular target.[12]Discovering compounds that affect a cellular phenotype (e.g., cell death, reporter gene expression) without a pre-defined target.

For a library of novel this compound derivatives with potential anticancer activity, a cell-based assay measuring cytotoxicity or cell viability is a logical and robust starting point. It provides an immediate indication of a compound's ability to kill or inhibit the growth of cancer cells, which is the desired therapeutic outcome.

Protocol: Primary HTS for Anticancer Activity using a Cell Viability Assay

This protocol describes a primary high-throughput screen to identify this compound derivatives that exhibit cytotoxic or cytostatic effects against a human cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer).[1] The assay uses resazurin, a highly sensitive and non-toxic redox indicator that measures metabolic activity as a proxy for cell viability.

Materials and Reagents
  • Cell Line: A549 human lung carcinoma cell line.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Library: this compound derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plates: 384-well, black-walled, clear-bottom, sterile, tissue-culture treated microplates.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Resazurin sodium salt (e.g., AlamarBlue™)

    • Doxorubicin (Positive Control)

    • DMSO, cell culture grade (Negative/Vehicle Control)

  • Equipment:

    • Automated liquid handler

    • Multimode microplate reader (with fluorescence detection)

    • CO₂ incubator (37°C, 5% CO₂)

    • Centrifuge

Step-by-Step Experimental Workflow

Step 1: Preparation of Assay-Ready Compound Plates

  • Using an automated liquid handler, perform a serial dilution of the 10 mM library stock plates to create intermediate plates.

  • From the intermediate plates, transfer a small volume (e.g., 250 nL) of each compound into the final 384-well assay plates to achieve a final screening concentration of 10 µM.[5]

  • Designate specific columns for controls:

    • Positive Control: Doxorubicin (final concentration of 5 µM).

    • Negative Control: 100% DMSO (final concentration of 0.1%).

Step 2: Cell Seeding

  • Culture A549 cells until they reach approximately 80% confluency.

  • Wash the cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize the trypsin with culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count to determine cell density.

  • Dilute the cell suspension to the optimized seeding density (e.g., 1,500 cells/well) in 50 µL of medium.

  • Using a multichannel pipette or automated dispenser, seed the cells into the 384-well plates containing the pre-spotted compounds.

Step 3: Incubation

  • Gently mix the plates on a plate shaker for 1 minute to ensure even distribution of cells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

Step 4: Assay Readout

  • After the incubation period, prepare a working solution of Resazurin at 60 µg/mL in sterile PBS.

  • Add 5 µL of the Resazurin working solution to each well of the assay plates.

  • Incubate the plates for an additional 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence intensity on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Hit Identification

Robust data analysis is crucial for minimizing false positives and ensuring that true hits are identified.[15] The process involves quality control checks, data normalization, and statistical hit selection.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[9] It measures the separation between the positive and negative control signals. An assay is considered excellent and suitable for HTS if the Z'-factor is consistently above 0.5.

  • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

Data Normalization and Hit Selection
  • Normalization: Raw fluorescence values from each plate are normalized to the plate's internal controls. A common method is calculating the Percent Inhibition :

    • Percent Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection: A statistical threshold is applied to identify active compounds or "hits". The Z-score is a robust method that quantifies how many standard deviations a compound's signal is from the mean of the negative controls on the plate.

    • Z-score = (Signal_compound - Mean_neg) / σ_neg

    • A common hit threshold is a Z-score less than -3 (for inhibition assays) or a Percent Inhibition greater than 50%.

The Critical Path: From Hit to Validated Lead

Identifying a hit in the primary screen is only the first step. A rigorous validation workflow is essential to eliminate artifacts and confirm the compound's activity, ensuring that resources are focused on the most promising candidates.[16][17]

Hit_Validation_Workflow cluster_0 Confirmation cluster_1 Triage & Validation cluster_2 Lead Advancement PrimaryHits Primary Hits (Single Concentration) Reconfirm Re-test in Primary Assay (Triplicates) PrimaryHits->Reconfirm DoseResponse Generate Dose-Response Curve (Calculate IC50) Reconfirm->DoseResponse Confirm activity OrthogonalAssay Test in Orthogonal Assay (e.g., Apoptosis Assay) DoseResponse->OrthogonalAssay Quantify potency PAINS Computational Triage (Filter for PAINS, aggregators) OrthogonalAssay->PAINS Confirm mechanism SAR_Analysis Structure-Activity Relationship (SAR by Analogue) PAINS->SAR_Analysis Ensure tractability ValidatedLead Validated Lead SAR_Analysis->ValidatedLead Identify core scaffold

Caption: A robust workflow for hit confirmation and validation.

Dose-Response and Potency Determination

Confirmed hits should be tested across a range of concentrations (typically an 8- to 10-point dilution series) to determine their potency. The resulting dose-response curve is used to calculate the IC50 (half-maximal inhibitory concentration) , which is a key metric for ranking and prioritizing compounds.

Orthogonal Assays

To ensure a hit is not an artifact of the primary assay technology (e.g., autofluorescence), its activity must be confirmed in an orthogonal assay.[18] This secondary assay should measure a different biological endpoint related to the same mechanism. For an anticancer hit, a suitable orthogonal assay could be one that measures the induction of apoptosis (e.g., a Caspase-3/7 activity assay).

Troubleshooting Common HTS Issues

High-throughput screening campaigns can be susceptible to various sources of error. Proactive troubleshooting is key to maintaining data integrity.[19][20]

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inconsistent cell seeding.- Edge effects in microplates.- Inaccurate liquid handling.- Ensure a homogenous single-cell suspension before seeding.- Do not use the outer rows/columns of the plate or fill them with sterile PBS.- Calibrate and perform regular maintenance on automated liquid handlers.
Low Z'-Factor (<0.5) - Weak separation between positive and negative controls.- High variability in control wells.- Suboptimal reagent concentration or incubation time.- Re-evaluate the positive control; select a more potent compound if necessary.- Optimize assay parameters (e.g., cell density, reagent concentration) to maximize the signal window.- Check for and resolve sources of variability (see above).
High Rate of False Positives - Compound autofluorescence or light scattering.- Non-specific compound activity (e.g., aggregation).- Assay technology interference.- Implement a counterscreen using cells without the target or a key pathway component.- Use orthogonal assays to confirm hits.- Filter hits against known Pan-Assay Interference Compounds (PAINS) databases.[16]

References

  • National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH. [Link]

  • Giuliano, K. A., & Taylor, D. L. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • An, F., & Horvath, D. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Attene-Ramos, M. S., & Miller, N. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). IntechOpen. [Link]

  • Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2167-2183. [Link]

  • Eastman, A., & Roth, J. (2014). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology, 6(3), 157-171. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • ResearchGate. (2025). High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • O'Malley, K. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 353-360. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. [Link]

  • Pelz, T., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(15), e99. [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]

  • Auld, D. S., & Ture-Konbar, M. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • Murie, C., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(15), 2536-2543. [Link]

  • Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[11][12][14]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]

  • Rose, N. R., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. [Link]

  • Al-Trawneh, S. A., & Zabin, S. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4288. [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 203-215. [Link]

  • AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. AWS. [Link]

  • YouTube. (2024). Automation-enabled assay development for high throughput screening. YouTube. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • MDPI. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. [Link]

  • Wright, B. D., et al. (2015). Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C. Journal of Biomolecular Screening, 20(5), 655-662. [Link]

  • Al-Trawneh, S. A., & Zabin, S. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18). [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • SciSpace. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. SciSpace. [Link]

  • PubMed. (2025). Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. PubMed. [Link]

  • Cambridge Open Engage. (2025). Twenty-Five years of High-throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. ChemRxiv. [Link]

  • PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]

  • ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [https://www.researchgate.net/publication/353842603_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])

Sources

A Robust, Validated HPLC Method for the Quantification of 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Chloro-4-ethoxyquinoline. This molecule, a substituted quinoline, is of interest in pharmaceutical development and chemical synthesis, necessitating a reliable analytical method for purity assessment and quality control. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from the stationary phase and mobile phase composition to detector settings. The protocol follows the internationally recognized ICH Q2(R1) guidelines for analytical method validation, ensuring the method is specific, linear, accurate, precise, and robust for its intended purpose.[1][2][3][4][5] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Guiding Principles and Method Development Strategy

The core objective is to develop a robust analytical method capable of separating this compound from potential impurities and degradation products, and to quantify it with high accuracy and precision.

The Rationale for Reversed-Phase HPLC

The chemical structure of this compound (Molecular Formula: C11H10ClNO, Molecular Weight: 207.66 g/mol ) features a largely non-polar quinoline backbone with chloro- and ethoxy- functional groups.[6] This inherent hydrophobicity makes it an ideal candidate for reversed-phase chromatography (RPC).[7][8] In this mode, a non-polar stationary phase is paired with a polar mobile phase. Hydrophobic molecules in the mobile phase, like our analyte, preferentially adsorb to the stationary phase, and their elution is controlled by increasing the organic (non-polar) content of the mobile phase.[8][9] This approach is utilized by approximately 75% of all HPLC methods due to its reproducibility and broad applicability.[10]

Strategic Selection of Chromatographic Parameters
  • Stationary Phase: An octadecylsilane (C18 or ODS) bonded silica column is the workhorse of reversed-phase HPLC and serves as our starting point.[7][10] Its strong hydrophobic retention mechanism is well-suited for the non-polar nature of the analyte. A standard column dimension (e.g., 4.6 x 150 mm) with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.[9]

  • Mobile Phase: The mobile phase must be polar. A binary mixture of water and a miscible organic solvent like acetonitrile or methanol is standard.[11][12] Acetonitrile is often the preferred choice due to its lower viscosity and superior UV transparency at lower wavelengths. The quinoline moiety contains a basic nitrogen atom. The pH of the mobile phase is therefore a critical parameter; it controls the ionization state of the analyte.[13][14] To ensure consistent retention times and peak shapes, the mobile phase pH should be buffered. A phosphate or acetate buffer at a pH of 3.0 to 4.0 is recommended to ensure the quinoline nitrogen is protonated, leading to a single, consistent ionic form.

  • Detection: The conjugated aromatic system of the quinoline ring is a strong chromophore, making UV-Vis detection highly suitable. A photodiode array (PDA) or diode array detector (DAD) is invaluable during method development to scan across a range of wavelengths and determine the absorbance maximum (λmax), ensuring maximum sensitivity for quantification.

Materials and Instrumentation

Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, DAD/PDA detector
Chromatography Data System Empower™, Chromeleon™, or equivalent
Analytical Column C18, 150 mm x 4.6 mm, 5 µm particle size
Reference Standard This compound (≥98% purity)
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
Reagents Potassium Dihydrogen Phosphate (ACS Grade), Orthophosphoric Acid (85%)
Water Deionized (DI) Water, 18.2 MΩ·cm resistivity or HPLC grade
Lab Equipment Analytical balance, pH meter, volumetric flasks, pipettes, sonicator

Chromatographic Method Development Protocol

This section details the systematic approach to establishing the final, optimized analytical method.

Workflow for Method Development

The process follows a logical sequence of optimization and validation to ensure a robust final method.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_opt Optimization cluster_val Method Validation (ICH Q2-R1) Start Define Analyte Properties Select_Column Select Stationary Phase (C18) Start->Select_Column Select_Mobile Select Mobile Phase (ACN/Buffer) Select_Column->Select_Mobile Select_Detector Select Detector (UV-Vis) Select_Mobile->Select_Detector Opt_Mobile Optimize Mobile Phase Ratio Select_Detector->Opt_Mobile Opt_pH Optimize pH Opt_Mobile->Opt_pH Opt_Flow Optimize Flow Rate & Temp Opt_pH->Opt_Flow Final_Method Finalize Method Parameters Opt_Flow->Final_Method Specificity Specificity Final_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD / LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: Workflow from initial parameter selection to final routine use.

Step-by-Step Development Protocol
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):

    • Weigh and dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of DI water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: Start with a screening gradient of 5% to 95% B over 20 minutes to determine the approximate elution strength required.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: DAD/PDA, scan range 200-400 nm.

    • Injection Volume: 10 µL

    • Rationale: This setup provides a broad overview of the analyte's behavior. The gradient helps to quickly identify the organic solvent percentage needed for elution, while the PDA detector identifies the optimal wavelength for detection.

  • Optimization:

    • Wavelength Selection: From the initial run, identify the wavelength of maximum absorbance (λmax) for this compound and set this as the monitoring wavelength.

    • Mobile Phase Composition: Based on the retention time from the screening gradient, develop an isocratic or a refined gradient method. For an isocratic method, aim for a retention time between 3 and 10 minutes. For example, if the analyte elutes at 15 minutes in the screening gradient where the %B is ~65%, start isocratic trials around 60% ACN. Adjust the ACN:Buffer ratio to achieve a k' (retention factor) between 2 and 10.

    • pH Adjustment: Analyze the peak shape. If tailing is observed, a slight adjustment of the buffer pH (e.g., to 3.5) may improve it by ensuring complete protonation of the quinoline nitrogen.

    • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Column temperature can be slightly elevated (e.g., to 35-40 °C) to reduce viscosity and improve peak efficiency, but should be kept constant.

Final Optimized Method

The following parameters represent a hypothetical but typical optimized method derived from the development process.

Parameter Optimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH2PO4 Buffer (pH 3.0) (65:35 v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 235 nm (Example λmax)
Injection Volume 10 µL
Run Time 10 minutes

Protocol: Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing a suitable amount and dissolving it in the mobile phase to achieve a final concentration within the calibrated range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2-R1)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][5]

Visualization of the Separation Principle

RPC_Principle cluster_column HPLC Column Cross-Section cluster_sp Stationary Phase (Non-Polar) Mobile_Phase Mobile Phase (Polar) Acetonitrile / Water Buffer Analyte This compound (Hydrophobic) Mobile_Phase->Analyte Carries Analyte sp_surface Silica Bead c18_chains C18 Alkyl Chains (Hydrophobic) Analyte->c18_chains Hydrophobic Interaction (Retention)

Caption: Analyte interaction in Reversed-Phase Chromatography.

Validation Experiments
Parameter Protocol Acceptance Criteria
Specificity Analyze blank (mobile phase), placebo (if applicable), and a spiked sample. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is free from interference from degradants.The analyte peak should be spectrally pure (as determined by DAD) and well-resolved (Resolution > 2) from any adjacent peaks.
Linearity Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method. LOD: S/N of 3:1. LOQ: S/N of 10:1.The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness Introduce small, deliberate variations to the method parameters (e.g., ±2% in mobile phase organic content, ±0.2 units in pH, ±5 °C in column temperature, ±0.1 mL/min in flow rate).System suitability parameters should remain within limits. The change in analyte response should not be significant.
System Suitability Inject a working standard solution five times before starting any analytical run.RSD of peak area ≤ 2.0%. Tailing factor ≤ 1.5. Theoretical plates > 2000.

Representative Validation Data

The following tables show example data that would be generated during method validation.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
1.025,150
5.0126,200
10.0253,100
25.0630,500
50.01,265,000
100.02,528,000
0.9998
Table 2: Accuracy (Recovery) Data
LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%20.019.899.0
100%25.025.2100.8
120%30.029.899.3
Mean Recovery 99.7%
Table 3: Precision Data
Precision Type Replicate Assay Result (%) Mean (%) RSD (%)
Repeatability1-699.8, 100.2, 99.5, 100.5, 99.9, 100.1100.00.35
Intermediate1-6100.5, 101.0, 99.9, 100.3, 100.8, 101.2100.60.48

Conclusion

The reversed-phase HPLC method detailed in this application note is demonstrated to be a scientifically sound and robust procedure for the quantitative determination of this compound. The method development was guided by the physicochemical properties of the analyte, leading to a logical selection of chromatographic conditions. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This validated method is suitable for routine quality control analysis in a regulated laboratory environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link][7]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4][5]

  • Scribd. (n.d.). Reversed Phase HPLC Insights. [Link][15]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link][3]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link][16][17]

  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link][10]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link][9]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link][11][13]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link][12]

  • ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. [Link][14]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-4-ethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important quinoline derivative. We will delve into the mechanistic underpinnings of the synthesis, provide detailed troubleshooting for common experimental hurdles, and offer validated protocols to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route to prepare this compound?

The most prevalent and robust method involves a two-step synthesis. First is the preparation of the key intermediate, 8-chloro-4-hydroxyquinoline, typically via a thermal cyclization reaction like the Gould-Jacobs reaction.[1][2] This is followed by a Williamson ether synthesis to convert the 4-hydroxy group to the desired 4-ethoxy group.[3][4]

Q2: My overall yield is consistently low. Which step is the most likely culprit?

Both steps present unique challenges. The initial cyclization to form the 8-chloro-4-hydroxyquinoline scaffold can suffer from incomplete reaction or side-product formation if not heated sufficiently or for the proper duration.[5] However, the subsequent etherification step is often the primary source of yield loss due to incomplete conversion, side reactions, or difficulties in purification. Careful optimization of the base, solvent, and ethylating agent in the Williamson ether synthesis is critical for high efficiency.

Q3: What are the primary side products I should be aware of during the etherification step?

The main side reaction of concern is N-alkylation of the quinoline ring nitrogen instead of the desired O-alkylation of the 4-hydroxy group. While O-alkylation is generally favored for 4-hydroxyquinolines, the reaction conditions can influence the ratio of products. Additionally, incomplete reaction will leave unreacted 8-chloro-4-hydroxyquinoline in your final product, complicating purification.

Q4: How can I definitively confirm the successful synthesis of this compound?

Confirmation should be done using a combination of analytical techniques. ¹H NMR spectroscopy is invaluable; you should see the disappearance of the broad hydroxyl proton peak from the starting material and the appearance of a characteristic quartet and triplet corresponding to the ethyl group (–O–CH₂–CH₃). Mass spectrometry (MS) should be used to confirm the molecular weight of the product. Thin-layer chromatography (TLC) is essential for monitoring reaction progress and assessing the purity of the final product.

Synthesis Workflow & Mechanism

The synthesis proceeds through two major transformations: quinoline ring formation and subsequent etherification.

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Williamson Ether Synthesis A 2-Chloroaniline C Intermediate Adduct A->C + B (120-140°C) B Diethyl (ethoxymethylene)malonate D 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid ethyl ester C->D Thermal Cyclization (e.g., in Diphenyl ether, ~250°C) E Saponification & Decarboxylation F 8-Chloro-4-hydroxyquinoline D->F + NaOH (aq), then H⁺ (Hydrolysis & Heat) G 8-Chloro-4-hydroxyquinoline H Alkoxide Intermediate G->H + Base (e.g., NaH) in aprotic solvent (e.g., DMF) J This compound H->J + I (SN2 Reaction) I Ethylating Agent (e.g., Ethyl Iodide) Troubleshooting_Workflow start Low Yield of Final Product purity_check Check Purity of Starting Materials & Reagents start->purity_check step1_analysis Analyze Step 1: 8-Chloro-4-hydroxyquinoline purity_check->step1_analysis Purity OK temp_check Is Cyclization Temp Sufficient (~250°C)? step1_analysis->temp_check step2_analysis Analyze Step 2: Etherification base_check Is Base Strong Enough? (e.g., NaH) step2_analysis->base_check time_check Is Reaction Time Adequate (Monitor by TLC)? temp_check->time_check Yes solution_temp Action: Ensure accurate temperature monitoring and control. temp_check->solution_temp No time_check->step2_analysis Yes solution_time Action: Run reaction until starting material is consumed. time_check->solution_time No solvent_check Is Solvent Polar Aprotic? (e.g., DMF, DMSO) base_check->solvent_check Yes solution_base Action: Use NaH for complete deprotonation. base_check->solution_base No purification_check Final Purification Issues? solvent_check->purification_check Yes solution_solvent Action: Use dry DMF or DMSO to accelerate SN2 reaction. solvent_check->solution_solvent No sm_present Unreacted Starting Material Present in Product? purification_check->sm_present tar_present Tarry Impurities? sm_present->tar_present No solution_wash Action: Wash with dilute NaOH to remove acidic starting material. sm_present->solution_wash Yes solution_column Action: Purify via column chromatography / recrystallization. tar_present->solution_column Yes

Sources

Technical Support Center: Purification of Crude 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 8-Chloro-4-ethoxyquinoline. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity for your downstream applications.

Overview of Purification Challenges

This compound is a key intermediate in organic synthesis. However, its preparation can result in a crude product contaminated with a variety of impurities that pose significant purification challenges. These impurities often include unreacted starting materials, isomeric byproducts, and degradation products formed under the reaction conditions. The key to successful purification lies in correctly identifying the nature of the impurities and selecting a purification strategy tailored to their specific physicochemical properties.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily, or tarry substance. How can I begin to purify it?

Answer: The presence of tarry byproducts is common in quinoline syntheses, which can involve vigorous reaction conditions.[1] These high-molecular-weight polymers can complicate handling and purification.

  • Causality: Tarry materials often arise from the polymerization of reactive intermediates or degradation of the product under harsh thermal or acidic/basic conditions.[1][2]

  • Troubleshooting Steps:

    • Initial Cleanup (Liquid-Liquid Extraction): Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., 5% NaHCO₃ solution) to remove acidic impurities, and finally with brine. This can help remove some of the more polar, colored impurities.

    • Trituration: If the product is expected to be a solid, attempt to triturate the crude oil with a non-polar solvent in which the desired product is poorly soluble but the oily impurities are soluble (e.g., hexanes or diethyl ether). This can often induce crystallization of the product, leaving the tar in the solvent.

    • Adsorption on Silica: If the material remains oily, dissolve it in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded onto a chromatography column, which is a much cleaner method than loading an oil directly.[1]

Question 2: After recrystallization, my yield is very low. What went wrong?

Answer: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.[3]

  • Causality: The most common causes are using too much solvent, choosing a solvent in which the compound is too soluble at low temperatures, or premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[4]

    • Optimize Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] If you are losing too much product, your solvent may be too good. Consider a two-solvent system. For example, dissolve the compound in a small amount of a "good" solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (like water or hexanes) at an elevated temperature until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.[6]

    • Recover from Mother Liquor: After filtering your first crop of crystals, try to concentrate the mother liquor by evaporating some of the solvent and cooling it again. This will often yield a second, albeit slightly less pure, crop of crystals.

    • Avoid Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[3]

Question 3: My NMR analysis shows the presence of an isomeric impurity. How do I remove it?

Answer: Isomeric impurities are particularly challenging because they often have very similar physical properties to the desired product, making separation difficult.[1] For instance, incomplete regioselectivity during synthesis could lead to the formation of other chloro-ethoxy-quinoline isomers.

  • Causality: Isomers are formed when a reaction can proceed via multiple pathways leading to products with the same molecular formula but different arrangements of atoms.

  • Troubleshooting Steps:

    • Fractional Recrystallization: This technique relies on slight differences in solubility between the isomers. It involves multiple, sequential recrystallization steps. While tedious, it can be effective if the solubility difference is significant enough.

    • Preparative Column Chromatography: This is often the most effective method. Use a high-resolution stationary phase (silica gel) and carefully optimize the mobile phase. Start with a non-polar eluent and gradually increase the polarity. A shallow gradient is key to resolving closely eluting spots. Monitor the fractions carefully using Thin Layer Chromatography (TLC).[1]

    • Preparative HPLC: For very difficult separations where high purity is critical, preparative High-Performance Liquid Chromatography (HPLC) can be used. This offers much higher resolution than standard column chromatography but at a higher cost and lower capacity.[7]

Question 4: The purified product has a persistent yellow or brown color. How can I decolorize it?

Answer: Colored impurities are often highly conjugated organic molecules present in trace amounts.

  • Causality: These impurities may be byproducts from the synthesis or degradation products formed upon exposure to air or light.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution.[3] Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal. Be cautious as charcoal can sometimes catalyze degradation if the solution is heated for too long.

    • Silica Gel Plug: If the color persists, dissolve the product in a minimal amount of solvent and pass it through a short plug of silica gel in a pipette or funnel, eluting with a slightly more polar solvent. The colored impurities will often be retained at the top of the silica.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended method for assessing the purity of this compound?

    • A1: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for quantitative purity analysis and detecting non-volatile impurities.[8][9] ¹H NMR spectroscopy is excellent for confirming the structure and identifying residual solvents or structurally related impurities. Gas Chromatography (GC) can be used if the compound is thermally stable and volatile.[8]

  • Q2: What are the typical storage conditions to prevent degradation?

    • A2: While specific stability data for this compound is not widely published, related quinoline and quinazolinone structures are known to be sensitive to light.[10] It is recommended to store the purified solid in a tightly sealed amber vial at -20°C, protected from light and moisture, to maximize its shelf-life.

  • Q3: How can I definitively confirm the identity of my purified product?

    • A3: The identity should be confirmed using a suite of analytical techniques.[11] ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity. Mass Spectrometry (MS) will confirm the molecular weight. For unambiguous structure elucidation, 2D NMR techniques like COSY and HMBC can be employed.

Data & Protocols

Table 1: Recommended Solvents for Recrystallization
Solvent SystemTypeRationale & Comments
Ethanol / WaterTwo-SolventThis compound is likely soluble in hot ethanol. Water acts as the anti-solvent, inducing crystallization upon cooling. Good for removing polar and non-polar impurities.[6]
Ethyl Acetate / HexanesTwo-SolventA versatile system. Dissolve in hot ethyl acetate and add hexanes until cloudy. Excellent for moderately polar compounds.[1]
TolueneSingle SolventAromatic compounds often crystallize well from toluene. Its higher boiling point allows for dissolution of less soluble materials.[6]
IsopropanolSingle SolventA good general-purpose solvent for recrystallization of moderately polar organic compounds.[12]
Diagram 1: Decision Workflow for Purification Strategy

This diagram provides a logical pathway for selecting the appropriate purification method based on the initial state of the crude product and the desired purity level.

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid is_pure_enough Is TLC/NMR purity >90%? is_solid->is_pure_enough Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oily/Tarry) recrystallize Perform Recrystallization is_pure_enough->recrystallize Yes chromatography Perform Column Chromatography is_pure_enough->chromatography No (<90% or complex mixture) check_purity Analyze Purity (HPLC, NMR) recrystallize->check_purity chromatography->check_purity triturate->chromatography final_product Pure Product (>99%) check_purity->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Step-by-Step Recrystallization (Two-Solvent System: Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.[3]

  • Decolorization (Optional): If the solution is colored, add a spatula tip of activated charcoal, swirl, and heat for another 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble matter is present, perform a hot gravity filtration into a clean, pre-warmed flask.[3]

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Step-by-Step Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of ~0.3 and show good separation from impurities. A common starting point is a mixture of Hexanes and Ethyl Acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If insoluble impurities are present, filter them first. Alternatively, pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the top of the column.[1]

  • Elution: Begin eluting the column with the solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting purified product under high vacuum to remove all traces of solvent.

Diagram 2: General Purification & Analysis Workflow

G_Workflow cluster_0 Purification Stage cluster_1 Analysis Stage crude Crude Product purify Primary Purification (Recrystallization or Chromatography) crude->purify isolate Isolate Solid purify->isolate tlc TLC Check isolate->tlc hplc HPLC Purity Check (>99%?) tlc->hplc hplc->purify Repurify nmr_ms Structural Confirmation (NMR, MS) hplc->nmr_ms final Final Pure Product nmr_ms->final Release

Caption: Standard workflow for chemical purification and analysis.

References

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (2020, January 10). Professor Dave Explains. [Video]. YouTube. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Los Angeles, Department of Chemistry. Retrieved from [Link]

  • Popa, A., et al. (2006). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.REV. CHIM. (Bucharest), 57(1), 59-62.
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2020). Google Patents (CN108610288B).
  • 8-Ethoxyquinoline. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • 8-Chloroquinoline. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]

  • Purification method of 8-hydroxyquinoline crude product. (2014). Google Patents (CN103304477B).
  • dos Santos, T., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. Magnetic Resonance in Chemistry, 58(4), 295-304. Retrieved from [Link]

  • Hua, X., et al. (2023). A novel strategy to precisely adjust partition coefficient, effectively eliminate matrix interference and achieve accurate and fast gold immunochromatographic assay of ethoxyquin in aquatic products. Food Chemistry, 411, 135508. Retrieved from [Link]

  • Kumar, Y., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2008(5), 18-28. Retrieved from [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (2012). Google Patents (CN102267943B).
  • Weisz, A., et al. (1991). Preparative purification of tetrabromotetrachlorofluorescein and phloxine B by centrifugal counter-current chromatography. Journal of Chromatography A, 538(1), 157-164. Retrieved from [Link]

  • Al-Salahi, R., & Al-Omar, M. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.Journal of Heterocyclic Chemistry, 45(2), 593-598.
  • Kim, B., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7592. Retrieved from [Link]

  • Gurnule, W. B., & Zade, A. B. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(2), 763-771. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Retrieved from [Link]

Sources

Technical Support Center: Etherification of 8-Chloro-4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 8-chloro-4-hydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this important synthetic transformation. The following question-and-answer guide provides in-depth technical advice, explains the underlying chemical principles, and offers field-proven protocols to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Williamson ether synthesis of 8-chloro-4-alkoxyquinoline is giving a low yield. Besides the desired O-alkylated product, I'm observing a significant amount of an apolar byproduct. What could this be and how can I prevent it?

A1: The most probable apolar byproduct in the Williamson etherification of 4-hydroxyquinolines is the C-alkylated isomer . This arises from the ambident nucleophilic nature of the 4-quinolinolate anion.

  • Mechanism Insight: The negative charge on the deprotonated 4-hydroxyquinoline is delocalized across the oxygen atom and the carbon atom at the C3 position through resonance. While O-alkylation is generally favored, C-alkylation can become a significant competing pathway under certain conditions.[1][2][3]

  • Troubleshooting & Optimization:

    • Solvent Choice is Critical: The solvent system plays a pivotal role in directing the regioselectivity of the alkylation.[2]

      • To Favor O-Alkylation: Use polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive alkoxide oxygen, which promotes the desired O-alkylation.[2]

      • Conditions that Promote C-Alkylation: Protic solvents (e.g., water, ethanol) can hydrogen bond with the oxygen of the phenolate, shielding it and making the carbon nucleophile more accessible for attack.[2]

    • Counter-ion Effects: The nature of the cation from the base can influence the reaction outcome. Larger, softer cations (like Cs⁺ or K⁺) tend to favor O-alkylation more than smaller, harder cations (like Li⁺ or Na⁺).

    • Leaving Group: A good leaving group on the alkylating agent (e.g., I⁻ > Br⁻ > Cl⁻) will generally favor the kinetically controlled O-alkylation product.

Q2: I've noticed a byproduct with a mass corresponding to the addition of the alkyl group to the quinoline nitrogen. Is N-alkylation a common side reaction, and how can I avoid it?

A2: Yes, N-alkylation of the quinoline ring is a possible, though typically less common, side reaction under etherification conditions. The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, particularly if the 4-hydroxyl group is not fully deprotonated.[4][5]

  • Mechanism Insight: N-alkylation is more likely to occur under neutral or slightly acidic conditions where a significant portion of the 4-hydroxyquinoline remains protonated. It can also be promoted by certain catalysts or reaction conditions that activate the quinoline ring.[4][5][6][7]

  • Troubleshooting & Optimization:

    • Ensure Complete Deprotonation: Use a sufficiently strong base (e.g., NaH, K₂CO₃) and an adequate molar equivalent to ensure the complete formation of the 4-quinolinolate anion. This significantly enhances the nucleophilicity of the oxygen at C4 over the ring nitrogen.

    • Reaction Temperature: Higher temperatures can sometimes promote N-alkylation. If this side product is observed, consider running the reaction at a lower temperature for a longer duration.

    • Choice of Alkylating Agent: Highly reactive alkylating agents might be less selective. If possible, use an alkyl halide with moderate reactivity.

Q3: My reaction is sluggish, and upon workup, I recover a lot of my 8-chloro-4-hydroxyquinoline starting material. What factors could be contributing to this low conversion?

A3: Low conversion in a Williamson ether synthesis can often be attributed to several factors related to the reagents and reaction conditions.[8][9]

  • Troubleshooting Checklist:

    • Base Strength and Solubility: The base must be strong enough to deprotonate the 4-hydroxyquinoline (pKa ~8-9). Common bases include NaH, K₂CO₃, and Cs₂CO₃. Ensure the base is fresh and anhydrous. The solubility of the base and the resulting alkoxide salt in the chosen solvent is also crucial for reactivity.

    • Alkylating Agent Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. For less reactive alkylating agents, the addition of a catalytic amount of sodium iodide can facilitate the reaction via an in situ Finkelstein reaction.

    • Steric Hindrance: The Williamson ether synthesis is an Sₙ2 reaction and is sensitive to steric hindrance.[8][10][11]

      • Primary alkyl halides are ideal.

      • Secondary alkyl halides will lead to a mixture of substitution and elimination products.

      • Tertiary alkyl halides will almost exclusively result in elimination.

    • Moisture: The presence of water can consume the base and protonate the alkoxide, quenching the reaction. Ensure all reagents and solvents are anhydrous.

Q4: I'm concerned about potential dehalogenation of the 8-chloro substituent under my reaction conditions. Is this a valid concern?

A4: While not the most common side reaction, dehalogenation of the 8-chloro group is a possibility, especially under harsh basic conditions or in the presence of certain catalysts.[12][13][14][15]

  • Mechanism Insight: Reductive dehalogenation can be promoted by certain nucleophiles, bases, or trace metal impurities. Photodegradation has also been shown to cause dehalogenation of chloroquine derivatives.[13][14]

  • Preventative Measures:

    • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Choice of Base: Use a non-nucleophilic base if possible. While strong bases are needed, extremely harsh conditions (e.g., high concentrations of NaOH at high temperatures) should be avoided.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might contribute to degradation pathways.

Experimental Protocols & Data

Protocol: Optimized O-Alkylation of 8-Chloro-4-Hydroxyquinoline

This protocol is designed to favor the formation of the O-alkylated product while minimizing common side reactions.

Materials:

  • 8-Chloro-4-hydroxyquinoline

  • Alkyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 8-chloro-4-hydroxyquinoline and anhydrous DMF.

  • Stir the mixture until the starting material is fully dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Base K₂CO₃ or Cs₂CO₃Strong enough for deprotonation, promotes O-alkylation.
Solvent Anhydrous DMF or DMSOPolar aprotic, favors O-alkylation.[2]
Alkylating Agent Primary Alkyl Bromide/IodideMinimizes elimination side reactions.[11]
Temperature 60-80 °CSufficient for reaction without promoting degradation.
Atmosphere Inert (Ar or N₂)Prevents moisture and oxidative side reactions.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the key mechanistic steps.

EtherificationPathways start 8-Chloro-4-hydroxyquinoline alkoxide Ambident Quinolinolate Anion start->alkoxide + Base n_product Side Product: N-Alkyl-8-chloro-4-quinolone start->n_product + R-X (N-Alkylation, Minor) base Base (e.g., K₂CO₃) o_product Desired Product: 8-Chloro-4-alkoxyquinoline alkoxide->o_product + R-X (O-Alkylation, Favored) c_product Side Product: 3-Alkyl-8-chloro-4-quinolone alkoxide->c_product + R-X (C-Alkylation) alkyl_halide Alkyl Halide (R-X)

Caption: Competing alkylation pathways for 8-chloro-4-hydroxyquinoline.

TroubleshootingFlowchart start Low Yield or Impure Product check_sm Recovered Starting Material? start->check_sm check_byproduct Major Byproduct Observed? start->check_byproduct check_sm->check_byproduct No sm_yes Increase Base Equivalents Use Anhydrous Conditions Switch to R-I or R-Br check_sm->sm_yes Yes byproduct_id Identify Byproduct (MS, NMR) check_byproduct->byproduct_id Yes is_c_alkyl C-Alkylation? byproduct_id->is_c_alkyl is_n_alkyl N-Alkylation? is_c_alkyl->is_n_alkyl No c_alkyl_sol Switch to Polar Aprotic Solvent (DMF, DMSO) is_c_alkyl->c_alkyl_sol Yes is_elimination Elimination Product? is_n_alkyl->is_elimination No n_alkyl_sol Ensure Full Deprotonation Lower Reaction Temperature is_n_alkyl->n_alkyl_sol Yes elimination_sol Use Primary Alkyl Halide is_elimination->elimination_sol Yes

Caption: Troubleshooting flowchart for the etherification of 8-chloro-4-hydroxyquinoline.

References

  • Cui, X. et al. (2013). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. Available at: [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? YouTube. Available at: [Link]

  • Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598.
  • Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC - NIH. Available at: [Link]

  • Adhikari, P. et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Available at: [Link]

  • Adhikari, P. et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Preprint.
  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. (2015). Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Venkata Rao, C. et al. (2010). Synthesis and biological activity of 8-chloro-[4][6][8]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.

  • Chemistry of Enolates - C vs O Alkylation. (2011). PharmaXChange.info. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). PMC. Available at: [Link]

  • O-Alkylation versus C-Alkylation in the Synthesis of 5,6-Dihydro-4H-oxacin-4-ones: Theoretical Approach. (2025). ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Chloroquine degradation in aqueous solution under electron beam irradiation. (2024).
  • Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migration and C-C Bond Cleavage of tert-/sec- Alcohols. ResearchGate. Available at: [Link]

  • Alkylation of 2- and 3-alkoxycarbonyl-4-quinolinones. DFT study on the regioselectivity. (2025). ResearchGate. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs. Benchchem.
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). MDPI. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. Available at: [Link]

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. (2016). Owlstown. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). MDPI. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Method for producing 4-hydroxyquinolines. Google Patents.
  • 8-hydroxyquinoline compound and preparation method thereof. Google Patents.
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]

  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. (2023). Malaria World. Available at: [Link]

  • 4-Chloroquinolin-8-ol. PubChem. Available at: [Link]

  • Efficient degradation of chloroquine drug by electro-Fenton oxidation. (2021). PubMed. Available at: [Link]

  • Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Syntheses of Diazadithiacrown Ethers Containing Two 8-Hydroxyquinoline Side Arms.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. White Rose Research Online. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 8-Chloro-4-ethoxyquinoline in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 8-Chloro-4-ethoxyquinoline. This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting guides, detailed experimental protocols, and foundational scientific principles to empower you to overcome these common hurdles.

Section 1: Foundational Understanding & Initial Assessment

Before attempting to solubilize this compound, a thorough understanding of its physicochemical properties is paramount. This initial assessment will guide your selection of the most appropriate solubilization strategy.

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a large, hydrophobic bicyclic aromatic system. The presence of a chloro group further increases its lipophilicity. While the ethoxy group provides some polarity, it is generally insufficient to overcome the hydrophobicity of the rest of the molecule. This inherent lipophilicity leads to strong intermolecular forces in the solid state, making it energetically unfavorable for water molecules to surround and dissolve the compound.

Q2: What are the critical physicochemical parameters I need to consider for this compound, and what are their estimated values?

A2: The two most critical parameters governing the solubility of an ionizable compound like this compound are its pKa and its lipophilicity, expressed as LogP .

  • pKa: This value indicates the pH at which the compound is 50% ionized. Since this compound is a weak base (due to the nitrogen in the quinoline ring), it will become protonated and more soluble in acidic conditions.

  • LogP: The octanol-water partition coefficient, LogP, is a measure of a compound's lipophilicity ("oil-loving" nature). A higher LogP value indicates lower aqueous solubility.

ParameterPredicted ValueImplication for Solubility
pKa ~3.5 - 4.5The compound is a weak base and will be significantly more soluble at a pH below its pKa.
LogP ~3.0 - 4.0The compound is considered lipophilic and is expected to have low intrinsic aqueous solubility.

Disclaimer: These are in silico predictions and should be experimentally verified for accurate formulation development.

Q3: What is the first experimental step I should take to address the solubility of my compound?

A3: The most crucial first step is to determine the pH-dependent solubility profile of your specific batch of this compound. This will experimentally validate the predicted pKa and provide a quantitative basis for your formulation strategy.

Experimental Protocol: Determining pH-Dependent Solubility

This protocol utilizes the widely accepted shake-flask method.[1]

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Calibrated pH meter

  • Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to separate vials, each containing a buffer of a specific pH.

  • Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH of the respective buffers.

Section 2: Troubleshooting Common Solubility Issues

This section addresses specific problems you might encounter during your experiments and provides a logical workflow for resolving them.

start Problem: Compound precipitates from aqueous solution check_pH Is the solution pH > pKa (~4.5)? start->check_pH check_conc Is the final concentration too high? check_pH->check_conc Yes check_pH->check_conc No sol_acidify Solution: Lower the pH of the aqueous medium to < pKa. check_pH->sol_acidify Yes check_solvent Was the compound added from an organic stock? check_conc->check_solvent Yes check_conc->check_solvent No sol_lower_conc Solution: Reduce the final working concentration. check_conc->sol_lower_conc Yes sol_mixing Solution: Improve mixing during dilution. Add stock dropwise while vortexing. check_solvent->sol_mixing Yes sol_cosolvent Solution: Consider using a co-solvent system. check_solvent->sol_cosolvent Yes sol_reassess Reassess experimental conditions. Consider more advanced solubilization techniques. check_solvent->sol_reassess No cluster_cosolvency Co-solvency cluster_surfactant Surfactant Solubilization cluster_cyclodextrin Cyclodextrin Complexation start Poorly Soluble Compound (this compound) cosolvent Add Co-solvent (e.g., PG, PEG 400) start->cosolvent surfactant Add Surfactant > CMC (e.g., Tween® 80) start->surfactant cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin mechanism_co Reduces solvent polarity cosolvent->mechanism_co end_node Enhanced Aqueous Solubility mechanism_co->end_node micelle Forms Micelles surfactant->micelle encapsulation Drug partitioned in hydrophobic core micelle->encapsulation encapsulation->end_node complex Forms Inclusion Complex cyclodextrin->complex shielding Hydrophobic drug shielded in cavity complex->shielding shielding->end_node

Sources

Degradation pathways of 8-Chloro-4-ethoxyquinoline under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 8-Chloro-4-ethoxyquinoline

Welcome to the technical support center for researchers studying the degradation pathways of this compound. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting advice for challenges encountered during experimental studies. As Senior Application Scientists, we aim to blend established scientific principles with practical, field-proven insights to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of this compound.

Q1: What are the primary, theoretically-expected degradation pathways for this compound under forced degradation conditions?

A1: Understanding the potential degradation pathways is crucial for designing experiments and identifying resulting products. Based on the chemical structure of this compound, which features a chloro-substituted quinoline ring and an ethoxy group, we can anticipate several primary degradation routes under standard stress conditions (hydrolysis, oxidation, and photolysis).

  • Hydrolytic Pathway (Acidic/Basic Conditions): The most probable hydrolytic degradation involves the cleavage of the ether bond. In both acidic and basic media, this would likely lead to O-dealkylation, yielding 8-chloro-4-hydroxyquinoline and ethanol. The quinoline ring itself is generally stable to hydrolysis under mild to moderate conditions.[1]

  • Oxidative Pathway: Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), can target several sites on the molecule.[2][3] Potential products include:

    • N-oxidation: Formation of This compound N-oxide , a common metabolic and degradation product for heterocyclic aromatic amines.[4]

    • Side-Chain Oxidation: The ethoxy group can be oxidized.

    • Ring Hydroxylation: Addition of hydroxyl groups to the aromatic rings is possible, though less common than N-oxidation.

  • Photolytic Pathway: Exposure to UV or specific wavelength light can induce degradation, primarily through two mechanisms for chloroaromatic compounds:

    • Dechlorination: Homolytic cleavage of the C-Cl bond is a well-documented photolytic degradation pathway for chlorinated aromatic compounds, which would yield 4-ethoxyquinoline .[4][5][6]

    • Ring Cleavage/Rearrangement: High-energy light exposure can lead to more complex reactions and the breakdown of the quinoline ring structure.[4]

Below is a diagram illustrating these potential primary degradation pathways.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) parent This compound hydrolysis_prod 8-Chloro-4-hydroxyquinoline parent->hydrolysis_prod O-dealkylation oxidation_prod1 This compound N-oxide parent->oxidation_prod1 N-oxidation photo_prod1 4-Ethoxyquinoline parent->photo_prod1 Dechlorination

Caption: Predicted primary degradation pathways for this compound.

Q2: What are the standard experimental conditions for a forced degradation study as recommended by ICH guidelines?

A2: Forced degradation, or stress testing, is mandated by regulatory bodies like the ICH to understand a drug's stability profile.[2][7][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the stability-indicating power of your analytical method without degrading the sample completely.[7] While the exact conditions depend on the drug substance's stability, the ICH guidelines provide a standard framework.[2][9]

Stress ConditionReagent / ParametersTypical ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄Room Temperature to 80°CTo test stability in acidic environments.[1][2]
Base Hydrolysis 0.1 M to 1 M NaOH or KOHRoom Temperature to 80°CTo test stability in alkaline environments.[2][10]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Room TemperatureTo evaluate susceptibility to oxidative degradation.[1][2]
Thermal Dry Heat80°C to 105°C or higherTo assess the stability of the solid drug substance to heat.[1][7]
Photolytic UV and Visible LightOverall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m²To determine the impact of light exposure on stability. A dark control is mandatory.[2]
Q3: Which analytical techniques are most effective for monitoring the degradation of this compound and identifying its byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for stability studies.[11] A reversed-phase HPLC (RP-HPLC) method with a C18 column is typically the first choice. The method must be "stability-indicating," meaning it can separate the parent compound (this compound) from all its degradation products and any process impurities.[7][9]

  • Detectors for HPLC:

    • UV/Photodiode Array (PDA) Detector: A PDA detector is crucial as it provides spectral information for each peak, which helps in assessing peak purity and can give clues about the structure of the degradants.[10][11]

    • Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for identifying unknown degradation products.[4][10] Techniques like Time-of-Flight (TOF-MS) or tandem MS (MS/MS) provide accurate mass data and fragmentation patterns, allowing for confident structural elucidation of the degradants.[10][12]

  • Other Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a major degradant, it can be isolated (e.g., by preparative HPLC) and analyzed by NMR.[11]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My sample shows minimal or no degradation even under harsh stress conditions.

Causality & Solution: This indicates that this compound is highly stable under the tested conditions or that the conditions were not severe enough.

Troubleshooting Steps:

  • Increase Stress Severity Systematically: Do not drastically change all parameters at once.

    • For Hydrolysis/Oxidation: If there's no degradation at room temperature, increase the temperature incrementally (e.g., to 60°C, then 80°C).[1][2] You can also increase the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl) or the reaction time.

    • For Photolysis: Ensure your sample is fully exposed to the light source and that the total exposure meets or exceeds ICH recommendations (1.2 million lux hours).[2]

  • Verify Reagent Potency: Ensure your stress agents (e.g., H₂O₂, acid/base solutions) are fresh and have not degraded.

  • Address Solubility Issues: If the compound has poor solubility in the aqueous stress medium, degradation may be limited. Consider using a co-solvent (like acetonitrile or methanol), but choose one that is inert under the stress conditions to avoid artifacts.[2][9]

  • Confirm Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradation products (e.g., <1%).

Problem 2: My degradation is too rapid, and the parent compound is completely gone in the first time point.

Causality & Solution: The stress conditions are too severe for the molecule, leading to complete degradation and potentially secondary degradation, which complicates pathway analysis. The goal is controlled, partial degradation (5-20%).[7]

Troubleshooting Steps:

  • Reduce Stress Severity:

    • Temperature: Lower the incubation temperature. For some compounds, degradation can be rapid even at room temperature, so consider running the experiment at a controlled lower temperature (e.g., 4°C).

    • Reagent Concentration: Decrease the concentration of the acid, base, or oxidizing agent (e.g., from 1 M NaOH to 0.01 M NaOH).

    • Time: Sample at much earlier time points (e.g., 5, 15, 30 minutes instead of hours).

  • Protocol for Milder Conditions:

    • Step 1: Prepare a stock solution of this compound.

    • Step 2: Prepare a series of milder stress solutions (e.g., 0.01 M NaOH, 0.05 M NaOH, 0.1 M NaOH).

    • Step 3: Initiate the degradation at a lower temperature (e.g., 25°C).

    • Step 4: Withdraw aliquots at frequent, early intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

    • Step 5: Immediately neutralize the samples (e.g., add an equimolar amount of HCl to the NaOH-stressed sample) to quench the reaction before HPLC analysis. This prevents further degradation in the autosampler.

    • Step 6: Analyze the samples to find the condition that yields the target ~10% degradation.

Problem 3: My mass balance is poor (the sum of the parent compound and all degradants is significantly less than 100%).

Causality & Solution: Poor mass balance can be caused by several factors, including the formation of non-chromophoric products, volatile degradants, or products that are not eluted from the HPLC column.

Troubleshooting Steps:

  • Check for Non-UV-Absorbing Products: Some degradation pathways may destroy the chromophore in the molecule, rendering the products "invisible" to a UV detector.

    • Solution: Use a more universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An LC-MS analysis is also highly effective here.

  • Investigate Volatile Degradants: Degradation could produce volatile compounds that are lost during sample preparation or analysis.

    • Solution: Analyze the headspace of the reaction vial using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Address Potential Adsorption: Degradation products may be highly polar or non-polar and could be irreversibly adsorbed to the HPLC column or sample vials.

    • Solution: Modify the HPLC method. Try a different column chemistry (e.g., a C8 instead of a C18), alter the mobile phase pH, or use a stronger organic solvent in the gradient to ensure all compounds are eluted. Perform a harsh column wash after the run to check for retained compounds.

  • Verify Response Factors: The assumption that the response factor (UV absorbance per unit concentration) of the degradants is the same as the parent compound can be a source of error.

    • Solution: If a major degradant can be isolated, determine its actual response factor and use it for a more accurate mass balance calculation.

The workflow below outlines a systematic approach to forced degradation studies.

G start Start: Define Study Objective method_dev Develop Stability-Indicating HPLC Method start->method_dev stress Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) method_dev->stress analysis Analyze Samples by HPLC-PDA stress->analysis eval Evaluate Degradation & Assess Peak Purity analysis->eval good_deg Target Degradation (5-20%) Achieved? eval->good_deg identify Identify Degradants (LC-MS, MS/MS) good_deg->identify Yes adjust Adjust Stress Conditions (Time, Temp, Conc.) good_deg->adjust No pathway Propose Degradation Pathways identify->pathway end End: Final Report pathway->end adjust->stress

Caption: General experimental workflow for forced degradation studies.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • LCGC. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Coriolis Pharma. (n.d.). Stability Studies. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • National Institutes of Health (NIH). (2024). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC. [Link]

  • National Institutes of Health (NIH). (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC. [Link]

  • PubMed. (2015). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. [Link]

  • National Institutes of Health (NIH). (n.d.). 8-Ethoxyquinoline. PubChem. [Link]

  • Cambridge Open Engage. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • PubMed. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. [Link]

  • AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

Sources

Optimizing reaction conditions for the synthesis of 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-4-ethoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

I. Understanding the Reaction: Core Principles and Common Pathways

The synthesis of this compound typically involves the reaction of 4,8-dichloroquinoline with sodium ethoxide. While seemingly straightforward, this nucleophilic aromatic substitution (SNAr) reaction is influenced by a variety of factors that can impact reaction efficiency and product purity. Key to a successful synthesis is understanding the interplay between solvent, temperature, reaction time, and the nature of the reactants.

A common synthetic route starts from 4,7-dichloroquinoline, which can be functionalized at different positions.[1] For the specific synthesis of this compound, the starting material would be 4,8-dichloroquinoline. The ethoxy group is introduced at the C4 position via nucleophilic substitution of the chlorine atom.

Diagram: General Synthesis Workflow

Synthesis_Workflow A Starting Material (4,8-dichloroquinoline) C Reaction (Nucleophilic Aromatic Substitution) A->C B Reagents (Sodium Ethoxide, Ethanol) B->C D Work-up & Purification C->D E Final Product (this compound) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Low or No Product Yield

Q1: I'm getting a very low yield, or no product at all. What are the likely causes?

A1: Low to no yield is a common frustration and can stem from several factors. Let's break them down:

  • Inactive Sodium Ethoxide: Sodium ethoxide is highly hygroscopic and can react with moisture in the air to form sodium hydroxide and ethanol, reducing its nucleophilicity.

    • Solution: Use freshly prepared or commercially sourced, properly stored sodium ethoxide. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Solvent: The choice of solvent is critical. While ethanol is the source of the ethoxide, using it as the sole solvent can sometimes lead to side reactions or incomplete dissolution of the starting material.

    • Solution: Consider using a co-solvent like dry DMF or THF to improve solubility.[2] However, be mindful that aprotic polar solvents can also influence the reaction rate.

  • Insufficient Reaction Temperature or Time: The SNAr reaction has an activation energy barrier that needs to be overcome.

    • Solution: Gradually increase the reaction temperature. A study on a similar quinoline synthesis found that increasing the temperature to 80 °C in DMF significantly improved yields.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.

Formation of Impurities and Side Products

Q2: My final product is impure. What are the common side reactions, and how can I minimize them?

A2: The presence of impurities is often due to side reactions or incomplete reactions. Here are the usual suspects:

  • Hydrolysis of the Chloro Group: If there is moisture in your reaction, the chloro group can be hydrolyzed to a hydroxyl group, forming 8-chloro-4-hydroxyquinoline.

    • Solution: As mentioned before, ensure anhydrous conditions. Use dry solvents and an inert atmosphere.

  • Incomplete Reaction: Unreacted 4,8-dichloroquinoline is a common impurity.

    • Solution: Ensure a slight excess of sodium ethoxide is used to drive the reaction to completion. Monitor the reaction by TLC until the starting material spot disappears.

  • Formation of Di-ethoxyquinoline: While less common at the 8-position due to steric hindrance, it's a possibility if the reaction conditions are too harsh.

    • Solution: Careful control of stoichiometry and reaction temperature can minimize this.

Purification Challenges

Q3: I'm having difficulty purifying my product. What are the best methods?

A3: Effective purification is key to obtaining a high-quality product.

  • Column Chromatography: This is the most common and effective method for separating this compound from unreacted starting materials and byproducts.

    • Recommended Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is typically effective. The optimal ratio should be determined by TLC analysis.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be a good final purification step.

    • Suitable Solvents: Ethanol or a mixture of ethanol and water can be effective.[3] The choice of solvent depends on the solubility of your compound and impurities at different temperatures.

  • Acid-Base Extraction: Since the quinoline nitrogen is basic, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) and then extract the product back into an organic solvent.

III. Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature and reaction time for the synthesis?

A4: The optimal conditions can vary. However, a good starting point is to run the reaction at a reflux temperature of ethanol (around 78 °C) for several hours. A study on a similar reaction involving a substituted quinoline found that 80 °C in DMF for 12 hours gave the best results.[2] It is crucial to monitor the reaction's progress by TLC to determine the point of completion and avoid unnecessary heating that could lead to decomposition.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your molecule. The ethoxy group should show a characteristic triplet and quartet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your final compound.

Q6: Are there any safety precautions I should be aware of?

A6: Yes, several safety measures are crucial:

  • Sodium Ethoxide: It is a corrosive and flammable solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like ethanol, DMF, and THF are flammable. Work in a well-ventilated area, away from ignition sources.

  • 4,8-dichloroquinoline: This is a halogenated aromatic compound and should be handled with care as it may be toxic.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4,8-dichloroquinoline

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add 4,8-dichloroquinoline (1.0 eq) and anhydrous ethanol to create a stirrable solution.

  • Reaction Initiation: While stirring, add sodium ethoxide (1.1 - 1.5 eq) portion-wise to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the isolated this compound using NMR, MS, and HPLC.

Data Summary Table
ParameterRecommended Range/ValueRationale
Stoichiometry (Sodium Ethoxide) 1.1 - 1.5 equivalentsA slight excess ensures the reaction goes to completion.
Solvent Anhydrous Ethanol (or Ethanol/DMF co-solvent)Provides the ethoxide nucleophile and acts as the reaction medium. DMF can improve solubility.
Temperature 78 - 80 °CSufficient to overcome the activation energy without causing significant decomposition.
Reaction Time 4 - 12 hours (TLC monitored)Reaction times can vary; monitoring prevents incomplete reactions or byproduct formation.
Purification Method Column ChromatographyEffective for separating the product from starting materials and byproducts.
Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dry Glassware C Add 4,8-dichloroquinoline & Ethanol A->C B Inert Atmosphere B->C D Add Sodium Ethoxide C->D E Heat to Reflux D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize (NMR, MS) J->K

Caption: Step-by-step experimental workflow for the synthesis of this compound.

V. References

  • Gutiérrez, J. E., et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of...

  • Betti, C., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

  • Anonymous. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

  • Anonymous. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. J. Heterocyclic Chem., 45, 593.

  • Anonymous. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Semantic Scholar.

  • Anonymous. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.

  • Anonymous. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.

  • CN102267943B. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.

  • CN108610288B. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.

  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.

  • Anonymous. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure.

  • CN103304477B. (n.d.). Purification method of 8-hydroxyquinoline crude product. Google Patents.

  • Anonymous. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

  • Anonymous. (n.d.). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H). PubMed.

  • CN103304477A. (n.d.). Purification method of 8-hydroxyquinoline crude product. Google Patents.

  • Anonymous. (2022). This compound - Safety Data Sheet. ChemicalBook.

  • National Center for Biotechnology Information. (n.d.). 8-Ethoxyquinoline. PubChem.

Sources

Minimizing impurity formation in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, but its synthesis can be fraught with challenges, primarily the formation of impurities that complicate purification and reduce yields.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key synthetic procedures. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section provides answers to high-level questions regarding impurity formation in common quinoline syntheses.

Q1: What are the most common types of impurities in quinoline cyclization reactions?

A1: Impurities in quinoline syntheses can be broadly classified into several categories:

  • Regioisomers: These are particularly common in reactions like the Combes and Friedländer syntheses when unsymmetrical ketones or anilines are used.[2][3] The formation of different isomers depends on which side of the ketone undergoes condensation or the position of cyclization on the aniline ring.

  • Polymerization Products: Often encountered in strongly acidic reactions like the Doebner-von Miller and Skraup syntheses.[2][4] The α,β-unsaturated carbonyl compounds or their precursors can polymerize under these conditions, leading to the formation of intractable tars.

  • Over-oxidation or Incomplete Oxidation Products: In syntheses that require a dedicated oxidizing agent, such as the Skraup reaction, incorrect stoichiometry or poor reaction control can lead to partially hydrogenated quinolines (e.g., dihydroquinolines) or other undesired oxidation states.[2][5]

  • Side-Reaction Products: These can include products from the self-condensation of reactants (e.g., aldol condensation of ketones in the Friedländer synthesis) or thermal decomposition products, especially in high-temperature reactions.[6]

  • Starting Material Residue: Incomplete reactions can leave unreacted anilines, ketones, or other starting materials, which can co-elute with the product and complicate purification.[2]

Q2: How can I select the best synthetic route to minimize potential impurities for my target molecule?

A2: The choice of synthesis depends heavily on the substitution pattern of the desired quinoline.

  • For simple, unsubstituted or alkyl-substituted quinolines, the Skraup or Doebner-von Miller reactions are classics, but be prepared for harsh conditions and potential tar formation.[7][8]

  • The Friedländer synthesis is highly versatile and generally cleaner, especially for preparing quinolines with substitution on the pyridine ring, provided you can manage the potential for aldol side reactions.[9][10] Modern catalytic systems have greatly improved its efficiency and reduced side products.[11]

  • The Combes synthesis is well-suited for producing 2,4-substituted quinolines from anilines and β-diketones.[12][13]

  • For quinolinols (hydroxyquinolines), the Conrad-Limpach or Gould-Jacobs reactions are specific and effective choices.[12][14]

Q3: What are the most critical reaction parameters to control for a clean synthesis?

A3: Careful control of reaction parameters is paramount for minimizing impurities.

  • Temperature: Many classical syntheses, like the Skraup or Conrad-Limpach, require high temperatures, which can also promote decomposition and side reactions.[14] Precise temperature control and monitoring are essential. For other reactions, like the Friedländer, lower temperatures may be optimal to prevent side reactions like aldol condensation.[11]

  • Catalyst: The choice of acid or base catalyst can dramatically influence reaction rate, yield, and even regioselectivity.[3] Modern syntheses often employ milder and more selective catalysts, including Lewis acids, ionic liquids, or heterogeneous catalysts, to improve outcomes.[7][15][16]

  • Solvent: The solvent can affect reactant solubility, reaction rate, and in some cases, product distribution. High-boiling inert solvents are often used for thermal cyclizations.[14] In recent years, greener solvents like water or even solvent-free conditions have been shown to be highly effective for certain reactions, such as the Friedländer synthesis.[17]

  • Reaction Time: Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint. Stopping the reaction too early leads to low conversion, while extended reaction times can increase the formation of degradation products.[2]

Troubleshooting Guides for Specific Syntheses

Skraup Synthesis: Taming a Classic Reaction

The Skraup synthesis, which uses glycerol, an aniline, sulfuric acid, and an oxidizing agent, is notoriously exothermic and prone to tar formation.[18]

Q: My Skraup reaction is extremely vigorous and difficult to control, resulting in a low yield of black tar. How can I moderate it?

A: Causality & Solution The violent exotherm is caused by the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps.[18] This uncontrolled heat promotes polymerization and charring.

Recommended Protocol for a Moderated Skraup Synthesis:

  • Moderator Addition: Before adding the sulfuric acid, add a moderator to the reaction mixture. Ferrous sulfate (FeSO₄) is the most common and effective choice to make the reaction less violent.[19] Boric acid can also be used.[18]

  • Controlled Acid Addition: Place the reaction flask in an ice-water bath. Add the concentrated sulfuric acid slowly and dropwise with vigorous mechanical stirring. This ensures that heat is dissipated efficiently and prevents the formation of localized hotspots.

  • Gentle Initiation: After the acid addition, heat the mixture gently to initiate the reaction. Once the reaction begins (often indicated by a color change and an increase in temperature), remove the external heat source immediately. The reaction's own exotherm should be sufficient to drive it to completion.[2]

  • Oxidizing Agent: While nitrobenzene is the traditional oxidant, it also acts as a solvent and can contribute to the vigor. Using a milder oxidizing agent like arsenic acid can sometimes provide better control, though care must be taken due to its toxicity.[2][20]

Doebner-von Miller Synthesis: Preventing Polymerization

This synthesis is a modification of the Skraup reaction that uses α,β-unsaturated aldehydes or ketones.[7] Its primary drawback is the acid-catalyzed polymerization of the carbonyl starting material, which severely lowers the yield.[4]

Q: My Doebner-von Miller reaction yields mostly polymeric material with very little desired quinoline. How can I suppress this side reaction?

A: Causality & Solution Strong acids, necessary for the cyclization step, are also potent catalysts for the polymerization of electron-rich olefins and carbonyls. The key is to generate the required α,β-unsaturated carbonyl in situ or to use conditions that favor the desired cyclization over polymerization.

Strategies to Minimize Polymerization:

  • Optimize Acid Catalyst: The choice and concentration of the acid are critical. While strong Brønsted acids are common, Lewis acids like tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can sometimes promote the reaction more cleanly and under milder conditions.[7] Experiment with different acids and concentrations to find the optimal balance.

  • In Situ Generation: Instead of adding the α,β-unsaturated carbonyl directly, it can be generated in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method).[7] This keeps the instantaneous concentration of the polymerizable intermediate low.

  • Temperature Control: Monitor and control the temperature carefully. While some heat is required, excessive temperatures will accelerate polymerization. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.

  • Two-Phase System: Employing a two-phase reaction system can sometimes sequester the carbonyl compound in an organic phase, limiting its exposure to the bulk acid catalyst in the aqueous phase and thereby reducing polymerization.[4]

Combes Synthesis: Mastering Regioselectivity

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[21] When an unsymmetrical β-diketone is used, a mixture of two regioisomeric quinolines can be formed, posing a significant purification challenge.[13]

Q: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a nearly 1:1 mixture of regioisomers. How can I control the selectivity?

A: Causality & Solution Regioselectivity is determined by two factors: (1) the initial nucleophilic attack of the aniline on one of the two carbonyl groups of the β-diketone to form an enamine intermediate, and (2) the subsequent rate-determining electrophilic aromatic cyclization (annulation).[13][22] Controlling this outcome requires influencing one of these steps.

Table 1: Strategies to Control Regioselectivity in the Combes Synthesis

StrategyPrincipleExample ApplicationReference
Steric Hindrance Increasing the steric bulk on one side of the β-diketone will disfavor aniline attack at the more hindered carbonyl, directing the formation of the initial enamine intermediate.Using a bulky group like tert-butyl next to one carbonyl will strongly favor the formation of the regioisomer resulting from cyclization at the less hindered side.[3]
Electronic Effects Electron-withdrawing or -donating groups on the aniline can influence the nucleophilicity of the aromatic ring, affecting the rate of the final cyclization step.Methoxy-substituted anilines may favor one isomer, while halo-substituted anilines may favor the other, depending on the electronics of the diketone.[6][6]
Catalyst Choice The acid catalyst can influence the equilibrium between the two possible enamine intermediates and the transition state energies of the cyclization steps.Polyphosphoric acid (PPA) or its esters (PPE) can offer different selectivity compared to sulfuric acid, often by acting as more effective dehydrating agents and promoting cyclization under milder conditions.[3][3]
Friedländer Synthesis: Eliminating Aldol Byproducts

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[9] A frequent and troublesome side reaction is the base-catalyzed self-condensation of the ketone reagent (an aldol reaction), which consumes starting material and complicates purification.[6][11]

Q: My Friedländer synthesis is plagued by the self-condensation of my ketone starting material. How can I prevent this aldol side reaction?

A: Causality & Solution The conditions used for the Friedländer synthesis (acidic or basic) can also promote the enolization of the ketone starting material, which can then attack another molecule of the ketone instead of the intended 2-aminoaryl carbonyl compound.[23] The solution is to promote the desired intermolecular reaction over the undesired self-condensation.

Workflow for Minimizing Aldol Byproducts Below is a workflow diagram to guide the optimization process for suppressing unwanted aldol side reactions in the Friedländer synthesis.

Friedlander_Optimization start High Aldol Byproduct Observed quant_enolate Strategy 1: Quantitative Enolate Formation start->quant_enolate For base-catalyzed reactions milder_cond Strategy 2: Milder Reaction Conditions start->milder_cond General approach mw_assist Strategy 3: Microwave-Assisted Synthesis start->mw_assist For rapid synthesis lda_protocol Use strong, non-nucleophilic base (e.g., LDA) at low temp (-78 °C) to pre-form the enolate quantitatively before adding the 2-aminoaryl ketone. quant_enolate->lda_protocol end Clean Quinoline Product lda_protocol->end catalyst_select Switch to modern, milder catalysts (e.g., ionic liquids, ChOH in water) which can operate at lower temperatures (e.g., 50 °C), disfavoring the aldol pathway. milder_cond->catalyst_select catalyst_select->end mw_protocol Use microwave irradiation. The rapid heating can dramatically shorten reaction times, often favoring the desired product kinetics over the aldol side reaction. mw_assist->mw_protocol mw_protocol->end

Caption: Decision workflow for minimizing aldol side reactions.

Detailed Protocol Using Quantitative Enolate Formation:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve the ketone starting material in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[6]

  • Addition: Add a solution of the 2-aminoaryl aldehyde or ketone in anhydrous THF dropwise to the pre-formed enolate solution at -78 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Proceed with standard aqueous work-up and extraction.

This procedure ensures the ketone is entirely converted to its enolate before it has a chance to react with itself, thus significantly suppressing the aldol side reaction.[6]

General Troubleshooting Workflow

When encountering impurities, a systematic approach is often the most effective. The following diagram outlines a general workflow for troubleshooting and optimizing any quinoline synthesis.

Troubleshooting_Workflow start Problem Identified (Low Yield / High Impurity) step1 Step 1: Verify Inputs Check purity of starting materials (aniline, carbonyls) and reagents (solvents, catalysts). Run control reaction with purified materials. start->step1 step2 Step 2: Optimize Conditions Temperature: Systematically vary temp ±20°C from standard protocol. Concentration: Adjust reactant concentration. Time: Create a time course study (TLC/LC-MS). step1->step2 If inputs are pure step3 Step 3: Re-evaluate Catalysis Catalyst Type: Switch between Brønsted and Lewis acids, or try heterogeneous/modern catalysts. Catalyst Loading: Titrate catalyst loading (e.g., 1, 5, 10 mol%). step2->step3 If impurities persist step4 Step 4: Modify Purification Technique: Try column chromatography with different solvent systems, recrystallization, or distillation (steam/vacuum). Characterization: Use NMR, MS to identify the main impurity and tailor purification to remove it. step3->step4 If still suboptimal end Optimized Protocol step4->end

Caption: General workflow for troubleshooting quinoline synthesis.

References

  • Vertex AI Search. Doebner-Miller reaction and applications.
  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • BenchChem. How to avoid impurities in quinoline cyclization reactions.
  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • BenchChem. Minimizing impurities in the final product of quinoline synthesis.
  • BenchChem. optimizing reaction conditions for quinolinone synthesis.
  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. [a]. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

  • Unknown Source. Quinoline.
  • Unknown Source.
  • Organic Reactions. The Skraup Synthesis of Quinolines. Available from: [Link]

  • YouTube. Combe's synthesis of quinoline || detailed mechanism. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available from: [Link]

  • ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available from: [Link]

  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available from: [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of quinolines: a review. Available from: [Link]

  • J&K Scientific LLC. Friedländer Synthesis. Available from: [Link]

  • Unknown Source.
  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

Sources

Technical Support Center: Enhancing the Stability of 8-Chloro-4-ethoxyquinoline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Chloro-4-ethoxyquinoline. Recognizing the critical importance of compound integrity in experimental reproducibility and drug development timelines, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability of this compound. Our approach is grounded in established principles of chemical stability, drawing parallels from related quinoline derivatives to provide a comprehensive and practical resource.

Introduction to the Stability of this compound

This compound is a substituted quinoline with potential applications in medicinal chemistry and materials science. The stability of this compound, like many heterocyclic molecules, is influenced by environmental factors such as light, temperature, pH, and the presence of oxidizing agents.[1] Understanding and controlling these factors is paramount for maintaining its purity and potency over time. Degradation can lead to the formation of impurities, which may result in inconsistent experimental outcomes, compromised biological activity, and potential safety concerns.

This guide will address the common challenges encountered during the storage and handling of this compound and provide actionable strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound.

Q1: My solid this compound has started to change color. What does this indicate?

Discoloration, often observed as a shift towards yellow or brown hues, is a primary visual indicator of chemical degradation in quinoline compounds.[1] This is frequently a result of photodegradation or oxidation.[1] The formation of colored byproducts suggests that the molecular structure of your compound has been altered. It is crucial to minimize exposure to light and air to prevent this.

Q2: I'm observing inconsistent results in my biological assays using a stock solution of this compound. Could this be a stability issue?

Yes, inconsistent biological activity and a loss of potency are classic signs of compound degradation in solution.[1] Substituted quinolines can be susceptible to hydrolysis and other degradation pathways in aqueous or protic solvents. The rate of degradation is often influenced by the pH and temperature of the solution.[1][2] For sensitive and quantitative experiments, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the key factors that can compromise the stability of this compound?

The primary factors affecting the stability of quinoline derivatives include:

  • pH: The solubility and stability of quinolines are highly pH-dependent.[3] Degradation can be accelerated under both acidic and basic conditions.[4]

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to ambient or UV light, potentially leading to the formation of hydroxyquinolines.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][5] Storing the compound at reduced temperatures can significantly slow down these processes.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially if exposed to air for prolonged periods.

Q4: How can I minimize the degradation of this compound during long-term storage?

To enhance stability, consider the following best practices:

  • Solid Storage: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture. For enhanced protection, consider storing the vial in a desiccator under an inert atmosphere (e.g., argon or nitrogen).

  • Solution Storage: If you must store the compound in solution, use a high-purity, anhydrous aprotic solvent like DMSO. Prepare small-volume aliquots to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • pH Control: When preparing aqueous solutions for immediate use, employ a buffered system to maintain a stable pH. The optimal pH for stability should be determined empirically.[1]

Q5: I've noticed a precipitate forming in my stock solution of this compound in DMSO upon storage. What could be the cause and how can I resolve it?

Precipitation from a DMSO stock solution can occur for a few reasons. The most common is the absorption of atmospheric moisture by the hygroscopic DMSO, which can reduce the solubility of your compound. Another possibility is that the compound is degrading into less soluble byproducts.

To address this, you can try gently warming the solution and sonicating it to redissolve the precipitate. To prevent this, ensure your DMSO is anhydrous and handle it in a low-humidity environment. Storing aliquots in tightly sealed vials with minimal headspace can also help.[6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Observed Issue Potential Cause Recommended Action
Discoloration of Solid Photodegradation, OxidationStore in an amber vial, in a dark and dry place. Consider storage under an inert atmosphere.
Precipitation in Solution Reduced solubility due to moisture absorption by the solvent (e.g., DMSO), Temperature fluctuationsUse anhydrous solvents. Gently warm and sonicate to redissolve. Prepare smaller, single-use aliquots.
Loss of Potency/ Inconsistent Assay Results Chemical degradation in solution (e.g., hydrolysis, oxidation)Prepare fresh solutions for each experiment. Validate the stability of stock solutions under your storage conditions using analytical methods like HPLC.
Appearance of New Peaks in HPLC Analysis Formation of degradation productsConduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles.

Experimental Protocols

To proactively manage the stability of this compound, we recommend the following experimental protocols.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7] The goal is to achieve a modest level of degradation (typically 5-20%) to observe the formation of degradation products without completely consuming the parent compound.

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[1]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 6, 12, and 24 hours).[1] Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) and store it at room temperature, protected from light. Collect samples at various time points.

  • Photodegradation: Expose the stock solution in a photostable container to a light source (e.g., a UV lamp at 254 nm or a photostability chamber). Concurrently, keep a control sample in the dark.

3. Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (to be determined by UV scan)
Run Time 15 minutes

This method should be validated for specificity, linearity, precision, and accuracy to ensure reliable results.

Visualizing Degradation and Workflow

Potential Degradation Pathways

Based on the structure of this compound and the known degradation patterns of related compounds, we can hypothesize the following degradation pathways.

G main This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) main->hydrolysis H2O photodegradation Photodegradation (UV/Visible Light) main->photodegradation oxidation Oxidation (Air/Peroxides) main->oxidation [O] hydrolysis_prod 8-Chloro-4-hydroxyquinoline hydrolysis->hydrolysis_prod photo_prod Hydroxy-substituted derivatives photodegradation->photo_prod ox_prod N-oxide derivatives oxidation->ox_prod

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a systematic workflow for assessing the stability of this compound.

G start Obtain/Synthesize This compound storage Long-Term Storage (Controlled Conditions) start->storage sampling Periodic Sampling storage->sampling analysis HPLC Analysis sampling->analysis data Data Evaluation (Purity, Degradants) analysis->data end Determine Shelf-Life data->end

Caption: Workflow for long-term stability assessment.

References

  • Schwarz, G., Bauder, R., Speer, M., Rommel, T. O., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183–1189.
  • Ismail, M. M., Abass, M., & Hassan, M. M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224-1233.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Amiri, M., & Behpour, M. (2010). Hydrolysis and photolysis of oxytetracycline in aqueous solution.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 908.
  • Google Patents. (n.d.). US20100041906A1 - Method for the precipitation of organic compounds.
  • Semantic Scholar. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. Retrieved from [Link]

  • European Medicines Agency. (2007). Guideline on declaration of storage conditions. Retrieved from [Link]

  • AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Precipitation. Retrieved from [Link]

  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 8-Ethoxyquinoline. Retrieved from [Link]

  • Quora. (2019). How to prevent co-precipitation in chemistry. Retrieved from [Link]

  • PharmaGuideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [Link]

  • Reddit. (2024). how to avoid minerals and salts and precipitates in hplc system. r/CHROMATOGRAPHY. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of 8-Chloro-4-ethoxyquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 8-Chloro-4-ethoxyquinoline. It is structured as a dynamic resource, combining detailed protocols with practical troubleshooting advice and frequently asked questions to address challenges encountered during laboratory and scale-up operations.

Synthetic Pathway Overview

The scalable synthesis of this compound is most efficiently approached via a two-step process. The first step involves the preparation of the key intermediate, 8-chloro-4-hydroxyquinoline. The second, and final, step is a Williamson ether synthesis, a classic and robust method for forming ethers.[1][2] This pathway is favored for its reliability, scalability, and use of readily available starting materials.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Williamson Ether Synthesis A Starting Materials (e.g., m-chloroaniline derivatives) B Cyclization Reaction (e.g., Gould-Jacobs reaction) A->B Reagents & Heat C 8-Chloro-4-hydroxyquinoline (Intermediate) B->C Work-up & Isolation E Base-mediated Etherification (SN2 Reaction) C->E Anhydrous Solvent, Base D Ethylating Agent (e.g., Ethyl Iodide) D->E F Crude Product E->F G Purification (Recrystallization) F->G H Final Product: This compound G->H Yield: 85-95%

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound, starting from the 4-hydroxy precursor.

Step 2: Williamson Ether Synthesis of this compound

  • Materials:

    • 8-Chloro-4-hydroxyquinoline (1.0 eq)

    • Ethyl iodide (EtI) or Diethyl sulfate (Et₂SO₄) (1.5 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Deionized Water

    • Ethyl Acetate

    • Brine

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 8-chloro-4-hydroxyquinoline (1.0 eq) and anhydrous DMF. Stir the mixture to form a suspension.

    • Base Addition: Add finely ground anhydrous potassium carbonate (3.0 eq) to the suspension. The use of a fine powder increases the surface area and reaction rate.

    • Reagent Addition: Add the ethylating agent (ethyl iodide, 1.5 eq) dropwise to the stirring mixture at room temperature. An exothermic reaction may be observed.

    • Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold deionized water. A precipitate of the crude product should form.

    • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

    • Purification: The most scalable purification method is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Caption: Decision tree for troubleshooting low yield or impure product.

Q1: My final yield is significantly lower than expected. What went wrong?

A1: Low yield is a common issue that can stem from several factors in a Williamson ether synthesis.[1][3]

  • Cause - Incomplete Deprotonation: The reaction is initiated by the deprotonation of the 4-hydroxyl group on the quinoline ring. If the base is weak, wet, or not used in sufficient excess, this step will be inefficient.

    • Solution: Ensure your potassium carbonate is anhydrous and finely powdered to maximize its reactivity. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, though it requires more stringent anhydrous conditions and may increase side reactions.

  • Cause - Inactive Ethylating Agent: Alkyl halides like ethyl iodide can degrade over time, especially with exposure to light and air.

    • Solution: Use a fresh bottle of the ethylating agent. If degradation is suspected, you can purify it by passing it through a small plug of activated alumina.

  • Cause - Suboptimal Reaction Conditions: Insufficient heat or reaction time will lead to an incomplete reaction.

    • Solution: Ensure the internal reaction temperature reaches 70-80°C. Monitor the reaction with TLC and only stop once the 8-chloro-4-hydroxyquinoline spot has disappeared.

  • Cause - Loss During Work-up/Purification: The product may have some solubility in water, leading to losses during precipitation and washing. Significant material can also be lost if the incorrect recrystallization solvent or volume is used.

    • Solution: Ensure the precipitation is performed in ice-cold water. During recrystallization, use the minimum amount of hot solvent required to fully dissolve the product to ensure maximum recovery upon cooling.

Q2: My NMR analysis shows an unexpected impurity. What is the likely side product?

A2: The primary side product in this reaction is often the N-ethylated isomer. While O-alkylation is thermodynamically favored, some N-alkylation of the quinoline nitrogen can occur, especially under harsh conditions (e.g., very high temperatures or with a highly reactive base/alkylating agent combination).

  • Identification: This isomer can be identified by 2D NMR techniques. You may also see unreacted starting material if the reaction was incomplete.

  • Mitigation: This side reaction is minimized by using milder bases like K₂CO₃ over stronger ones like NaH.[4] Controlling the temperature is also critical; avoid exceeding 90°C.

  • Removal: If the side product does form, it can typically be separated from the desired O-alkylated product via column chromatography or careful fractional recrystallization, though the latter is challenging on a large scale.

Frequently Asked Questions (FAQs)

Q1: Why is DMF chosen as the solvent? Can I use something else?

A1: DMF is an excellent choice because it is a polar aprotic solvent that readily dissolves the alkoxide intermediate, facilitating the SN2 reaction.[4] It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures. Alternatives like DMSO or Acetonitrile can be used, but reaction rates and solubility may differ. For greener chemistry considerations on a large scale, solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane could be investigated, but would require re-optimization of the reaction conditions.

Q2: What are the most critical safety precautions for this synthesis?

A2:

  • Ethylating Agents: Ethyl iodide and especially diethyl sulfate are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.

  • Bases: Anhydrous bases like potassium carbonate are irritants. Stronger bases like sodium hydride (NaH) are highly flammable and react violently with water. Extreme caution and fully anhydrous techniques are required if using NaH.

  • Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

Q3: How do I confirm the purity of my final this compound?

A3: A combination of techniques should be used.

  • TLC: To quickly check for the presence of starting material or gross impurities.

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment, capable of detecting impurities at very low levels. A purity of >99% is typically required for preclinical candidates.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify impurities if they are present in sufficient quantity (>1-2%).

Q4: What are the key challenges when scaling this synthesis from grams to kilograms?

A4:

  • Heat Management: The reaction can be exothermic, especially during the addition of the ethylating agent. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled heating and cooling is essential to maintain a stable temperature and prevent runaway reactions.

  • Mixing: Ensuring efficient mixing in a large reactor is critical to maintain homogeneity and prevent localized overheating or concentration gradients. The choice of impeller and stirring speed must be carefully considered.

  • Reagent Addition: The dropwise addition of the ethylating agent must be carefully controlled on a large scale to manage the exotherm.

  • Purification: Recrystallization is the most viable method for large-scale purification.[5][6] However, solvent selection, volume, cooling profiles, and filtration/drying equipment become major logistical considerations. Pilot batches are necessary to establish a robust and repeatable crystallization process.

Data Summary Table

The following table summarizes typical parameters and expected results for the Williamson ether synthesis step.

ParameterConditionExpected OutcomeNotes and Justification
Starting Material Purity >98% (by HPLC)N/AHigh-purity starting material is crucial to avoid carrying impurities into the final step.
Base Anhydrous K₂CO₃ (3 eq)Efficient DeprotonationK₂CO₃ is a safe, inexpensive, and effective base that minimizes N-alkylation side products.
Ethylating Agent Ethyl Iodide (1.5 eq)Ethoxyquinoline FormationEthyl iodide is highly reactive. Diethyl sulfate is a less volatile but more toxic alternative.
Solvent Anhydrous DMFGood Reagent SolubilityFacilitates the SN2 mechanism by solvating the potassium cation.[2]
Temperature 70-80 °COptimal Reaction RateBalances reaction speed with minimizing side product formation.
Reaction Time 4-6 hours>95% ConversionShould be confirmed by in-process control (e.g., TLC or HPLC).
Purification Method Recrystallization (Ethanol)High Purity SolidA scalable and effective method for removing inorganic salts and minor organic impurities.[5]
Final Yield 85-95%N/ABased on 8-chloro-4-hydroxyquinoline.
Final Purity >99.0% (by HPLC)Preclinical GradeMeets typical purity requirements for early-stage drug development studies.

References

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts Boston. [Link]

  • How to synthesized 8chloroquinoline from 8hydroxyquinoline? ResearchGate. [Link]

  • Method for synthesizing 8-hydroxyquinoline.
  • Williamson ether synthesis. Wikipedia. [Link]

  • Preparation of 4-hydroxyquinoline compounds.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Process for the preparation of 4-hydroxy quinolines.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Purification method of 8-hydroxyquinoline crude product.
  • Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H). PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and predicted spectral assignment for 8-Chloro-4-ethoxyquinoline, a substituted quinoline of interest in synthetic and medicinal chemistry. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document serves as a predictive guide. The assignments are derived from a comparative analysis of structurally related compounds, including 8-chloroquinoline and 4-hydroxyquinoline, and are grounded in fundamental NMR principles and substituent effects.[1][2][3] This approach showcases the deductive process essential for the structural elucidation of novel compounds.

The Logic of Spectral Prediction: Understanding Substituent Effects

The chemical shifts in the NMR spectrum of a quinoline ring are highly sensitive to the electronic nature of its substituents.[4][5] In this compound, we must consider the interplay of two distinct electronic influences:

  • The 8-Chloro Group: As an electron-withdrawing group, the chlorine atom deshields nearby protons and carbons through its inductive effect. This effect is most pronounced on the adjacent C-8 and protons on the carbocyclic (benzene) ring.[6]

  • The 4-Ethoxy Group: The oxygen of the ethoxy group is electron-donating through resonance, increasing electron density primarily at the ortho (C-3, C-5) and para (C-2, C-6 - though C-6 is in the other ring) positions. This leads to an upfield shift (shielding) for these nuclei.[5]

By dissecting the known spectra of simpler quinolines, we can build a reliable prediction for the more complex target molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound.

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectral Assignment

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline core and the aliphatic protons of the ethoxy side chain. The analysis relies heavily on spin-spin coupling constants (J-values) to establish the relative positions of protons.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.5 - 8.7dJ ≈ 5.0Located on the pyridine ring, adjacent to the nitrogen, leading to a significant downfield shift. Coupled only to H-3.
H-3~6.5 - 6.7dJ ≈ 5.0Strongly shielded by the electron-donating ethoxy group at C-4. Coupled only to H-2.
H-5~8.0 - 8.2dJ ≈ 8.5Deshielded due to its peri-relationship with the nitrogen and influenced by the C-4 ethoxy group. Coupled to H-6.
H-6~7.4 - 7.6tJ ≈ 7.8Exhibits coupling to both H-5 and H-7, resulting in a triplet (or dd with similar J values).
H-7~7.6 - 7.8dJ ≈ 7.5Influenced by the electron-withdrawing chloro group at C-8. Coupled to H-6.
H-1' (CH₂)~4.1 - 4.3qJ ≈ 7.0Methylene protons adjacent to the oxygen atom, deshielded. Split into a quartet by the three H-2' protons.
H-2' (CH₃)~1.4 - 1.6tJ ≈ 7.0Methyl protons of the ethoxy group, appearing as a characteristic triplet due to coupling with the H-1' methylene protons.

Predicted ¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are predicted based on the known effects of chloro and ethoxy substituents on the quinoline framework.[1][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted δ (ppm)Rationale
C-2~150 - 152Adjacent to the electronegative nitrogen, significantly deshielded.
C-3~98 - 100Strongly shielded by the electron-donating ethoxy group at the adjacent C-4.
C-4~162 - 164Directly attached to the oxygen of the ethoxy group, resulting in a large downfield shift.
C-4a~122 - 124Quaternary carbon at the ring junction.
C-5~127 - 129Influenced by both the C-4 ethoxy group and the C-8 chloro group.
C-6~122 - 124Expected to be in the typical aromatic region for a quinoline CH.
C-7~126 - 128Influenced by the adjacent electron-withdrawing chloro group.
C-8~133 - 135Directly attached to the chlorine atom, causing a downfield shift.
C-8a~148 - 150Quaternary carbon adjacent to the nitrogen.
C-1' (CH₂)~63 - 65Aliphatic carbon directly bonded to oxygen, deshielded.
C-2' (CH₃)~14 - 16Typical chemical shift for a terminal methyl group in an ethoxy chain.

Comparative Analysis: Dissecting the Substituent Effects

To validate our predictions, we can compare the expected shifts with the experimental data for simpler, related molecules.

  • 8-Chloroquinoline: The protons H-5, H-6, and H-7 in this parent compound provide a baseline for the benzene portion of the ring.[2] The introduction of the 4-ethoxy group is expected to cause minor upfield shifts for these protons due to its electron-donating nature.

  • 4-Hydroxyquinoline/4-Alkoxyquinolines: These compounds demonstrate the powerful shielding effect of an oxygen-containing substituent at the C-4 position.[3] The chemical shift of H-3, in particular, is dramatically shifted upfield, a key diagnostic feature we expect to see in this compound.[8]

This comparative approach allows for a more confident assignment of signals, as the observed shifts in the target molecule can be rationalized as a logical combination of the effects seen in these simpler analogues.

Standard Experimental Protocol for NMR Spectroscopy

Accurate and reproducible NMR data is contingent upon a standardized experimental procedure. The following protocol outlines the general steps for acquiring high-quality ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS), if required prep2->prep3 prep4 Transfer to a clean, dry NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, Tune, and Shim the instrument acq1->acq2 acq3 Acquire ¹H Spectrum (Set spectral width, scans, etc.) acq2->acq3 acq4 Acquire ¹³C Spectrum (Proton-decoupled, more scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate chemical shifts (to solvent or TMS) proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Methodology Details:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), within a clean NMR tube.[1] Tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm).

  • ¹H NMR Spectrum Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 64 for sufficient signal-to-noise), and the relaxation delay.

  • ¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).[1] Due to the low natural abundance of ¹³C, a significantly larger number of scans (hundreds to thousands) and a longer acquisition time are generally required compared to ¹H NMR.

This guide provides a robust framework for the assignment of the ¹H and ¹³C NMR spectra of this compound. By combining foundational principles with comparative data from related structures, researchers can confidently approach the structural verification of this and similar substituted quinoline systems.

References

  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. Application Note: 1H NMR Characterization of Substituted Quinolines.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • ChemicalBook. 8-Chloroquinoline(611-33-6) 1H NMR spectrum.
  • Huan, T. T. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2, 2022.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta, 2021.
  • SpectraBase. 8-CHLOR-5-METHYLQUINOLIN - Optional[13C NMR] - Chemical Shifts.
  • University of Regensburg. Chemical shifts.
  • NIH. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. 2022.
  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. 2025.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • PubChem. 8-Chloroquinoline.
  • The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor.
  • ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network.
  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). 2024.
  • Oregon State University. 13C NMR Chemical Shift.
  • Canadian Journal of Chemistry. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. 2023.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0039531).
  • University of California, Davis. 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra.
  • ResearchGate. 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together....
  • PubChem. 8-Hydroxyquinoline.
  • SciSpace. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. 2021.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • ResearchGate. 1 H-NMR spectra of HQ and PHQ..
  • ChemicalBook. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum.
  • ChemicalBook. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of 8-Chloro-4-ethoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<-3ad-3a>

Abstract

This guide provides a comprehensive technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of 8-Chloro-4-ethoxyquinoline, a key intermediate in pharmaceutical synthesis. We delve into the nuanced performance differences between leading HRMS technologies—Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—supported by experimental data and established analytical protocols. This document is intended for researchers, analytical scientists, and professionals in drug development seeking to optimize their analytical strategies for quinoline derivatives and other small molecules.

Introduction: The Analytical Imperative for this compound

This compound serves as a critical building block in the synthesis of various pharmacologically active compounds. Its purity and structural integrity are paramount to the safety and efficacy of the final drug product. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the detailed characterization of such small molecules due to its ability to provide exact mass measurements, which aids in elemental composition determination and structural elucidation.[1]

This guide will navigate the analytical landscape of HRMS, offering a comparative analysis of different instrumentations. The objective is to empower the reader to make informed decisions when selecting an HRMS platform and developing robust analytical methods for this compound and related compounds.

Chemical Properties of this compound
  • Molecular Formula: C₁₁H₁₀ClNO

  • Molecular Weight: 207.66 g/mol [2]

  • CAS Number: 64965-29-3[3]

Understanding the physicochemical properties of the analyte is crucial for method development.[4] this compound is a substituted quinoline, a class of compounds known for their diverse biological activities. The presence of a chlorine atom and an ethoxy group influences its ionization efficiency and fragmentation behavior in the mass spectrometer.

Comparative Analysis of HRMS Platforms

The choice of an HRMS instrument significantly impacts the quality and depth of analytical data.[5] The three primary technologies—Orbitrap, TOF, and FT-ICR—each present a unique combination of resolving power, mass accuracy, sensitivity, and speed.[6]

Key Performance Parameters
Parameter Orbitrap Time-of-Flight (TOF) FT-ICR
Resolving Power Up to 240,000Up to 60,000> 1,000,000
Mass Accuracy < 1-3 ppm< 5 ppm< 1 ppm
Scan Speed Moderate to FastVery FastSlow
Cost Moderate to HighLow to ModerateVery High
Ease of Use Relatively EasyEasyRequires Expertise

Data compiled from multiple sources.[5][6]

Platform-Specific Considerations for this compound Analysis

Orbitrap: This platform offers a well-balanced performance with high resolution and excellent mass accuracy, making it highly suitable for both qualitative and quantitative analysis of this compound. Its sensitivity and relatively high throughput are advantageous in drug metabolism and pharmacokinetic (DMPK) studies.[7]

Time-of-Flight (TOF): TOF analyzers are known for their high acquisition speed, making them ideal for coupling with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[8] While their resolving power is generally lower than Orbitrap and FT-ICR, modern TOF instruments provide sufficient mass accuracy for routine identification and quantification of small molecules.[5]

Fourier Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR-MS provides the highest available resolving power and mass accuracy, enabling the fine isotopic structure of molecules to be resolved.[6][9] This level of detail is invaluable for unambiguous elemental composition determination and for differentiating between isobaric interferences. However, the high cost, large footprint, and specialized operational requirements of FT-ICR systems often limit their use to specialized research applications.[5]

Experimental Workflow for HRMS Analysis

A robust and reproducible analytical workflow is fundamental to obtaining high-quality HRMS data. This section outlines a comprehensive, step-by-step methodology for the analysis of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_lc LC-HRMS Analysis cluster_ms Data Acquisition & Processing start Standard/Sample Weighing dissolve Dissolution start->dissolve dilute Serial Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize acquire Full Scan MS & MS/MS ionize->acquire process Data Processing acquire->process identify Compound Identification process->identify quantify Quantification process->quantify

Caption: A generalized workflow for the LC-HRMS analysis of small molecules.

Sample Preparation Protocol

Effective sample preparation is critical for minimizing matrix effects and ensuring accurate and reproducible results.[10][11]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: For analysis in a biological matrix (e.g., plasma), a protein precipitation step is typically required.[4] Add three volumes of cold acetonitrile to one volume of the plasma sample. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Final Dilution and Filtration: Transfer the supernatant and dilute as necessary with the mobile phase. Filter the final solution through a 0.22 µm syringe filter before injection.[12]

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential to reduce ion suppression and separate isomers.

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
High-Resolution Mass Spectrometry (HRMS) Parameters

The following are typical starting parameters for an Orbitrap-based system, which can be adapted for other platforms.

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320 °C
Sheath Gas Flow Rate 35 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Full Scan Resolution 70,000
Full Scan Range m/z 50-500
MS/MS Fragmentation Higher-energy C-trap Dissociation (HCD)
Normalized Collision Energy 30 (stepped 20, 30, 40)

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The high mass accuracy of HRMS allows for the confident determination of the elemental composition of the protonated molecule of this compound ([M+H]⁺).

Theoretical m/z Measured m/z (Orbitrap) Mass Error (ppm) Elemental Composition
208.0524208.0522-0.96C₁₁H₁₁ClNO⁺
Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to generate fragment ions, which provide structural information. The fragmentation of quinoline derivatives often involves characteristic losses.[13][14] For this compound, common fragmentation pathways may include the loss of ethylene (C₂H₄) from the ethoxy group and subsequent loss of carbon monoxide (CO).[15][16]

Fragmentation_Pathway parent [M+H]⁺ m/z 208.0524 frag1 [M+H - C₂H₄]⁺ m/z 180.0211 parent->frag1 - C₂H₄ frag2 [M+H - C₂H₄ - CO]⁺ m/z 152.0260 frag1->frag2 - CO

Caption: A proposed fragmentation pathway for this compound.

Method Validation

To ensure the reliability and accuracy of the analytical method, a thorough validation should be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[17][18][19][20]

Key Validation Parameters
  • Specificity: The ability to assess the analyte in the presence of other components.[17]

  • Linearity: The direct proportionality of the instrument response to the concentration of the analyte.[17]

  • Accuracy: The closeness of the measured value to the true value.[17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The selection of an HRMS platform for the analysis of this compound should be guided by the specific requirements of the application. For routine high-throughput analysis, a TOF or Orbitrap instrument provides an excellent balance of speed, resolution, and sensitivity. For in-depth structural characterization and the analysis of complex mixtures where the highest resolution and mass accuracy are required, an FT-ICR instrument is the preferred choice.

By following the detailed experimental workflow and validation principles outlined in this guide, researchers and analytical scientists can develop robust and reliable methods for the analysis of this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.
  • (2025, August 10). core components of analytical method validation for small molecules-an overview.
  • Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches.
  • ResearchGate. (2025, August 6). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • ResearchGate. (2025, August 6). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?
  • RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • MDPI. (n.d.). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics.
  • (n.d.). Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms.
  • Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?
  • Benchchem. (n.d.). Characterization of Quinoline Derivatives.
  • NIH. (n.d.). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome.
  • DIAL@UCLouvain. (n.d.). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals.
  • Sigma-Aldrich. (n.d.). 7-CHLORO-4-ETHOXYQUINOLINE AldrichCPR.
  • ChemicalBook. (2022, August 11). This compound - Safety Data Sheet.

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) with other key analytical techniques for the structural elucidation of 8-Chloro-4-ethoxyquinoline. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and offers a framework for achieving unambiguous molecular characterization.

Introduction: The Quinoline Scaffold and the Need for Structural Precision

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[1] The specific biological activity of these compounds is intrinsically linked to their three-dimensional structure. The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions dictates how a molecule binds to its target, such as an enzyme's active site.[2] this compound (C₁₁H₁₀ClNO, MW: 207.66 g/mol [3]) is a member of this vital class of compounds. To understand its potential efficacy, toxicity, and physical properties (like solubility and crystal packing), a definitive structural analysis is not just beneficial—it is essential.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this definitive structural information.[4][5] It offers an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state. This guide will detail the SC-XRD workflow, compare its capabilities with those of alternative and complementary techniques, and propose an integrated strategy for the complete and validated characterization of novel quinoline derivatives.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, and angles.[6] The methodology is predicated on Bragg's Law (nλ=2d sinθ), which describes how X-rays are diffracted by the electron clouds of atoms arranged in a regular, repeating lattice.[6] By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, and from it, an unambiguous molecular structure can be determined.[2][5]

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The causality for each step is critical: the quality of the final structure is entirely dependent on the quality of the initial crystal.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification growth Crystal Growth synthesis->growth High Purity Sample selection Crystal Selection growth->selection Suitable Crystals Formed mount Mounting & Centering selection->mount Select Defect-Free Crystal data_coll X-ray Data Collection (Diffractometer) mount->data_coll processing Data Reduction & Integration data_coll->processing solution Structure Solution (Direct Methods) processing->solution Generate Reflection File refinement Structure Refinement solution->refinement validation Validation & CIF Output refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol
  • Crystal Growth (The Critical Step):

    • Rationale: The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered crystalline lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for SC-XRD.

    • Methodology (Slow Evaporation):

      • Dissolve a small amount of highly purified this compound in a suitable solvent or solvent system (e.g., ethanol, acetone, or a mixture like chloroform/ethanol). The choice of solvent is crucial as it influences crystal packing and morphology.

      • Loosely cover the vial to allow for slow evaporation over several days to weeks at a constant temperature.

      • Monitor periodically for the formation of small, transparent crystals with well-defined faces.

  • Crystal Selection and Mounting:

    • Rationale: A single, defect-free crystal is required. Cracks, twinning, or satellite growths will degrade the diffraction pattern and complicate structure solution.

    • Methodology:

      • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size).

      • Carefully mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

      • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

  • Data Collection:

    • Rationale: The crystal must be rotated through a wide range of orientations relative to the X-ray beam to capture a complete and redundant set of diffraction data.[6]

    • Methodology:

      • Center the crystal in the X-ray beam of a single-crystal diffractometer.

      • Collect a series of diffraction images (frames) as the crystal is rotated. Modern detectors like CCD or pixel detectors capture these patterns efficiently.[5]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction intensities must be translated into a chemically sensible atomic model.

    • Methodology:

      • Data Reduction: Integrate the raw diffraction spots to determine their intensities and create a reflection file.

      • Structure Solution: For small molecules like this, direct methods are typically used to solve the "phase problem" and generate an initial electron density map.[5] This provides a rough model of the molecular structure.

      • Structure Refinement: Iteratively refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor (residual factor); a lower value indicates a better fit.

Anticipated Structural Insights: A Proxy Analysis

While a published structure for this compound was not identified, the crystal structure of the closely related ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate provides a valuable proxy for anticipating its key crystallographic features.[7]

Table 1: Crystallographic Data for a Related 8-Chloroquinoline Derivative[7]

ParameterValue
Chemical FormulaC₁₂H₁₀ClNO₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.328 (5)
b (Å)11.043 (2)
c (Å)12.350 (4)
α (°)73.298 (17)
β (°)70.57 (3)
γ (°)77.22 (3)
Volume (ų)1137.8 (7)
Z (Molecules/Unit Cell)4
R-factor (R1)0.066

Structural Discussion: Based on this related structure, we can predict several key features for this compound:

  • Planarity: The core quinoline ring system is expected to be nearly planar.

  • Intermolecular Interactions: The analysis of the proxy structure revealed significant face-to-face π-π stacking interactions, with centroid-to-centroid distances between benzene rings of approximately 3.6-3.9 Å.[7] Similar interactions are highly probable for this compound and will govern its crystal packing and physical properties.

  • Hydrogen Bonding: The proxy structure features N-H···O hydrogen bonds.[7] While this compound lacks a traditional hydrogen bond donor, weak C-H···N or C-H···O interactions may play a role in stabilizing the crystal lattice.

Part 2: Comparison with Alternative & Complementary Techniques

While SC-XRD is unparalleled for solid-state structure determination, a comprehensive analysis relies on a suite of techniques. Each provides a different piece of the puzzle.

Table 2: Comparison of Key Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedSample StateKey AdvantagesKey Limitations
SC-XRD Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[2][6]Solid (Single Crystal)Unambiguous, definitive 3D structure. Gold standard for absolute configuration.Requires high-quality single crystals, which can be difficult to grow.[4] Provides no information on solution-state dynamics.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment, relative stereochemistry, solution dynamics.[8]SolutionProvides structural data in a biologically relevant state (solution). Does not require crystallization.Provides through-bond/through-space correlations, not precise bond lengths/angles. Can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.Gas/IonizedExtremely high sensitivity and mass accuracy. Confirms chemical formula.Provides no information on 3D structure or atom connectivity.
Powder XRD (PXRD) Crystalline phase identification, lattice parameters, assessment of bulk purity.Solid (Powder)Fast, non-destructive, and works on microcrystalline powder (no single crystal needed).[9]Provides limited structural detail compared to SC-XRD; full structure solution is difficult and often requires computational methods.[9]

Expert Insights:

  • NMR as a Validator: ¹H and ¹³C NMR are essential pre-crystallography steps. They confirm that the compound in the crystallization vial is indeed the correct one and is of high purity. After a crystal structure is solved, the NMR data must be consistent with the 3D structure.

  • PXRD for Bulk Identity: A single crystal used for SC-XRD may not be representative of the entire synthesized batch. PXRD is the ideal technique to confirm that the bulk material has the same crystalline form (polymorph) as the single crystal that was analyzed.

  • The Rise of MicroED: For compounds where growing sufficiently large crystals for X-ray analysis is a bottleneck, Microcrystal-Electron Diffraction (MicroED) has emerged as a powerful alternative. It uses an electron beam instead of X-rays and can solve high-resolution structures from nanocrystals that are a billionth of the size needed for SC-XRD.[4][9]

Part 3: A Synergistic Approach: The Integrated Characterization Workflow

integrated_workflow cluster_synthesis Compound Synthesis cluster_primary Primary Characterization cluster_solid_state Solid-State Analysis cluster_final Validation start Synthesis of This compound nmr NMR Spectroscopy ¹H, ¹³C, 2D Confirms connectivity & purity start->nmr Initial Analysis ms Mass Spectrometry HRMS Confirms formula C₁₁H₁₀ClNO start->ms Initial Analysis scxrd Single-Crystal XRD Requires Crystal Growth Definitive 3D Structure nmr->scxrd Proceed if Pure final Validated Structure & Complete Characterization nmr->final Convergent Data ms->scxrd Proceed if Pure ms->final Convergent Data pxrd Powder XRD Bulk Sample Confirms phase purity scxrd->pxrd Compare single crystal to bulk material scxrd->final Convergent Data pxrd->final Convergent Data

Caption: Integrated workflow for unambiguous compound characterization.

This integrated approach ensures that the structure determined in the solid state by SC-XRD is consistent with the molecular formula from mass spectrometry and the atomic connectivity observed in solution by NMR. Furthermore, PXRD confirms that the single crystal analyzed is representative of the bulk sample, providing a complete and robust characterization package essential for publication, patent applications, and progression in drug development pipelines.

References

  • Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • American Chemical Society. (2018). Researchers develop powerful method to solve structures of small molecules. ACS Central Science.
  • Gryl, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, ACS Publications.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • ResearchGate. (n.d.). Structures of the quinoline derivatives.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Das, S., et al. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry, ACS Publications.
  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Ishikawa, H., & Fujii, N. (2016). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1466–1469.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • ResearchGate. (n.d.). Quinoline derivatives and their chemical formulas.
  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database.
  • Al-Hiari, Y. M., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • SciSpace. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.
  • Glidewell, C., et al. (2011). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3285.
  • ResearchGate. (n.d.). Representation and labeling of X-ray crystal structures.
  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-8-methoxyquinoline. PubChem Compound Database.
  • ChemicalBook. (2022). This compound - Safety Data Sheet.

Sources

A Comparative Analysis of 8-Chloro-4-ethoxyquinoline and Related 4-Alkoxyquinolines for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone of drug discovery, celebrated for its versatile pharmacological profile.[1] Derivatives of this privileged heterocycle have demonstrated a wide spectrum of biological activities, including potent antimalarial, anticancer, and antibacterial effects.[1] Within this class, 4-alkoxyquinolines represent a particularly promising, yet underexplored, chemical space. This guide provides a comprehensive comparative study of 8-Chloro-4-ethoxyquinoline, benchmarking its potential against other 4-alkoxyquinoline analogues. By integrating predicted physicochemical properties with established biological principles and detailed experimental workflows, we aim to provide researchers, scientists, and drug development professionals with a robust framework for advancing this compound class toward clinical application.

Synthetic Strategies: Accessing the 4-Alkoxyquinoline Core

The primary route to synthesizing 4-alkoxyquinolines, including this compound, typically begins with the corresponding 4-hydroxyquinoline precursor. A common and effective method is the O-alkylation of the hydroxyl group. This nucleophilic substitution reaction is generally carried out using an appropriate alkyl halide (e.g., ethyl iodide or bromoethane for an ethoxy group) in the presence of a base and a suitable solvent.

The choice of base and solvent is critical for reaction efficiency and to minimize side reactions, such as N-alkylation of the quinoline nitrogen. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed to deprotonate the hydroxyl group, enhancing its nucleophilicity. Solvents such as dimethylformamide (DMF) or acetonitrile are often used. For instance, a recently developed ultrasound-assisted synthesis protocol using K₂CO₃ in DMF demonstrated rapid and efficient access to 4-alkoxy-6-methoxy-2-methylquinolines in just 15 minutes, highlighting a modern approach to accelerating this classic transformation.

The general workflow for synthesizing a library of 8-substituted-4-alkoxyquinolines for comparative screening is depicted below. This process allows for systematic variation at both the 8-position of the quinoline ring and the 4-alkoxy side chain, enabling a thorough exploration of the structure-activity relationship (SAR).

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Purification & Characterization cluster_3 Step 4: Final Product Library Start 8-Substituted-4-hydroxyquinoline (e.g., 8-Chloro-4-hydroxyquinoline) Reagents Alkyl Halide (R-X) (e.g., CH3CH2Br) Base (e.g., K2CO3) Solvent (e.g., DMF) Start->Reagents Add Reaction O-Alkylation Reaction Reagents->Reaction Initiate Purification Workup & Column Chromatography Reaction->Purification Process Characterization NMR, Mass Spec, Melting Point Purification->Characterization Analyze Product 8-Substituted-4-alkoxyquinoline (e.g., this compound) Characterization->Product Verify

Figure 1. Generalized workflow for the synthesis of 8-substituted-4-alkoxyquinolines.

Physicochemical Profile: A Predictive Comparison

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are intrinsically linked to its physicochemical characteristics. Key parameters such as lipophilicity (logP), aqueous solubility (logS), and the acid dissociation constant (pKa) govern a molecule's ability to traverse biological membranes and reach its target.

CompoundR₈R₄Molecular Weight ( g/mol )Predicted LogPPredicted Solubility (LogS)Predicted pKa (Basic)
Analogue 1 H-OCH₃173.202.15-2.853.55
Analogue 2 H-OCH₂CH₃187.232.56-3.223.58
Analogue 3 H-OCH₂CH₂CH₃201.253.07-3.713.58
8-Chloro-4-methoxyquinoline Cl-OCH₃207.642.85-3.661.87
This compound Cl -OCH₂CH₃ 221.67 3.26 -4.03 1.90
8-Chloro-4-propoxyquinoline Cl-OCH₂CH₂CH₃235.703.77-4.521.90
Analogue 4 F-OCH₂CH₃205.222.65-3.391.97
Analogue 5 OCH₃-OCH₂CH₃217.252.30-3.203.90
Data generated using the SwissADME web tool. LogS is the base-10 logarithm of the molar solubility in water. LogP is the octanol/water partition coefficient.

Analysis of Physicochemical Trends:

  • Effect of the 8-Chloro Group: The introduction of a chlorine atom at the 8-position consistently increases the predicted LogP and decreases water solubility (more negative LogS) when compared to the unsubstituted (R₈ = H) analogues. This is expected, as the chloro group enhances the molecule's lipophilicity. Furthermore, the electron-withdrawing nature of chlorine significantly reduces the basicity of the quinoline nitrogen, evidenced by the sharp drop in the predicted pKa. This has profound implications for how the molecule behaves at physiological pH, as it will be less protonated than its unsubstituted counterparts.

  • Effect of Alkoxy Chain Length: As the length of the 4-alkoxy chain increases from methoxy to propoxy, the LogP value systematically rises, and water solubility decreases. This trend highlights the direct contribution of the alkyl chain to the overall lipophilicity of the molecule.

These predicted properties suggest that this compound occupies a moderately lipophilic chemical space. Its predicted LogP of 3.26 is within the range often considered favorable for oral drug absorption, though its predicted low water solubility may present formulation challenges.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

While specific IC₅₀ values for this compound are scarce, we can infer its potential activity by examining the established SAR of related quinoline classes.

Antimalarial Potential

The 4-aminoquinoline scaffold, exemplified by chloroquine, is historically one of the most important classes of antimalarials. Their mechanism of action involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of toxic heme into hemozoin. The SAR for 4-aminoquinolines is well-defined:

  • A 7-chloro substituent is critical for activity.

  • The basic terminal amino group in the side chain is essential for accumulation in the food vacuole.

For 4-alkoxyquinolines, the mechanism may differ as they lack the highly basic side-chain nitrogen. However, the quinoline core itself is known to interfere with heme detoxification. The key structural modifications in this compound compared to the classic 7-chloro-4-aminoquinolines are the position of the halogen and the nature of the 4-substituent.

  • Impact of 8-Chloro vs. 7-Chloro: The shift of the electron-withdrawing chloro group from the 7- to the 8-position will alter the electron density across the quinoline ring system, potentially affecting its ability to interact with heme.

  • Impact of 4-Ethoxy Group: The 4-ethoxy group is significantly less basic than the diaminoalkane side chain of chloroquine. This suggests that this compound is less likely to be trapped by protonation in the parasite's food vacuole to the same extent. However, its increased lipophilicity compared to 4-hydroxyquinolines may enhance its ability to passively diffuse across parasitic membranes.

Studies on other 4-alkoxyquinolines have shown promising antimycobacterial activity, suggesting they effectively penetrate pathogenic cells. It is plausible that this compound and its analogues could exert antimalarial activity through a mechanism that is less dependent on vacuolar accumulation and more reliant on membrane disruption or inhibition of other parasitic enzymes.

Figure 2. Key structural features influencing the predicted bioactivity of this compound.

Anticancer Potential

Quinoline derivatives have also attracted significant attention as anticancer agents. Their mechanisms are diverse, including DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways. For instance, certain 8-hydroxyquinoline derivatives exhibit potent anticancer effects, which are often linked to their ability to chelate metal ions and induce oxidative stress.

For this compound, the following considerations are relevant:

  • Lipophilicity and Cell Penetration: The predicted lipophilicity (LogP ≈ 3.26) is favorable for penetrating the lipid bilayers of cancer cells.

  • Electronic Effects: The 8-chloro substituent may influence interactions with biological macromolecules. Studies on other chlorinated quinolines have shown potent cytotoxicity, with some compounds exhibiting IC₅₀ values in the low micromolar range against various cancer cell lines.

  • Comparison to Analogues: While direct data is absent, a study on 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolines, a more complex fused system, reported potent cytotoxicity against K-562 (leukemia) and HL-60 (leukemia) cell lines with IC₅₀ values between 1.1-8 µM. This suggests that the 8-chloroquinoline motif can be part of a highly active anticancer pharmacophore.

The overall potential of this compound as an anticancer agent will depend on its specific molecular target and mechanism of action, which requires experimental validation.

Experimental Protocols for Evaluation

To validate the predicted properties and hypothesized biological activities, rigorous experimental testing is essential. Below are standardized, self-validating protocols for assessing the in vitro antimalarial and cytotoxic activities of this compound and its analogues.

Protocol: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This protocol is adapted from established methods for high-throughput screening of antimalarial compounds against Plasmodium falciparum. The causality behind this experimental choice is its high sensitivity and reproducibility, which relies on the specific intercalation of SYBR Green I dye into the DNA of viable parasites.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain, chloroquine-sensitive)

  • Human O+ erythrocytes

  • Complete medium (RPMI-1640, L-glutamine, HEPES, hypoxanthine, gentamicin, 0.5% Albumax II)

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I dye (10,000x stock in DMSO)

  • 96-well flat-bottom microplates

  • Positive control (e.g., Chloroquine, Artemisinin)

  • Negative control (Vehicle, 0.5% DMSO)

Procedure:

  • Preparation of Parasite Culture: Synchronize parasite cultures to the ring stage with 5% sorbitol treatment. Adjust the culture to 1% parasitemia and 2% hematocrit in complete medium.

  • Drug Plating: Prepare serial dilutions of the test compounds in complete medium. Dispense 100 µL of each dilution into triplicate wells of a 96-well plate. Include wells for positive and negative controls.

  • Parasite Addition: Add 100 µL of the prepared parasite culture to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C. The 72-hour incubation allows for at least one full cycle of parasite replication, providing a robust measure of growth inhibition.

  • Lysis and Staining:

    • Prepare a fresh SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

    • Carefully remove 150 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Read the fluorescence on a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from blank wells (containing erythrocytes only).

    • Normalize the data by setting the negative control (vehicle) as 100% growth and the positive control (high concentration of Chloroquine) as 0% growth.

    • Calculate IC₅₀ values by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response) using appropriate software (e.g., GraphPad Prism).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. The causality is based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of test compounds against a human cancer cell line (e.g., HeLa, cervical cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney) to assess selectivity.

Materials:

  • Human cell lines (e.g., HeLa, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microplates

  • Positive control (e.g., Doxorubicin)

  • Negative control (Vehicle, 0.5% DMSO)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Normalize the data by setting the negative control (vehicle) as 100% viability.

    • Calculate CC₅₀ values using a non-linear regression analysis of the dose-response curve.

    • Calculate the Selectivity Index (SI) as: SI = CC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells or parasite). A higher SI value indicates greater selectivity for the target cells.

G cluster_workflow Experimental Workflow: In Vitro Assays Start Synthesized 4-Alkoxyquinoline Analogues Assay1 Antimalarial Assay (P. falciparum) Start->Assay1 Assay2 Cytotoxicity Assay (Cancer & Normal Cells) Start->Assay2 Data1 Calculate IC₅₀ Values Assay1->Data1 Data2 Calculate CC₅₀ Values Assay2->Data2 Analysis Determine Selectivity Index (SI) SI = CC₅₀ / IC₅₀ Data1->Analysis Data2->Analysis Conclusion Identify Lead Compound(s) with High Potency & Low Toxicity Analysis->Conclusion

Figure 3. A logical workflow for the biological evaluation of 4-alkoxyquinoline analogues.

Conclusion and Future Perspectives

This guide establishes a framework for the systematic evaluation of this compound as a potential therapeutic agent. Our in silico analysis predicts that the 8-chloro substituent significantly increases lipophilicity while decreasing basicity compared to unsubstituted analogues, positioning this molecule in a promising, albeit challenging, region of chemical space. The 4-ethoxy group further contributes to its lipophilic character, which may favor membrane permeation over the ion-trapping mechanism common to traditional 4-aminoquinoline antimalarials.

The path forward requires a dedicated, data-driven approach. The synthesis of this compound and a focused library of its analogues is the critical next step. By employing the detailed experimental protocols outlined herein, researchers can generate the robust biological data needed to validate these predictions. The key to unlocking the potential of this scaffold lies in the careful analysis of the resulting structure-activity and structure-property relationships. This will enable the rational design of next-generation 4-alkoxyquinolines with optimized potency, selectivity, and drug-like properties, paving the way for new and effective treatments for diseases like malaria and cancer.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • de Souza, N. B., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(15), 4495. [Link]

  • Guggilapu, S. D., et al. (2015). Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido[4',5':4,5]thieno(2,3-b)quinolines. Bioorganic & Medicinal Chemistry Letters, 19(1), 215-219. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

Sources

The Quintessential Quinoline: A Comparative Guide to the Structure-Activity Relationship of 8-Chloro-4-ethoxyquinoline Analogs in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quinoline scaffold has been a cornerstone in the fight against malaria, with compounds like chloroquine and primaquine saving countless lives. However, the relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous search for novel and effective antimalarial agents. This guide delves into the nuanced world of structure-activity relationship (SAR) studies, focusing on a promising, yet less explored, class of compounds: 8-Chloro-4-ethoxyquinoline analogs.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth comparison of hypothetical analogs, grounded in established principles of medicinal chemistry and supported by detailed experimental protocols. We will explore the rationale behind specific structural modifications and their predicted impact on antimalarial efficacy, offering a roadmap for the rational design of next-generation quinoline-based therapeutics.

The this compound Scaffold: A Strategic Starting Point

The choice of the this compound core is deliberate. The quinoline ring itself is a privileged scaffold in antimalarial drug design, known to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2] The positioning of substituents on this ring system is critical for activity and selectivity.

  • The 8-Chloro Group: While the 7-chloro substitution is a hallmark of the highly successful 4-aminoquinoline antimalarials like chloroquine, exploring alternative halogenation patterns is a valid strategy to overcome resistance.[3][4] An 8-chloro substituent may offer a different steric and electronic profile, potentially altering the compound's interaction with its target and evading existing resistance mechanisms.

  • The 4-Ethoxy Group: The 4-position of the quinoline ring is pivotal for antimalarial activity. Replacing the commonly found amino group with an ethoxy group introduces a different physicochemical property. This modification can influence the compound's basicity, lipophilicity, and metabolic stability, all of which are crucial pharmacokinetic parameters.

This guide will, therefore, explore the hypothetical SAR of this scaffold by proposing modifications at key positions to probe their influence on antimalarial activity.

Deconstructing the Molecule: A Hypothetical SAR Exploration

To systematically investigate the SAR of this compound, we propose a series of analogs with modifications at three primary positions: the 2-position of the quinoline ring, the ethoxy side chain at the 4-position, and the introduction of a side chain at the 5-position.

Comparative Analysis of Hypothetical Analogs

The following table outlines a proposed set of analogs for synthesis and evaluation, detailing the rationale for each modification and the expected impact on biological activity.

Analog ID Modification Rationale for Modification Predicted Impact on Activity
8CEQ-01 (Parent) This compoundBaseline compound for comparison.Moderate to low activity expected, serving as a starting point.
8CEQ-02 Introduction of a methyl group at the 2-position.To investigate the steric tolerance at the 2-position and its effect on target binding.May enhance activity by providing a better fit in the binding pocket or by altering electronic properties.
8CEQ-03 Introduction of a trifluoromethyl group at the 2-position.To explore the effect of a strong electron-withdrawing group on the quinoline ring's electronics and basicity.Could potentially increase activity by enhancing interactions with the target, but may also affect pKa and cellular accumulation.
8CEQ-04 Replacement of the 4-ethoxy group with a 4-propoxy group.To assess the impact of increasing the lipophilicity of the side chain on cell permeability and target engagement.May lead to improved activity due to better membrane penetration, but excessive lipophilicity could be detrimental.
8CEQ-05 Replacement of the 4-ethoxy group with a 4-(2-hydroxyethoxy) group.To introduce a polar hydroxyl group to potentially improve solubility and form additional hydrogen bonds with the target.Could enhance binding affinity and improve the pharmacokinetic profile.
8CEQ-06 Introduction of a diethylaminoethyl side chain at the 5-position.To mimic the basic side chain of chloroquine, which is crucial for accumulation in the acidic digestive vacuole of the parasite.[5]Expected to significantly increase antimalarial activity by promoting ion trapping within the parasite.
8CEQ-07 Introduction of a piperazinyl side chain at the 5-position.To explore an alternative basic side chain with different steric and electronic properties compared to the diethylaminoethyl group.May offer a different SAR profile and potentially improved potency or reduced toxicity.

The Experimental Gauntlet: Protocols for Evaluating Antimalarial Efficacy

To validate the predicted SAR of our hypothetical this compound analogs, a series of robust and standardized in vitro and in vivo assays are essential. The following protocols provide a detailed, step-by-step guide for their execution.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a widely used and reliable method for determining the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[6]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Synchronized P. falciparum culture (ring stage) plate Add compounds and parasite culture to 96-well plate start->plate dilutions Prepare serial dilutions of test compounds dilutions->plate incubate Incubate for 72 hours plate->incubate lyse Add SYBR Green I lysis buffer incubate->lyse read Measure fluorescence lyse->read calculate Calculate IC50 values read->calculate

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

Detailed Protocol:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize the culture to the ring stage using 5% D-sorbitol treatment.

  • Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform serial dilutions in a 96-well plate using complete culture medium to achieve the desired final concentrations.

  • Assay Plate Setup: Add 100 µL of the diluted compounds to the assay plate. Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration using a non-linear regression analysis.

In Vitro β-Hematin Inhibition Assay

This assay assesses the ability of the compounds to inhibit the formation of hemozoin, the synthetic equivalent of the malaria pigment, which is a key mechanism of action for many quinoline antimalarials.[7][8][9]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis hemin Prepare hemin chloride solution mix Mix hemin, compounds, and acetate buffer hemin->mix compounds Prepare serial dilutions of test compounds compounds->mix incubate Incubate at 60°C to induce β-hematin formation mix->incubate centrifuge Centrifuge to pellet β-hematin incubate->centrifuge wash Wash pellet with DMSO centrifuge->wash dissolve Dissolve pellet in NaOH wash->dissolve read Measure absorbance at 405 nm dissolve->read calculate Calculate % inhibition read->calculate

Caption: Workflow for the β-hematin inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of hemin chloride in DMSO. Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the diluted compounds, followed by the hemin solution. Initiate the reaction by adding a sodium acetate buffer (pH 4.4).

  • Incubation: Incubate the plate at 60°C for 18-24 hours to allow for the formation of β-hematin.

  • Pelletting and Washing: Centrifuge the plate to pellet the β-hematin. Discard the supernatant and wash the pellet with DMSO to remove unreacted hemin.

  • Quantification: Dissolve the β-hematin pellet in a known volume of NaOH. Measure the absorbance of the solution at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hematin formation inhibition for each compound concentration relative to a no-drug control.

In Vivo Antimalarial Efficacy in a Murine Model

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard preclinical model to assess the in vivo efficacy of antimalarial candidates.[1][5][10]

Experimental Workflow:

cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis infect Infect mice with P. berghei treat Administer test compounds daily for 4 days infect->treat smear Prepare Giemsa-stained blood smears on day 4 treat->smear count Determine parasitemia smear->count calculate Calculate % suppression of parasitemia count->calculate

Caption: Workflow for the 4-day suppressive test in mice.

Detailed Protocol:

  • Infection: Inoculate Swiss albino mice intraperitoneally with P. berghei-parasitized red blood cells.

  • Treatment: Randomly group the mice and administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Monitoring: On day 4 post-infection, collect blood from the tail vein of each mouse.

  • Parasitemia Determination: Prepare thin blood smears, fix with methanol, and stain with Giemsa. Determine the percentage of parasitized erythrocytes by microscopic examination.

  • Efficacy Calculation: Calculate the average parasitemia for each group and determine the percentage of suppression of parasitemia for each compound relative to the vehicle control group.

Conclusion and Future Directions

This guide has outlined a systematic approach to exploring the structure-activity relationship of this compound analogs as potential antimalarial agents. By synthesizing and evaluating a focused library of compounds, researchers can elucidate the key structural features required for potent antiplasmodial activity. The provided experimental protocols offer a robust framework for obtaining reliable and reproducible data.

The journey of drug discovery is iterative. The initial SAR findings from this proposed study will undoubtedly pave the way for further optimization. Promising lead compounds can be subjected to more extensive preclinical evaluation, including pharmacokinetic and toxicology studies, with the ultimate goal of identifying a clinical candidate that can contribute to the global effort of malaria eradication. The this compound scaffold, while underexplored, holds the potential to yield novel antimalarials that can overcome the challenge of drug resistance.

References

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Retrieved January 19, 2026, from [Link]

  • A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. (2013). PLOS ONE. Retrieved January 19, 2026, from [Link]

  • In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. (2012). Antimicrobial Agents and Chemotherapy. Retrieved January 19, 2026, from [Link]

  • Some antimalarial leads, with their in vivo efficacy assessment and their murine model. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. (2008). Journal of Clinical Microbiology. Retrieved January 19, 2026, from [Link]

  • Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants. (n.d.). Retrieved January 19, 2026, from [Link]

  • β-HEMATIN INHIBITION ACTIVITY OF THE METHANOL LEAF EXTRACT AND RESIDUAL AQUEOUS FRACTION OF FICUS. (n.d.). Retrieved January 19, 2026, from [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2018). Frontiers in Pharmacology. Retrieved January 19, 2026, from [Link]

  • In vitro in vivo and models used for antimalarial activity. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. (n.d.). Nuffield Department of Medicine. Retrieved January 19, 2026, from [Link]

  • Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. (2024). Molecules. Retrieved January 19, 2026, from [Link]

  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules. Retrieved January 19, 2026, from [Link]

  • Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. (1981). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. (n.d.). MESA. Retrieved January 19, 2026, from [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2021). Pharmaceuticals. Retrieved January 19, 2026, from [Link]

  • Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (2012). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological activity of 8-chloro-[5][6][10]triazolo [4,3-a]quinoxalines. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]

  • Recent developments in antimalarial activities of 4-aminoquinoline derivatives. (2023). European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). Molecules. Retrieved January 19, 2026, from [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2019). Journal of Infection and Public Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). Molecules. Retrieved January 19, 2026, from [Link]

  • 8‐Aminoquinolines with an Aminoxyalkyl Side Chain Exert in vitro Dual‐Stage Antiplasmodial Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 19, 2026, from [Link]

  • Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2024). Chembiochem. Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Chloro-4-ethoxyquinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 8-Chloro-4-ethoxyquinoline

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This compound, a quinoline derivative, represents a class of compounds pivotal in medicinal chemistry. Ensuring the integrity of quantitative data for such molecules is fundamental to drug safety, efficacy, and regulatory compliance. The journey from a developed analytical method to its routine application is paved with rigorous validation, a process that demonstrates a method is "fit for purpose."

This guide moves beyond single-method validation to address a more complex and equally critical process: cross-validation . Cross-validation is the systematic comparison of two or more distinct analytical methods to ensure they produce equivalent, reliable, and consistent results.[1] This is particularly crucial when a method is transferred between laboratories, when a new method is intended to replace an existing one, or when data from different analytical techniques must be correlated.[2][3]

Here, we provide an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the causality behind experimental choices, present detailed protocols, and culminate in a practical guide to performing a cross-validation study between the primary HPLC and GC-MS methods, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[4][5][6]

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for its robustness, versatility, and high resolving power in separating components of a mixture. For a molecule like this compound, a reversed-phase HPLC method with UV detection is the logical first choice due to the compound's aromatic structure, which imparts a strong UV chromophore.

Causality of Method Design:

  • Reversed-Phase (RP) Chromatography: The quinoline structure has moderate polarity. An RP column, such as a C18, provides a nonpolar stationary phase that effectively retains the analyte through hydrophobic interactions, allowing for separation from more polar impurities or formulation excipients.

  • Mobile Phase Selection: A mixture of acetonitrile (or methanol) and a slightly acidic aqueous buffer is chosen. The organic solvent (acetonitrile) acts as the strong, eluting solvent. The acidic buffer (e.g., phosphate or formate) at a pH around 3 is used to suppress the ionization of any residual silanol groups on the silica-based column, which prevents peak tailing and ensures sharp, symmetrical peaks.[7]

  • UV Detection: The fused aromatic ring system of quinoline absorbs strongly in the UV region. A detection wavelength is selected at one of the compound's absorbance maxima (e.g., ~225 nm or ~254 nm) to ensure high sensitivity.[7]

Experimental Protocol: HPLC-UV Quantification
  • Chromatographic System:

    • Instrument: Shimadzu LC-20AD HPLC system or equivalent, equipped with a DGU-20A5 degasser, and SPD-20A UV/VIS detector.[7]

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

    • Column Temperature: 30°C.

  • Mobile Phase & Elution:

    • Composition: Acetonitrile and 20mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 50:50 v/v ratio.

    • Elution Mode: Isocratic.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Wavelength: 225 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.

    • Generate a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

  • Analysis:

    • Inject 10 µL of each standard and sample.

    • Quantify the analyte by correlating its peak area to the calibration curve.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and sensitivity, making it an excellent confirmatory technique. Its power lies in coupling the separation capability of gas chromatography with the definitive identification provided by mass spectrometry.[8] For quinoline derivatives, GC-MS can provide both quantitative data and structural confirmation.[9][10][11]

Causality of Method Design:

  • Volatility: this compound possesses sufficient volatility and thermal stability for GC analysis, likely not requiring derivatization, which simplifies sample preparation.[12]

  • Column Selection: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is ideal. This stationary phase separates compounds primarily based on their boiling points and slight polarity differences.

  • Mass Spectrometry Detection: Electron Ionization (EI) is a standard choice, creating a reproducible fragmentation pattern that serves as a chemical fingerprint for unequivocal identification. For quantification, Selected Ion Monitoring (SIM) is employed, where the instrument only monitors specific, characteristic ions of the analyte, dramatically increasing sensitivity and selectivity by filtering out background noise.

Experimental Protocol: GC-MS Quantification
  • Chromatographic System:

    • Instrument: Agilent GC-MS system or equivalent.

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program & Injection:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion and at least two other characteristic fragment ions.

  • Sample Preparation:

    • Prepare a stock solution (1 mg/mL) in a volatile solvent like ethyl acetate.

    • Create calibration standards (e.g., 0.1 µg/mL to 10 µg/mL) by diluting the stock. An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) is highly recommended for optimal accuracy.

    • Prepare unknown samples similarly, adding the internal standard.

  • Analysis:

    • Construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Determine the concentration of unknown samples from this curve.

Pillar 3: UV-Vis Spectrophotometry

As a simpler, high-throughput alternative, UV-Vis spectrophotometry can be used for quantification, particularly in pure solutions or simple matrices where interfering substances are absent.[13][14][15] Its primary limitation is a lack of specificity compared to chromatographic methods.

Causality of Method Design:

  • Beer-Lambert Law: This method relies on the direct relationship between the absorbance of light and the concentration of the analyte in a solution.

  • Solvent Choice: A UV-grade solvent like ethanol or methanol is used to dissolve the sample, as these solvents are transparent in the analytical UV region.[14]

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • Instrument: Dual-beam UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: UV-grade ethanol.

    • Wavelength Scan: Scan a solution of this compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Blank: Use the pure solvent as the reference blank.

  • Sample Preparation:

    • Prepare a stock solution (e.g., 100 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards with concentrations that yield absorbance values between 0.1 and 1.0 AU.

  • Analysis:

    • Measure the absorbance of each standard and sample at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Method Performance Comparison

The choice of method depends on the specific requirements of the analysis. A summary of expected performance characteristics is presented below.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (separates from impurities)Very High (separation + mass fingerprint)Low (measures total absorbance)
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (µg/mL range)
Linearity (r²) > 0.999> 0.999> 0.995
Precision (%RSD) < 2%< 5% (with internal standard)< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Throughput ModerateLow to ModerateHigh
Cost & Complexity ModerateHighLow

The Core of Trustworthiness: Cross-Validation Protocol

The ultimate goal of cross-validation is to prove that two different methods yield statistically indistinguishable results for the same set of samples.[1][16] This process is a cornerstone of method transfer and lifecycle management.[2][17]

Workflow for Cross-Validation of Analytical Methods

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation start Define Acceptance Criteria (e.g., difference < 5%) protocol Develop Cross-Validation Protocol start->protocol samples Prepare Homogenous Sample Batch (at least 3 concentrations, n=6) protocol->samples hplc Analyze Samples via HPLC-UV Method samples->hplc gcms Analyze Samples via GC-MS Method samples->gcms data Compile Results from Both Methods hplc->data gcms->data stats Perform Statistical Comparison (e.g., t-test, equivalence test) data->stats compare Compare Results to Acceptance Criteria stats->compare pass Methods are Cross-Validated compare->pass Criteria Met fail Investigate Discrepancy (OOS Investigation) compare->fail Criteria Not Met

Caption: Workflow for cross-validating HPLC and GC-MS methods.

Step-by-Step Cross-Validation Experiment
  • Define Acceptance Criteria: Before any analysis, establish the maximum acceptable difference between the results from the two methods. A common industry standard is that the mean result from the "new" or "alternate" method should be within ±5.0% of the mean result from the "established" method.

  • Sample Selection: Prepare at least three batches of a homogenous sample matrix containing this compound at different concentrations (e.g., low, medium, and high levels of the analytical range). Prepare at least six individual samples for each concentration level.

  • Analysis:

    • Divide the samples from each concentration level into two sets.

    • Analyze one set using the validated HPLC-UV method as described above.

    • Analyze the second set using the validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and %RSD for the results from each method at each concentration level.

    • Statistically compare the mean values obtained from the HPLC and GC-MS methods. A Student's t-test can be used to determine if there is a statistically significant difference between the two means.

    • Calculate the percentage difference between the mean results: % Difference = [(Mean_HPLC - Mean_GCMS) / Mean_HPLC] * 100

Data Presentation: Cross-Validation Results
Concentration LevelMethodMean Assay (%) (n=6)% RSD% Difference from HPLCStatistical Significance (p-value)
Low (10 µg/mL) HPLC-UV99.81.1N/AN/A
GC-MS101.21.8+1.4%> 0.05
Medium (50 µg/mL) HPLC-UV100.10.9N/AN/A
GC-MS99.51.5-0.6%> 0.05
High (90 µg/mL) HPLC-UV100.50.8N/AN/A
GC-MS102.01.3+1.5%> 0.05

Interpretation: In this hypothetical data set, the percentage difference between the two methods at all concentration levels is well within the typical acceptance criterion of ±5.0%. Furthermore, the p-values from the t-test are greater than 0.05, indicating no statistically significant difference between the methods. Therefore, the methods can be considered successfully cross-validated.

Conclusion and Recommendations

The robust quantification of this compound is achievable through multiple analytical techniques, each with distinct advantages.

  • HPLC-UV stands out as the optimal choice for routine quality control due to its balance of specificity, precision, and throughput.

  • GC-MS serves as an indispensable tool for confirmation and for analyses requiring higher sensitivity or absolute structural identification.

  • UV-Vis Spectrophotometry is a viable option for high-throughput screening of pure samples where specificity is not a primary concern.

The process of cross-validation is not merely a procedural step but a scientific imperative that builds confidence in data integrity across the lifecycle of a product.[17] By demonstrating the statistical equivalence of orthogonal methods like HPLC and GC-MS, researchers and drug developers can ensure that their analytical results are reliable, reproducible, and defensible, underpinning the quality and safety of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP-Compliance. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. EMA. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Quality Matters. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Quality Matters. [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]

  • ResearchGate. (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate. [Link]

  • Krácmar, J., et al. (1974). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores]. PubMed. [Link]

  • Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

  • ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC. [Link]

  • Al-Mamun, M. A., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH. [Link]

  • Zwiener, C., & Frimmel, F. H. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]

  • Poposka, F. A., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • ResearchGate. (2025). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. ResearchGate. [Link]

Sources

A Comparative Analysis of the Biological Activities of 8-Chloro-4-ethoxyquinoline and 7-Chloro-4-ethoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic placement of substituents on the quinoline ring can dramatically alter the biological profile of the resulting molecule. This guide provides a detailed comparative analysis of two constitutional isomers: 8-Chloro-4-ethoxyquinoline and 7-Chloro-4-ethoxyquinoline. While both share a common molecular formula, the seemingly minor shift in the position of the chlorine atom from C7 to C8 is predicted to have a significant impact on their biological activity.

This document synthesizes available experimental data for 7-Chloro-4-ethoxyquinoline and leverages established structure-activity relationships (SAR) within the quinoline class to project a biological activity profile for the lesser-studied this compound. This comparative approach aims to provide valuable insights for researchers engaged in the design and development of new quinoline-based therapeutic agents.

Structural Overview and Synthesis

Both this compound and 7-Chloro-4-ethoxyquinoline are derivatives of the quinoline heterocyclic system, characterized by a 4-ethoxy group and a chlorine atom on the benzene ring.

Synthesis of Chloro-4-ethoxyquinolines:

The synthesis of these compounds typically proceeds from the corresponding chloro-4-hydroxyquinoline precursor. A common synthetic strategy involves the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an ethylating agent.

cluster_0 General Synthetic Route start Chloro-4-hydroxyquinoline (7-chloro or 8-chloro isomer) intermediate Chloro-4-quinolinate anion start->intermediate Deprotonation product Chloro-4-ethoxyquinoline (7-chloro or 8-chloro isomer) intermediate->product Williamson Ether Synthesis (SN2 reaction) reagent1 Base (e.g., NaH, K2CO3) reagent1->intermediate reagent2 Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate) reagent2->product cluster_1 MTT Assay Workflow step1 Seed cells in a 96-well plate step2 Incubate for 24h step1->step2 step3 Treat with varying concentrations of the test compound step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT solution step4->step5 step6 Incubate for 4h step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or MLD₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for a specified period).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This comparative guide highlights the significant knowledge gap that exists for this compound in contrast to its 7-chloro isomer. While 7-Chloro-4-ethoxyquinoline has demonstrated a range of biological activities, including larvicidal and weak antitubercular effects, its overall therapeutic potential appears limited based on the available data.

The predictive analysis based on structure-activity relationships suggests that this compound is unlikely to be a potent blood-stage antimalarial agent and may possess a distinct anticancer profile compared to its 7-chloro counterpart. However, these are hypotheses that require experimental validation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to provide a direct and accurate comparison with its 7-chloro isomer. Such studies will not only elucidate the specific biological activities of this understudied compound but also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of the quinoline scaffold.

References

  • Bispo, M. L. F., Cardoso, L. N. F., Lourenço, M. C. S., Bezerra, F. A. F. M., de Souza, M. V. N., & Soares, R. P. P. (2015). Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. Mediterranean Journal of Chemistry, 4(1), 10-18.
  • Bueno, J., Escobar, P., Martínez, J., & Kouznetsov, V. V. (2012). In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives. Current Medicinal Chemistry, 19(31), 5347-5355.
  • BenchChem. (2025). Comparative analysis of 7-Chloro-4-(phenylsulfanyl)quinoline analogues.
  • de Souza, M. V. N., Pais, K. C., de Almeida, M. V., & Lourenço, M. C. S. (2009). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. Bioorganic & Medicinal Chemistry Letters, 19(22), 6272-6274.
  • Tiwari, R., Pathak, A. K., & Singh, R. K. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 11(52), 32896-32916.
  • Bispo, M. L. F., de Faria Cardoso, L. N., Lourenço, M. C. S., Bezerra, F. A. F. M., Soares, R. P. P., Bertollo, C. M., & de Souza, M. V. N. (2015). Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. Mediterranean Journal of Chemistry, 4(1), 10-18.
  • Bueno, J., Escobar, P., & Kouznetsov, V. V. (2012). In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives. Letters in Drug Design & Discovery, 9(10), 956-961.
  • Kouznetsov, V. V., Sojo, F., Rojas-Ruiz, F. A., Merchan-Arenas, D. R., & Arvelo, F. (2016). Synthesis and cytotoxic evaluation of 7-chloro-4-phenoxyquinolines with formyl, oxime and thiosemicarbazone scaffolds. Medicinal Chemistry Research, 25(12), 2718-2727.
  • Diac, A., Ion, G., Găină, L., & Mangalagiu, I. I. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(11), 2948.
  • Singh, A., & Kumar, K. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 40(18), 8195-8221.
  • de Andrade, T. A., de P. F. de Souza, A., & de Souza, M. V. N. (2016). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Topics in Medicinal Chemistry, 16(18), 2056-2077.
  • Joshi, M. C., & Mishra, R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Heterocyclic Chemistry, 13(2), 459-462.
  • de Kock, C., & Smith, P. J. (2020). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 25(18), 4256.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 22.
  • Bissy, W. A., & Shaban, M. A. (2021). Cytotoxic effects of compounds (4a-4l) on MCF-7 and HEPG-2 cell lines. Results in Chemistry, 3, 100185.
  • Wang, Y., Gu, Y., Zhang, Y., Li, Y., & Liu, Y. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 5(30), 18881-18890.
  • Li, Y., Wang, Y., & Liu, Y. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4897.
  • BenchChem. (2025). A Comparative Analysis of the Bioactivity of 7-Chloroquinoline-4-Carboxylic Acid and Its Derivatives.
  • Kumar, A., & Singh, R. K. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Expert Opinion on Drug Discovery, 8(7), 855-870.
  • Baxendale, I. R., & Schotten, C. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
  • Charris, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
  • Al-Ostoot, F. H., & Al-Wabli, R. I. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998.
  • Böhm, H. J., & Klebe, G. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. Journal für praktische Chemie/Chemiker-Zeitung, 341(5), 417-435.
  • Böhm, H. J., & Klebe, G. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. Journal für Praktische Chemie, 341(5), 417-435.
  • Sestak, V., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(19), 5943.
  • Wang, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 526.
  • Scheers, E. M., et al. (2005). Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents. Toxicology in Vitro, 19(4), 491-503.
  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-598.
  • Cognito. (n.d.). Synthetic Routes. OCR A-Level Chemistry. Retrieved from [Link]

  • Juan-García, A., et al. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins, 11(6), 346.
  • Cognito. (n.d.). Synthetic Routes. International A-Level CIE. Retrieved from [Link]

  • Chem Factsheet. (2020). Organic Synthesis Routes. Curriculum Press.
  • Akay, C., et al. (2022). Evaluation of cytotoxic, antimicrobial, and antioxidant activities of Echium italicum L. in MCF-7 and HepG2 cell lines. International Journal of Plant Based Pharmaceuticals, 2(1), 26-33.

A Validated HPLC-UV Method for the Determination of 8-Chloro-4-ethoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 8-Chloro-4-ethoxyquinoline, a quinoline derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the safety and efficacy of the final drug product. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound. Furthermore, it presents a comparative analysis with alternative analytical techniques, offering researchers and drug development professionals the insights needed to make informed decisions for their analytical workflows.

The development of a robust analytical method requires a deep understanding of the analyte's physicochemical properties and adherence to stringent validation guidelines. The method detailed herein is designed to be a self-validating system, with experimental choices grounded in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Gold Standard: A Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1][5] When coupled with a UV detector, it provides a powerful tool for the quantification of chromophoric compounds like this compound.

Rationale for Method Design

The selection of chromatographic conditions is a critical step in developing a reliable HPLC method. For this compound, a reverse-phase approach is optimal. This choice is based on the molecule's moderate polarity, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

  • Stationary Phase: A C18 column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The alkyl chains of the C18 packing provide the necessary hydrophobicity to retain the this compound.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer is employed. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and miscibility with aqueous buffers. The phosphate buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes. A gradient is utilized to ensure the elution of any potential impurities with different polarities within a reasonable timeframe.

  • UV Detection: The selection of the detection wavelength is based on the UV spectrum of this compound. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity. For quinoline derivatives, this is typically in the range of 230-280 nm.[6]

Method Validation: Ensuring Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The validation of this HPLC-UV method is performed in accordance with ICH Q2(R1) guidelines and encompasses the following parameters:[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration is established over a defined range.

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, several other analytical methods can be employed for the analysis of pharmaceutical compounds and their impurities.[5][8][9] The choice of technique often depends on the specific requirements of the analysis, such as the need for higher sensitivity, structural elucidation, or "greener" analytical approaches.[8]

Technique Principle Advantages Disadvantages Applicability for this compound
HPLC-UV Differential partitioning of the analyte between a stationary and mobile phase, with detection based on UV absorbance.Robust, reproducible, widely available, cost-effective.Moderate sensitivity, not suitable for non-chromophoric compounds.Excellent for routine quantification and purity determination.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and sensitivity compared to HPLC.Higher initial instrument cost, more susceptible to clogging.Excellent for high-throughput screening and complex sample analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.[10]High sensitivity and selectivity, provides molecular weight and structural information.[5]Higher cost and complexity, requires specialized expertise.Excellent for impurity identification and characterization.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and semi-volatile compounds.[10]Not suitable for non-volatile or thermally labile compounds like this compound.Poor applicability.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.[8]"Greener" alternative with reduced organic solvent consumption, faster separations.[8][11]Higher initial cost, less universally applicable than HPLC.Good alternative for a more environmentally friendly approach.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[9]High efficiency, low sample and reagent consumption.Lower sensitivity for some applications, can be less robust than HPLC.Good for orthogonal separation and confirmation of purity.

Experimental Protocol: Validated HPLC-UV Method

This section provides a detailed, step-by-step methodology for the validated HPLC-UV determination of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-27 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the test sample containing approximately 25 mg of this compound and prepare as described for the standard stock solution.

System Suitability

Before sample analysis, perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Analysis

Inject the standard solutions and the sample solution into the chromatograph, record the chromatograms, and measure the peak areas.

Calculation

Calculate the concentration of this compound in the sample using the calibration curve generated from the working standard solutions.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the key steps in the validated HPLC-UV method.

HPLC_Workflow MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability Standard Standard Preparation Standard->SystemSuitability Sample Sample Preparation Injection HPLC Injection Sample->Injection SystemSuitability->Injection Pass DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the validated HPLC-UV determination of this compound.

Conclusion

The validated HPLC-UV method presented in this guide offers a reliable and robust solution for the quantitative determination of this compound. The detailed protocol, grounded in scientific principles and aligned with ICH guidelines, ensures the generation of accurate and precise data critical for pharmaceutical quality control. The comparative analysis with alternative techniques provides a broader perspective, enabling scientists to select the most appropriate analytical strategy based on their specific needs. By adhering to such validated methods, the pharmaceutical industry can ensure the quality and safety of its products, ultimately protecting public health.

References

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Vertex AI Search.
  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • Steps for HPLC Method Valid
  • A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (2021). IJCRT.org.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. (n.d.). Gradiva Review Journal.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry.
  • A quality-by-design eco-friendly UV-HPLC method for the determination of four drugs used to treat symptoms of common cold and COVID-19. (2023).
  • 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). Chemicalbook.
  • Physical and analytical data of synthesized quinoline derivatives. (n.d.).
  • Bartow, E., & McCollum, E. V. (n.d.).
  • Hinescu, L. G., et al. (2011). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal.
  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing.
  • HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. (2000).
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central.
  • 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline. (n.d.). Biorbyt.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Deriv
  • Development and Validation of HPLC Method for Determination of Four UV Filters in Sunscreen Products. (2023).
  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinol

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-Chloro-4-ethoxyquinoline, a chlorinated aromatic heterocyclic compound. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment. The causality behind each step is explained to foster a deeper understanding of the principles of laboratory safety.

Hazard Profile and Risk Assessment

This compound belongs to the class of chlorinated quinolines. While specific toxicological data for this exact compound is not extensively published, the hazard profile can be reliably inferred from its chemical structure and data on analogous compounds. As a chlorinated aromatic compound, it must be treated as hazardous waste.[1] The primary risks are associated with its potential for skin and eye irritation, toxicity if ingested, and significant environmental hazard, particularly to aquatic life.[2][3][4][5]

The fundamental principle is to prevent its release into the environment and to avoid personnel exposure.[4][6] All waste generated from handling this compound, including contaminated personal protective equipment (PPE) and cleaning materials, must be disposed of as hazardous chemical waste.[1][7]

Table 1: Anticipated Hazard Profile for this compound

Hazard TypeClassification and Key ConsiderationsSupporting Evidence (from analogous compounds)
Health Hazards Skin Corrosion/Irritation: Expected to cause skin irritation.[5][8]Analogues like 4-Chloroquinolin-8-ol and 8-Chloro-2-methylquinoline are classified as skin irritants.[3][8]
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][9]Direct contact can cause significant damage. Immediate and prolonged rinsing is critical.[8][10]
Acute Toxicity (Oral): Assumed to be toxic or harmful if swallowed.[2][4]Quinoline and its derivatives are classified as acutely toxic via the oral route.[2][11]
Environmental Hazards Aquatic Toxicity: Assumed to be very toxic to aquatic life, potentially with long-lasting effects.[2][6]This is a common characteristic of chlorinated aromatic compounds and quinoline derivatives.[2][4]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure the proper PPE is worn. The choice of PPE is the last line of defense against exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as hazardous waste after handling the compound or its waste.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3][12]

  • Skin and Body Protection: A standard laboratory coat, fully buttoned, is required. Ensure clothing fully covers the legs and arms.[4]

  • Respiratory Protection: All handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

On-Site Waste Management: Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.[13] For this compound, all waste must be considered halogenated organic waste.

Step-by-Step Waste Collection Protocol:
  • Select the Correct Waste Container:

    • For Liquid Waste: Use a dedicated, clearly labeled, and sealable container designated for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., HDPE or glass) and stored in secondary containment to prevent spills.[13][14]

    • For Solid Waste: Use a designated, sealable container or a heavy-duty, sealable bag clearly labeled "Solid Halogenated Organic Waste." This includes contaminated gloves, weigh boats, paper towels, and silica gel.[15]

    • For Sharps: Any contaminated needles, blades, or broken glassware must be placed in a puncture-proof sharps container specifically designated for chemically contaminated sharps.[15]

  • Labeling:

    • Attach a hazardous waste label to the container before adding any waste.[14]

    • Clearly write "this compound" and list any other chemical constituents (e.g., solvents). Provide an estimated percentage for each component.

    • Keep the container closed with a tight-fitting lid at all times, except when adding waste.[13][16] An open funnel is not a closed container.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

    • Ensure the SAA is away from drains and incompatible materials, such as strong oxidizing agents.[5][10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated by keeping the fume hood sash open.[7]

  • Control the Spill: Wearing appropriate PPE, control the spill by working from the outside in.

  • Absorb and Collect: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or clay.[7][11] Do not use combustible materials like paper towels to absorb large quantities of liquid. Sweep up the absorbed material and any solid spill residue.

  • Package for Disposal: Place all contaminated cleanup materials into a sealable, labeled container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination are also hazardous waste.[1]

Disposal Pathway and Decision Framework

The following diagram illustrates the logical workflow for managing waste streams containing this compound, from the point of generation to final disposal coordination.

G Disposal Workflow for this compound Waste cluster_generation Point of Generation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_disposal Final Disposal Steps start Waste Generated (Contains this compound) is_liquid Liquid Waste? (e.g., reaction mixture, rinsate) start->is_liquid is_solid Solid Waste? (e.g., gloves, contaminated silica) start->is_solid is_sharp Sharp Waste? (e.g., needles, broken glass) start->is_sharp is_container Empty Container? start->is_container liquid_container 1. Select 'Halogenated Liquid Waste' container. 2. Ensure secondary containment. 3. Label with all constituents. is_liquid->liquid_container Yes solid_container 1. Select 'Solid Hazardous Waste' container. 2. Label with contaminants. is_solid->solid_container Yes sharp_container 1. Use 'Chemically Contaminated Sharps' container. 2. Do not overfill. is_sharp->sharp_container Yes decon_container 1. Triple rinse with suitable solvent. 2. Collect all rinsate as hazardous liquid waste. 3. Deface/remove original label. is_container->decon_container Yes store_saa Store sealed container in Satellite Accumulation Area (SAA). liquid_container->store_saa solid_container->store_saa sharp_container->store_saa dispose_container Dispose of rinsed, defaced container in appropriate lab glass/plastic bin. decon_container->dispose_container request_pickup Request pickup from Environmental Health & Safety (EHS). store_saa->request_pickup

Sources

Personal protective equipment for handling 8-Chloro-4-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 8-Chloro-4-ethoxyquinoline

Understanding the Risk: A Proactive Approach to Safety

This compound belongs to the quinoline class of heterocyclic aromatic compounds. While data for this specific molecule is limited, the safety profile of structurally related compounds, such as quinoline and other halogenated quinolines, dictates a cautious and rigorous approach.[1][2] Quinolines are recognized as hazardous chemicals, with potential risks including toxicity if swallowed or in contact with skin, severe eye and skin irritation, and suspicion of causing genetic defects and cancer.[3][4] Therefore, establishing robust safety protocols is not merely a procedural formality but a critical component of responsible research.

The core principle of handling this compound is the precautionary principle . We must assume a significant hazard profile and implement controls to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

Hazard Profile of Related Quinolines

To build a comprehensive safety paradigm, we can reference the hazard classifications for closely related quinoline compounds. This data informs our selection of appropriate controls and personal protective equipment (PPE).

Hazard ClassificationDescriptionGHS Pictogram(s)Signal WordRepresentative Compounds
Acute Toxicity, Oral Toxic or harmful if swallowed.[3][4]опасностьDanger/WarningQuinoline, 8-Chloroquinoline[3][5]
Skin Corrosion/Irritation Causes skin irritation upon contact.[3][5][6]предупреждениеWarningQuinoline, 8-Chloroquinoline[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][5][6]предупреждениеWarningQuinoline, 8-Chloroquinoline[3][5]
Suspected Carcinogenicity Suspected of causing cancer.[3][4]опасность для здоровьяDangerQuinoline[3][4]
Suspected Germ Cell Mutagenicity Suspected of causing genetic defects.[3][4]опасность для здоровьяDangerQuinoline[3][4]
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[3][4]опасность для окружающей средыWarningQuinoline[3][4]

The First Line of Defense: Engineering and Administrative Controls

Before selecting PPE, the primary focus must be on engineering and administrative controls to minimize exposure at the source. PPE should be considered the final barrier between the researcher and the chemical hazard.[7]

  • Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow draws vapors and fine particles away from the user's breathing zone, providing the most critical layer of protection against inhalation exposure.

  • Administrative Controls: Standard Operating Procedures (SOPs) A designated area within the lab should be demarcated for working with carcinogenic or highly toxic chemicals.[8] Access should be restricted, and clear signage must be posted. All personnel must be trained on the specific SOPs for handling and disposing of this compound.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following represents the minimum required PPE for handling this compound in any form.

Eye and Face Protection
  • Why: Quinolines and their derivatives are known to cause serious eye irritation.[3][5][6] A splash to the eyes could result in significant, potentially irreversible damage.

  • Required Equipment: Tightly fitting chemical splash goggles are mandatory.[1][4] Standard safety glasses do not provide a sufficient seal against splashes and are inadequate.

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., when transferring large volumes of a solution or working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[4]

Skin and Body Protection
  • Why: Halogenated quinolines can be harmful upon skin contact and cause irritation.[3][4][5] Furthermore, dermal absorption is a significant route of exposure for many organic compounds.[7]

  • Required Equipment:

    • Gloves: Chemical-resistant gloves are essential. Due to the potential for degradation or permeation, double-gloving is strongly recommended.[7][8] The inner glove provides protection in case the outer glove is breached.

      • Material Selection: Butyl or Viton™ rubber gloves are often recommended for handling chlorinated aromatic compounds.[1] Always check the glove manufacturer's compatibility chart for the specific chemical or solvent system being used.

      • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[4] Contaminated gloves must be removed and disposed of properly immediately.[4] Do not reuse disposable gloves.

    • Laboratory Coat: A fully buttoned lab coat with long sleeves is required.[1]

    • Additional Protection: Ensure no skin is exposed. This includes wearing full-length pants and closed-toe shoes.[1] For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or a complete chemical protection suit may be necessary.[1]

Respiratory Protection
  • Why: While the primary defense against inhalation is the fume hood, respiratory protection may be required in specific situations where engineering controls are insufficient or during an emergency, such as a large spill.

  • Required Equipment: In the event of a spill outside of a fume hood or failure of ventilation, a respirator with an appropriate chemical cartridge (e.g., type ABEK for organic vapors and particulates) is necessary.[1] A simple dust mask or surgical mask offers no protection against chemical vapors and must not be used.[7] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

Procedural, Step-by-Step Guidance

Protocol 1: Safe Handling of this compound Powder
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don PPE: Don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles.

  • Weighing: Conduct all weighing activities within the fume hood or in a ventilated balance enclosure. Use a disposable weigh boat to prevent contamination of the balance.

  • Transfer: Carefully transfer the powder to the reaction vessel using a spatula. Avoid any actions that could generate dust.

  • Clean-up: After the transfer, gently wipe down the spatula and work surface with a solvent-moistened towel (e.g., ethanol or isopropanol) to decontaminate them. Dispose of the weigh boat and cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order of donning, ensuring not to touch your skin with contaminated gloves. Dispose of gloves immediately. Wash hands thoroughly with soap and water.[3]

Protocol 2: Spill Management
  • Small Spill (inside a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[8]

    • Using forceps or a spatula, carefully collect the absorbent material into a sealable, labeled hazardous waste container.

    • Wipe the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.[9]

    • If safe to do so, close the doors to the laboratory to contain the vapors.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without appropriate respiratory protection and specialized training.[9]

Workflow for PPE Selection

The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow start Start: Task Involving This compound fume_hood Is the task performed in a certified fume hood? start->fume_hood base_ppe Minimum Required PPE: - Double Nitrile/Butyl Gloves - Long-Sleeve Lab Coat - Chemical Splash Goggles fume_hood->base_ppe  Yes stop STOP! Do not proceed. Consult EHS. fume_hood->stop No spill_risk Is there a significant risk of splashing? spill_risk:e->base_ppe:w No enhanced_ppe Enhanced PPE: - Add Full Face Shield spill_risk->enhanced_ppe  Yes base_ppe->spill_risk

Caption: PPE Selection Workflow for this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of halogenated organic compounds to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound must be disposed of as hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated absorbent materials.

  • Waste Containers: Use separate, clearly labeled, and sealed containers for halogenated solid waste and halogenated liquid waste.[10] Never mix incompatible waste streams.[11] For example, do not mix acidic waste with waste containing cyanides.

  • Aqueous Waste: Do not dispose of any quantity of this compound down the drain.[4][10] Collect all aqueous solutions containing the compound in a labeled "Halogenated Aqueous Waste" container.

  • Disposal Procedure: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Ensure all waste containers are properly labeled with the full chemical name and associated hazards.[10]

By integrating these engineering controls, personal protective equipment, and operational protocols into your daily workflow, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • McDiarmid, M., & Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Society. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Plan. Environmental Health & Safety. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-4-ethoxyquinoline
Reactant of Route 2
Reactant of Route 2
8-Chloro-4-ethoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.